molecular formula C5H11NO2 B15220558 Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol

Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol

Cat. No.: B15220558
M. Wt: 117.15 g/mol
InChI Key: RVXDNESKZYUPKO-WHFBIAKZSA-N
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Description

Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

[(2S,4S)-4-(hydroxymethyl)azetidin-2-yl]methanol

InChI

InChI=1S/C5H11NO2/c7-2-4-1-5(3-8)6-4/h4-8H,1-3H2/t4-,5-/m0/s1

InChI Key

RVXDNESKZYUPKO-WHFBIAKZSA-N

Isomeric SMILES

C1[C@H](N[C@@H]1CO)CO

Canonical SMILES

C1C(NC1CO)CO

Origin of Product

United States

Foundational & Exploratory

Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to rel-((2S,4S)-azetidine-2,4-diyl)dimethanol

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a cornerstone in contemporary drug discovery.[1][2] Its unique combination of properties—high ring strain, significant sp³ character, and conformational rigidity—offers medicinal chemists a powerful tool to enhance the physicochemical and pharmacokinetic profiles of bioactive molecules.[1][2] Unlike more flexible aliphatic chains or larger rings, the constrained nature of the azetidine scaffold allows for precise three-dimensional positioning of substituents, which can lead to improved target affinity, selectivity, and metabolic stability.[3][4]

This guide focuses on a specific, highly functionalized derivative: rel-((2S,4S)-azetidine-2,4-diyl)dimethanol . The "rel" (relative) notation indicates that the compound is a racemic mixture of the (2S,4S) enantiomer and its mirror image, the (2R,4R) enantiomer. The defined trans stereochemistry of the two hydroxymethyl groups makes this molecule a valuable chiral building block for synthesizing complex and stereochemically rich pharmaceutical agents.

Core Compound Identification and Properties

The primary identifier for this compound, particularly in its common salt form, is its CAS number.

IdentifierValueSource
Chemical Name rel-((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride[5]
CAS Number 1036262-58-4 (for hydrochloride salt)[5]
Molecular Formula C₅H₁₂ClNO₂[6]
Molecular Weight 153.61 g/mol [6]
Physicochemical Properties

While extensive experimental data for the free base is not widely published, properties can be inferred from related structures and supplier specifications. The hydrochloride salt form is typically used to improve solubility and stability.

PropertyPredicted/Typical ValueNotes
Appearance White to off-white solidBased on typical appearance of similar small molecule amine hydrochlorides.
Solubility Soluble in water and polar organic solvents like methanol and DMSO.The hydrochloride salt form significantly enhances aqueous solubility.[7]
Hydrogen Bond Donors 3 (two -OH, one -NH₂⁺)[6]
Hydrogen Bond Acceptors 2 (two -OH)[6]
Storage Store at 2-8°C, protected from light and moisture.Recommended for long-term stability of reactive amine compounds.[8]
Chemical Structure and Stereochemistry

The structure of the (2S,4S) enantiomer is depicted below. The key feature is the trans relationship between the two hydroxymethyl groups at positions 2 and 4 of the azetidine ring.

Caption: 2D structure of the (2S,4S) enantiomer of azetidine-2,4-diyl)dimethanol.

Role in Drug Development

The incorporation of azetidine scaffolds is a proven strategy for optimizing drug candidates. Several FDA-approved drugs, including baricitinib (a Janus kinase inhibitor) and cobimetinib (a MEK inhibitor), feature an azetidine moiety to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic properties.[1][2]

The subject of this guide, rel-((2S,4S)-azetidine-2,4-diyl)dimethanol, serves as a bifunctional chiral building block. Its two primary alcohol groups can be selectively protected and functionalized, while the secondary amine provides a key site for substitution. This trifunctional nature allows it to be used as a scaffold to introduce complexity and control the spatial orientation of pharmacophoric groups.

Synthesis and Reactivity

The synthesis of substituted azetidines can be challenging due to the inherent ring strain. However, several robust methods have been developed. A common and effective strategy for producing chiral azetidines involves starting from readily available, inexpensive chiral precursors like amino acids. For instance, L-aspartic acid can serve as a starting material for the synthesis of (S)-azetidine-2-carboxylic acid, a closely related intermediate.[9][10]

A plausible synthetic workflow to obtain the target molecule could involve the protection of the amine, reduction of carboxylic acid functionalities, and subsequent cyclization.

Conceptual Synthetic Workflow

G start L-Aspartic Acid Derivative protect N-Protection (e.g., Boc, Cbz) start->protect Step 1 activate Diester Formation protect->activate Step 2 reduce Selective Reduction of Esters to Alcohols activate->reduce Step 3 cyclize Intramolecular Cyclization reduce->cyclize Step 4 deprotect N-Deprotection cyclize->deprotect Step 5 final rel-((2S,4S)-azetidine- 2,4-diyl)dimethanol deprotect->final

Caption: Conceptual workflow for the synthesis of the target azetidine scaffold.

Methodology Explanation:

  • N-Protection: The amine of an L-aspartic acid derivative is protected (e.g., with a Boc group) to prevent side reactions.[9]

  • Diester Formation: Both carboxylic acid groups are converted to esters to facilitate the subsequent reduction.

  • Reduction: The ester groups are reduced to primary alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Cyclization: One alcohol is converted into a good leaving group (e.g., a tosylate or mesylate). The nitrogen atom then displaces this group in an intramolecular Sₙ2 reaction to form the azetidine ring. This is a common strategy for forming small rings.[11]

  • Deprotection: The protecting group on the nitrogen is removed under appropriate conditions (e.g., acid for Boc) to yield the final product.

Spectroscopic Characterization (Expected)

For a molecule with this structure, the following spectroscopic signatures would be anticipated:

  • ¹H NMR:

    • Ring Protons: Complex multiplets would be expected for the protons on the azetidine ring (at C2, C3, and C4) due to diastereotopicity and cis/trans coupling.

    • Hydroxymethyl Protons (-CH₂OH): The methylene protons adjacent to the hydroxyl groups would likely appear as doublets of doublets, coupling to the adjacent ring proton.

    • Hydroxyl Protons (-OH): Broad singlets, which may exchange with D₂O.

    • Amine Proton (-NH-): A broad singlet, which may also exchange with D₂O.

  • ¹³C NMR:

    • Five distinct carbon signals would be expected: two for the hydroxymethyl carbons (-CH₂OH), and three for the azetidine ring carbons (C2, C3, C4). The signals for C2 and C4 would be shifted downfield due to their attachment to both nitrogen and the hydroxymethyl group.

  • FT-IR:

    • A broad absorption band in the range of 3200-3600 cm⁻¹ corresponding to O-H and N-H stretching.

    • C-H stretching bands around 2850-3000 cm⁻¹.

    • C-N and C-O stretching bands in the fingerprint region (1000-1300 cm⁻¹).

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for rel-((2S,4S)-azetidine-2,4-diyl)dimethanol is not widely available, the hazards can be inferred from the parent compound, azetidine, and its simple derivatives.[12] Azetidine itself is classified as a flammable and corrosive substance.

Core Safety Recommendations:
  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13] Work should be conducted in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid contact with skin and eyes.[14] Keep away from heat, sparks, and open flames, as azetidine derivatives can be flammable.[13] Use non-sparking tools and take precautionary measures against static discharge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13][14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[12]

Conclusion

rel-((2S,4S)-azetidine-2,4-diyl)dimethanol is more than just a chemical compound; it is a versatile and highly valuable tool for researchers in drug discovery and organic synthesis. Its defined stereochemistry, coupled with the strategic placement of reactive functional groups on a conformationally rigid scaffold, provides an ideal starting point for the design of novel therapeutics with optimized pharmacokinetic profiles. As the demand for sp³-rich, structurally complex molecules in drug pipelines continues to grow, the importance of such chiral building blocks is set to increase significantly.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. Available from: [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Available from: [Link]

  • Yuyama, K., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine synthesis. Heterocycles, 96(12), 2125-2135. Available from: [Link]

  • Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

  • Expert Opinion on Drug Discovery. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available from: [Link]

  • Google Patents. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Organic Chemistry Portal. Synthesis of azetidines. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of azetidines by aza Paternò–Büchi reactions. Available from: [Link]

Sources

Introduction: The Rise of a Strained Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Azetidines for Drug Discovery Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern drug design. Its incorporation into clinically successful drugs such as Baricitinib (a JAK inhibitor) and the veterinary ectoparasiticide Sarolaner underscores its value.[1] This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a detailed exploration of the core physicochemical properties of substituted azetidines. We will dissect how the unique structural and electronic features of this strained ring system can be strategically manipulated to optimize drug candidates for enhanced efficacy, selectivity, and pharmacokinetic performance. By understanding the causality behind these properties, scientists can better leverage the azetidine scaffold to navigate the complex landscape of drug discovery.

The Azetidine Core: A Profile of Strain and Rigidity

Azetidines are characterized by a saturated ring comprising three carbon atoms and one nitrogen atom. This configuration results in significant angle strain compared to its larger pyrrolidine and piperidine homologs.[2] This inherent strain is not a liability but a key feature that imparts conformational rigidity and defines specific vectors for its substituents, offering a unique tool for exploring chemical space three-dimensionally.[2] In medicinal chemistry, the azetidine motif is frequently employed as a "privileged scaffold" and a bioisostere for larger, more flexible saturated heterocycles like piperidines and morpholines, often leading to improved metabolic stability and receptor affinity.[1][2][3][4]

Caption: Core structure of the azetidine ring with key positions for substitution.

Modulating Core Physicochemical Properties

The success of an azetidine-containing drug candidate hinges on the careful tuning of its physicochemical properties. The substitution pattern around the ring is the primary tool for this optimization.

Lipophilicity (LogP & LogD)

Definition and Importance: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically measured as the partition coefficient (LogP) for neutral compounds or the distribution coefficient (LogD) at a specific pH for ionizable molecules.[5] While adequate lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity.[6]

Influence of the Azetidine Core and its Substituents: The presence of the polar nitrogen atom makes the azetidine scaffold inherently less lipophilic than a corresponding cyclobutane ring.[3] However, this is highly dependent on the substitution at the nitrogen.

  • N-Substitution: N-aryl or N-alkyl groups will increase lipophilicity. Conversely, linking the nitrogen to a polar group can decrease it.

  • C-Substitution: The introduction of polar functional groups at C3 (e.g., hydroxyl, carboxyl) can significantly lower lipophilicity.

  • Bioisosteric Replacement: Replacing larger heterocycles like piperazine or morpholine with certain "angular" spirocyclic azetidines can, counterintuitively, reduce LogD.[4] This effect is often rationalized by a significant increase in the basicity of the azetidine nitrogen, which leads to a higher proportion of the more water-soluble protonated form at physiological pH (7.4).[7]

Data Presentation: Impact of Substitution on Lipophilicity

MoietyParent RingLogD at pH 7.4 (Parent)Substituted MoietyLogD at pH 7.4 (Substituted)Typical ChangeRationale
N-PhenylpiperazinePiperazine1.5N-Phenyl-2-azaspiro[3.3]heptane2.0Increase Addition of carbon, reduced polarity influence.[7]
N-MethylmorpholineMorpholine-0.5N-Methyl-6-oxa-2-azaspiro[3.3]heptane-1.0Decrease Increased basicity leads to more protonation.[7]
BenzylpiperidinePiperidine3.2Benzylazetidine~2.5Decrease Smaller, more polar ring system.
AzetidineAzetidine-0.2N-Benzoylazetidine1.0Increase Addition of lipophilic aryl group, reduced basicity.

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

This protocol describes the classic "shake-flask" method, a foundational technique for measuring lipophilicity.

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate this buffer with n-octanol and, separately, pre-saturate n-octanol with the buffer by mixing them vigorously for 24 hours and then allowing the layers to separate.

  • Standard Curve: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol). Create a series of calibration standards in the aqueous phase (buffered water) and measure their concentration using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • Partitioning: Add a known volume of the stock solution to a vial containing a precise volume of the pre-saturated buffer and pre-saturated n-octanol.

  • Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from the aqueous layer. Determine the concentration of the compound in this aliquot using the previously established standard curve.

  • Calculation: The concentration in the octanol phase is determined by mass balance (Initial amount - Amount in aqueous phase). The LogD is calculated as: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Basicity (pKa)

Definition and Importance: The basicity of the azetidine nitrogen, expressed as the pKa of its conjugate acid, is a pivotal property. It dictates the compound's ionization state at different physiological pH values, which in turn governs its aqueous solubility, membrane permeability, and potential for ionic interactions with protein targets.

Influence of the Azetidine Core and its Substituents: The parent azetidine is a relatively strong base, with a conjugate acid pKa of approximately 11.29.[8] This is due to the sp3-hybridized nitrogen having a readily available lone pair of electrons. This basicity is highly sensitive to substitution.

  • N-Aryl/Acyl Substitution: Attaching an electron-withdrawing group directly to the nitrogen, such as a phenyl or pyridyl ring, delocalizes the lone pair into the aromatic system. This drastically reduces the nitrogen's ability to accept a proton, leading to a significant decrease in pKa.[9]

  • Ring Fluorination: The introduction of highly electronegative fluorine atoms onto the carbon framework of the ring can lower the pKa of the nitrogen through a strong inductive effect.[10]

  • Comparison to Homologs: Replacing a six-membered heterocycle (like piperidine) with an azetidine often results in an increase in nitrogen basicity.[4]

Caption: The pH-dependent equilibrium of substituted azetidines.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

  • Sample Preparation: Accurately weigh the azetidine-containing compound and dissolve it in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) for less soluble compounds.

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stirrer.

  • Titration: Add a standardized titrant (e.g., 0.1 M HCl for a basic compound) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Endpoint Determination: Continue the titration well past the equivalence point. Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, where half of the compound has been neutralized. More accurate values can be obtained by calculating the first or second derivative of the titration curve.

Aqueous Solubility

Definition and Importance: Aqueous solubility is the extent to which a compound dissolves in water. It is a prerequisite for oral absorption and is critical for developing intravenous formulations. Poor solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[11]

Influence of the Azetidine Core and its Substituents: The polar nature of the azetidine ring generally imparts better aqueous solubility compared to non-polar carbocyclic scaffolds.[3][11] However, the overall solubility of a substituted azetidine is a complex interplay of its lipophilicity, crystal lattice energy (for solids), and basicity.

  • Substrate Dependence: The effect of replacing a larger heterocycle with an azetidine is highly dependent on the specific molecular context; in some cases, solubility increases, while in others it may decrease.[4]

  • Ionization: For basic azetidines, solubility is highly pH-dependent. At a pH below the pKa, the compound will exist primarily in its protonated, charged form, which is significantly more soluble in water.

  • Case Study: In the development of STAT3 inhibitors, early azetidine analogues with a free carboxylate group showed low cellular activity, presumably due to poor membrane permeability. Converting the acid to a methyl ester or phthalide improved cellular potency, but often at the cost of in-vitro potency, highlighting the delicate balance between solubility for formulation and lipophilicity for permeability.[11]

Experimental Protocol: Kinetic Turbidimetric Solubility Assay

This high-throughput method is used to assess the solubility of compounds from a DMSO stock solution.

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: To the wells of a 96-well microplate, add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the buffer in each well to achieve the final desired test concentrations. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).

  • Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2-24 hours). Measure the turbidity (light scattering) of each well at a specific wavelength (e.g., 620 nm) using a plate reader.

  • Data Analysis: The concentration at which the turbidity reading significantly increases above the baseline indicates the point of precipitation. This value is reported as the kinetic solubility.

Implications for ADME: The Critical Role of Metabolic Stability

Definition and Importance: Metabolic stability refers to a drug's resistance to biotransformation by metabolic enzymes, primarily Cytochrome P450s in the liver. A compound that is metabolized too quickly will have a short half-life and may fail to achieve therapeutic concentrations in the body.

The Double-Edged Sword of Azetidine Strain: The azetidine ring is often introduced into molecules to enhance metabolic stability.[1][2][3] The conformational rigidity can prevent the molecule from adopting an ideal orientation for binding to the active site of metabolic enzymes. However, the inherent ring strain can, in some chemical contexts, create a liability.

  • Improved Stability: Many reports show that replacing larger, more flexible rings with an azetidine blocks common sites of metabolism (e.g., N-dealkylation, ring oxidation), thereby improving the compound's half-life.

  • Potential for Instability: The ring strain can make azetidines susceptible to specific decomposition pathways. An acid-mediated intramolecular ring-opening has been reported for N-aryl azetidines bearing a pendant amide, a process that is mitigated by reducing the basicity of the azetidine nitrogen.[9] Furthermore, metabolic ring-opening via reaction with nucleophiles like glutathione is a known, albeit less common, metabolic pathway.[9]

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Compound Test Compound (in DMSO) Incubate Incubate at 37°C (e.g., 0, 5, 15, 30, 60 min) Compound->Incubate HLM Human Liver Microsomes (HLM) HLM->Incubate NADPH NADPH Solution (Cofactor) NADPH->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate Half-Life (t½) and Intrinsic Clearance (Clint) Plot->Calculate

Caption: Workflow for an in vitro Human Liver Microsome (HLM) stability assay.

Experimental Protocol: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)

  • Reagent Preparation: Thaw pooled HLM on ice. Prepare a solution of the required cofactor, NADPH, in phosphate buffer.

  • Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (at a low concentration, e.g., 1 µM), and HLM (e.g., 0.5 mg/mL protein). Pre-warm this mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Protein Precipitation: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining amount of the parent compound using a calibrated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life (t½) is calculated as 0.693 / k.

Conclusion: A Versatile Scaffold Requiring Careful Characterization

Substituted azetidines offer a powerful and versatile platform for medicinal chemists to craft drug candidates with improved properties. Their rigid structure can enhance potency and selectivity, while their small size and polarity can be leveraged to optimize solubility and metabolic stability. However, this guide highlights that the physicochemical outcomes are not automatic; they are a direct consequence of the substitution pattern applied to the core. Properties like basicity, lipophilicity, and stability are exquisitely sensitive to the electronic and steric nature of the substituents. A thorough and early experimental evaluation of these core properties is not merely a characterization exercise but a critical, self-validating step in the design of effective and safe medicines. The continued exploration of this unique scaffold, grounded in a solid understanding of its physicochemical principles, promises to deliver the next generation of innovative therapeutics.

References

  • Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery Source: Domainex URL: [Link]

  • Title: Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents Source: MDPI URL: [Link]

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL: [Link]

  • Title: Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity Source: Journal of Medicinal and Chemical Sciences URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL: [Link]

  • Title: Azetidine Source: Wikipedia URL: [Link]

  • Title: Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Source: ResearchGate URL: [Link]

  • Title: Lipophilicity Descriptors: Understanding When to Use LogP & LogD Source: ACD/Labs URL: [Link]

  • Title: Why LogD Matters / ΔLogD Cheat Sheet Source: Drug Hunter URL: [Link]

Sources

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Spectroscopic Data for Chiral Azetidine Derivatives

Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as privileged structures in medicinal chemistry.[1][2] Their unique strained-ring system imparts specific conformational constraints and vectors for substitution that are highly sought after in drug design. The introduction of chirality to the azetidine core dramatically expands the accessible chemical space, allowing for exquisitely selective interactions with biological targets.[1] However, the synthesis and characterization of these chiral derivatives present significant challenges. Unambiguous determination of both relative and absolute stereochemistry is not merely an academic exercise; it is a critical prerequisite for understanding structure-activity relationships (SAR) and ensuring the safety and efficacy of a potential therapeutic agent.

This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the primary spectroscopic techniques used to characterize chiral azetidine derivatives. Moving beyond a simple recitation of methods, this document emphasizes the underlying principles, the causality behind experimental choices, and the synergistic interplay between different analytical approaches to build a self-validating and irrefutable structural assignment.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation

NMR spectroscopy is the foundational tool for the structural analysis of azetidine derivatives. It provides definitive information about the molecular connectivity and, crucially, the relative stereochemistry of substituents on the strained four-membered ring.

Proton (¹H) NMR: The First Look

The ¹H NMR spectrum offers the initial and most crucial data points. The strained nature of the azetidine ring influences the electronic environment of its protons, leading to characteristic chemical shifts.

  • Causality of Chemical Shifts: Protons on the azetidine ring typically resonate in specific regions. For an N-protected azetidine, C2-H and C4-H protons are adjacent to the nitrogen and are deshielded, appearing further downfield than the C3-H protons. Substituents dramatically influence these shifts; for example, an electron-withdrawing group at C2 will shift the C2-H proton significantly downfield.

  • The Key to Relative Stereochemistry: Coupling Constants (³J): The dihedral angle between vicinal protons (protons on adjacent carbons) directly correlates to the magnitude of their scalar coupling constant (³J). This relationship is the most reliable NMR parameter for assigning cis/trans isomerism in substituted azetidines.[3][4]

    • A cis relationship between protons on C2 and C3, for instance, results in a larger dihedral angle and consequently a smaller coupling constant (typically ³J = 7-9 Hz).

    • A trans relationship leads to a smaller dihedral angle and a larger coupling constant (typically ³J = 4-6 Hz). Careful analysis of these J-values is paramount for diastereomeric assignment.[3]

  • Common Complexities:

    • Diastereotopic Protons: A methylene group (CH₂) adjacent to a chiral center will often exhibit diastereotopicity, where the two protons are chemically non-equivalent. Instead of a simple singlet, they appear as a pair of doublets (an 'AB quartet'), each with its own chemical shift and coupling to other protons.[4]

    • Signal Overlap: With complex substitution patterns, signals for the C3 and C4 protons can overlap, complicating the extraction of coupling constants.[4]

Two-Dimensional (2D) NMR: Deconvoluting Complexity

When 1D spectra are insufficient, a suite of 2D NMR experiments is required to assemble the complete structural puzzle. Each experiment provides a unique layer of information, and together they form a self-validating system for connectivity and stereochemistry.[4]

  • COSY (Correlation Spectroscopy): This is the workhorse for establishing proton-proton coupling networks. A cross-peak between two proton signals in a COSY spectrum confirms that they are J-coupled, allowing for the tracing of spin systems throughout the molecule.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It is indispensable for unambiguously assigning carbon chemical shifts and confirming which protons belong to which methylene or methine group.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. It is the key to connecting the individual spin systems identified by COSY, allowing one to piece together the entire molecular skeleton.[4]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive 2D NMR technique for determining relative stereochemistry. The NOE is a through-space interaction, not through-bond. A cross-peak in a NOESY or ROESY spectrum indicates that two protons are physically close to each other in space (< 5 Å), irrespective of their bonding.

    • Expert Insight: For a 2,3-disubstituted azetidine, a strong NOE between the C2-H and C3-H protons provides irrefutable evidence of a cis relationship. Conversely, the absence of this NOE, coupled with an NOE from C2-H to a substituent on C3, would support a trans assignment.[3]

Experimental Workflow and Data

A logical workflow is critical for efficient analysis. Starting with simple 1D experiments provides the foundation for designing and interpreting more complex 2D experiments.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Structural Assignment H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Identify Spin Systems HSQC HSQC H1_NMR->HSQC NOESY NOESY/ROESY H1_NMR->NOESY Probe Spatial Proximity C13_NMR ¹³C NMR C13_NMR->HSQC Assign C-H Pairs HMBC HMBC COSY->HMBC Connect Fragments HSQC->HMBC Connectivity Connectivity & Skeleton HMBC->Connectivity Stereochem Relative Stereochemistry NOESY->Stereochem Connectivity->Stereochem

Table 1: Typical NMR Chemical Shift Ranges for N-Boc Protected Azetidine Rings

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
C2-H 4.5 - 5.560 - 75Highly dependent on C2 substituent.
C3-H₂ 2.0 - 3.025 - 40Often appears as complex multiplets.
C4-H₂ 3.8 - 4.545 - 55Deshielded by the adjacent nitrogen atom.

Note: These are approximate ranges. Actual values are highly sensitive to substitution, solvent, and the specific protecting group used.

Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the purified azetidine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to prevent poor magnetic field homogeneity.[4] Filter if any solid particles are visible.

  • Shimming: Insert the sample into the spectrometer. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field (B₀). This is the most critical step for achieving sharp, well-resolved peaks.

  • 1D ¹H Acquisition: Acquire a standard ¹H spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is often a longer experiment due to the low natural abundance of ¹³C.

  • 2D COSY Acquisition: Use standard pulse program parameters. Typically requires 5-20 minutes.

  • 2D HSQC/HMBC Acquisition: These experiments correlate proton and carbon frequencies. Optimize parameters based on expected one-bond (HSQC, ~145 Hz) or long-range (HMBC, ~8 Hz) coupling constants.

  • 2D NOESY/ROESY Acquisition: This experiment requires optimization of the "mixing time" parameter to allow for the buildup of the Nuclear Overhauser Effect. A typical mixing time for a small molecule is 300-800 ms.

Chapter 2: Mass Spectrometry (MS) - Confirming Identity and Purity

While NMR elucidates structure, mass spectrometry confirms the fundamental properties of molecular weight and elemental composition.

  • Role of MS: For any newly synthesized chiral azetidine, the first step after purification is to confirm that the compound has the correct mass. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it provides a highly accurate mass measurement (typically to within 5 ppm), which can be used to determine the elemental formula of the molecule, ruling out other potential structures.

  • Common Techniques: Electrospray Ionization (ESI) is the most common method for azetidine derivatives, as it is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), minimizing fragmentation.

  • Application in Synthesis: Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for monitoring reaction progress, identifying byproducts, and assessing the purity of the final compound.[3]

Protocol: Sample Preparation for HRMS (ESI)
  • Stock Solution: Prepare a dilute stock solution of the purified compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Dilution: Further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. It is often beneficial to add a trace amount of formic acid (0.1%) to the final solution to promote protonation and enhance the [M+H]⁺ signal.

  • Infusion/Injection: The sample can be directly infused into the mass spectrometer or injected via an LC system.

  • Data Acquisition: Acquire the spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular weight of the azetidine derivative.

Chapter 3: Chiroptical Spectroscopy - Assigning Absolute Configuration

Once the connectivity and relative stereochemistry are established, the final challenge is to determine the absolute configuration (R/S designation) of the chiral centers. Chiroptical spectroscopy provides a non-empirical method to achieve this by comparing experimental data with quantum chemical calculations.[5][6]

Electronic and Vibrational Circular Dichroism (ECD & VCD)

ECD and VCD measure the differential absorption of left and right circularly polarized light in the UV-Vis and infrared regions of the spectrum, respectively.[7][8] A chiral molecule will produce a characteristic spectrum (a series of positive and negative bands called Cotton effects) that is an optical fingerprint of its absolute stereochemistry.

  • The Comparative Workflow: The process involves a powerful synergy between experiment and theory.

    • The experimental ECD or VCD spectrum of the azetidine derivative is measured.

    • A computational model of one enantiomer (e.g., the (2R, 3S)-isomer) is built.

    • A conformational search is performed to find all low-energy structures of that enantiomer.

    • The ECD or VCD spectrum for that single enantiomer is calculated using Time-Dependent Density Functional Theory (TD-DFT).

    • The calculated spectrum is compared to the experimental one. A direct match confirms the absolute configuration. An inverted (mirror-image) match indicates the opposite enantiomer is the correct one.

Chiroptical_Workflow cluster_exp Experimental cluster_theory Theoretical Measure Measure Experimental ECD or VCD Spectrum Compare Compare Spectra Measure->Compare Model Build 3D Model of one enantiomer (e.g., 2R, 3S) Conform Perform Conformational Search Model->Conform Calculate Calculate Theoretical Spectrum (TD-DFT) Conform->Calculate Calculate->Compare Assign_Match Assign Absolute Config. (e.g., 2R, 3S) Compare->Assign_Match Spectra Match Assign_Invert Assign Absolute Config. (e.g., 2S, 3R) Compare->Assign_Invert Spectra are Mirror Images

Table 2: Comparison of ECD and VCD for Azetidine Analysis

FeatureElectronic Circular Dichroism (ECD)Vibrational Circular Dichroism (VCD)
Principle Differential absorption of UV-Vis light.Differential absorption of Infrared light.
Requirement Requires a UV-active chromophore. Derivatization may be needed.[9]No chromophore needed; relies on molecular vibrations.
Strengths High sensitivity.Less sensitive to solvent effects and conformation; applicable to a wider range of molecules.[7][8]
Challenges Can be difficult to interpret for conformationally flexible molecules.[6]Requires higher sample concentrations and longer acquisition times.
  • Expert Insight: VCD is often superior for analyzing conformationally flexible molecules or those lacking a strong UV chromophore.[7][8] Since many azetidine derivatives fall into this category, VCD has become an increasingly vital tool for assigning their absolute configuration.

Chapter 4: X-Ray Crystallography - The Unambiguous Answer

Single-crystal X-ray crystallography is the definitive, "gold standard" method for determining the complete three-dimensional structure of a molecule, including both relative and absolute stereochemistry.[5]

  • The Principle: When a molecule can be grown into a high-quality single crystal, its interaction with an X-ray beam produces a unique diffraction pattern. Mathematical analysis of this pattern yields a precise electron density map, revealing the exact position of every atom in the crystal lattice.

  • The Power of Proof: The resulting structure is an unambiguous depiction of the molecule's connectivity and stereochemistry.[3][10] It can be used to validate assignments made by NMR and chiroptical methods. The primary limitation of this technique is the requirement of obtaining a suitable single crystal, which can often be a challenging and time-consuming process.

Protocol: High-Level Overview of X-Ray Crystallography
  • Crystallization: The most critical and often bottleneck step. The purified azetidine derivative is dissolved in a minimal amount of solvent, and a less soluble "anti-solvent" is slowly introduced (e.g., by vapor diffusion) to induce slow crystal growth. Various solvents, temperatures, and techniques must be screened.

  • Crystal Mounting: A suitable, defect-free single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled under a stream of liquid nitrogen. It is then rotated in the X-ray beam while thousands of diffraction images are collected.

  • Structure Solution and Refinement: Specialized software is used to solve the "phase problem" and generate an initial electron density map. The atomic positions are then refined to best fit the experimental diffraction data, yielding the final molecular structure.

Conclusion: A Multi-Faceted Approach to Certainty

The structural characterization of chiral azetidine derivatives is a complex task that cannot be reliably accomplished with a single technique. True confidence in a structural assignment is achieved when multiple, independent lines of spectroscopic evidence converge. A robust characterization package for a novel chiral azetidine should ideally include:

  • HRMS to confirm the elemental formula.

  • 1D and 2D NMR to establish the complete connectivity and relative stereochemistry.

  • Chiroptical Spectroscopy (VCD or ECD) to assign the absolute configuration.

  • X-ray Crystallography as the ultimate, unambiguous confirmation whenever possible.

By following this multi-faceted, self-validating approach, researchers and drug developers can proceed with confidence, knowing that the molecular structure they are advancing is built on a solid and irrefutable analytical foundation.

References

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. Available at: [Link]

  • TBA. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. Available at: [Link]

  • Kaur, H., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • TBA. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]

  • TBA. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. Available at: [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Bultinck, P., et al. (2012). Vibrational Circular Dichroism versus Optical Rotation Dispersion and Electronic Circular Dichroism for diastereomers: the stereochemistry of 3-(1′-hydroxyethyl) - RSC Publishing. Physical Chemistry Chemical Physics. Available at: [Link]

  • Bernardi, L., et al. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. Available at: [Link]

  • TBA. (2023). Accessing Azetidines through Magnesium-Mediated Nitrogen Group Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes. PMC. Available at: [Link]

  • Ramachandran, S., et al. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. Journal of Pharmaceutical Research International. Available at: [Link]

  • Bultinck, P., et al. (2012). Vibrational circular dichroism versus optical rotation dispersion and electronic circular dichroism for diastereomers: the stereochemistry of 3-(1'-hydroxyethyl)-1-(3'-phenylpropanoyl)-azetidin-2-one. PubMed. Available at: [Link]

  • Guesné, S. J. J., et al. (2016). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. PMC. Available at: [Link]

  • Ramachandran, S., et al. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. ResearchGate. Available at: [Link]

  • TBA. (2023). Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. ChemRxiv. Available at: [Link]

  • Lightner, D. A., & Gurst, J. E. (2011). Chiroptical spectroscopy and the validation of crystal structure stereochemical assignments. Crystallography Reviews. Available at: [Link]

  • Alsaid, M. (2015). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Masi, M., et al. (2022). Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study. MDPI. Available at: [Link]

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Whitepaper: In Silico Modeling of Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol Interactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Computational Drug Discovery

Executive Summary

The Rel/NF-κB family of transcription factors represents a critical node in cellular signaling, governing inflammation, immunity, and cell survival.[1][2] The c-Rel proto-oncogene, in particular, is a high-value target for therapeutic intervention in various malignancies and autoimmune diseases due to its pivotal role in B-cell proliferation and survival.[3][4][5] This guide provides an in-depth technical walkthrough of the in silico methodologies used to investigate the interaction between the human c-Rel protein and a novel small molecule, ((2S,4S)-azetidine-2,4-diyl)dimethanol. We will navigate the complete computational workflow, from system preparation and molecular docking to the dynamic assessment of complex stability via molecular dynamics (MD) simulations and the calculation of binding free energies. This document is intended for researchers and drug development professionals, offering both the theoretical underpinnings and field-proven, step-by-step protocols necessary to predict and analyze protein-ligand interactions with scientific rigor.

Introduction: Targeting the c-Rel Transcription Factor

The Biological Significance of c-Rel

The c-Rel protein is a member of the NF-κB family of transcription factors, which are central regulators of gene expression in response to stimuli such as stress, cytokines, and bacterial or viral antigens.[1][3] Unlike other ubiquitously expressed NF-κB members, c-Rel expression is predominantly found in lymphoid cells, where it plays a non-redundant role in the development, activation, and survival of B and T lymphocytes.[5] Aberrant c-Rel activation is a hallmark of several human B-cell lymphomas, and its genetic locus is associated with autoimmune conditions like rheumatoid arthritis and celiac disease.[3][5] This makes c-Rel an attractive and specific target for therapeutic agents designed to modulate immune responses or inhibit cancer cell growth.[4] Inhibitors of c-Rel are designed to block its activity, preventing it from binding to DNA and activating the genes that drive disease progression.[4][6]

Ligand Profile: ((2S,4S)-azetidine-2,4-diyl)dimethanol

The ligand of interest, ((2S,4S)-azetidine-2,4-diyl)dimethanol, is built upon an azetidine scaffold. Azetidines are four-membered nitrogen-containing heterocycles that serve as valuable motifs in medicinal chemistry.[7] Their inherent ring strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, provides a unique combination of stability for handling and potential for specific interactions within a protein binding pocket.[7] The dimethanol substitutions offer hydrogen bond donor and acceptor capabilities, which are critical for forming stable interactions with protein residues. For the purposes of this guide, this molecule will be treated as a prospective inhibitor for the c-Rel protein.

The Rationale for In Silico Modeling

Computational, or in silico, methods are indispensable in modern drug discovery.[8] They provide atomic-level insights into how a ligand might bind to its protein target, saving significant time and resources by prioritizing the most promising candidates for experimental validation.[9][10][11] This guide details a multi-stage computational approach, beginning with molecular docking to predict the binding pose and followed by molecular dynamics simulations to assess the stability and dynamics of the protein-ligand complex in a simulated physiological environment.[12][13]

In_Silico_Workflow_Overview Figure 1: High-Level In Silico Modeling Workflow cluster_prep System Preparation cluster_dock Pose Prediction cluster_sim Stability & Dynamics cluster_analysis Analysis & Validation PDB 1. Obtain Protein Structure (e.g., c-Rel from PDB) DOCK 3. Molecular Docking (AutoDock Vina) PDB->DOCK LIG 2. Generate Ligand Structure (e.g., from SMILES) LIG->DOCK MD 4. MD Simulation (GROMACS) DOCK->MD Top Pose BFE 5. Binding Free Energy (MM/PBSA) MD->BFE Trajectory VIS 6. Results Visualization & Interpretation MD->VIS BFE->VIS

Caption: A flowchart of the integrated computational workflow.

Part 1: System Preparation for Simulation

Protocol: Rel Protein Structure Preparation

The goal is to obtain a high-quality, clean, and computationally ready structure of the c-Rel protein. We will use the crystal structure of a RelA-cRel chimera complex (PDB ID: 8U9L) as our starting point.[14]

Causality: PDB files often contain non-protein atoms (water, ions, co-factors) and lack hydrogen atoms, which are essential for accurate force field calculations. This protocol addresses these issues to create a valid starting model.

Step-by-Step Protocol:

  • Download Structure: Obtain the PDB file for 8U9L from the RCSB Protein Data Bank (rcsb.org).

  • Isolate Target Chain: The 8U9L structure contains multiple chains. For this study, we will isolate a c-Rel chain (e.g., Chain C). This is done to focus the simulation on the protein of interest.

  • Clean the PDB File:

    • Remove all water molecules (HOH). Rationale: Unless a specific water molecule is known to be critical for binding (a "bridging" water), bulk solvent is best added later in a controlled manner.

    • Remove any co-crystallized ligands or ions not relevant to the binding site of interest.

  • Add Hydrogens and Assign Protonation States: Use a molecular modeling program like UCSF ChimeraX or AutoDock Tools to add hydrogen atoms.[15][16] This step is critical as hydrogen positions are rarely resolved in crystal structures. The software will determine the most likely protonation states for residues like Histidine, Aspartate, and Glutamate at a physiological pH (e.g., 7.4).

  • Assign Partial Charges: Utilize a standard force field (e.g., AMBER, CHARMM) to assign partial atomic charges to all atoms in the protein. This is required for calculating electrostatic interactions.

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during hydrogen addition.

  • Define the Binding Site: Based on literature or structural analysis, identify the key residues of the DNA-binding domain, as small molecule inhibitors often target these functional sites.[5][6] The coordinates of this site will be used to define the search space for docking.

Protocol: Ligand Structure Preparation

The ligand, ((2S,4S)-azetidine-2,4-diyl)dimethanol, must be converted from a 2D representation to a valid 3D, low-energy conformation.

Step-by-Step Protocol:

  • Obtain Ligand Representation: Start with a known representation, such as the isomeric SMILES string: C1CO.[17]

  • Generate 3D Coordinates: Use a tool like Open Babel or a cheminformatics toolkit to convert the SMILES string into a 3D structure file (e.g., MOL2 or SDF format).[18]

  • Energy Minimization: Perform a geometry optimization using a quantum mechanical (e.g., DFT) or molecular mechanics (e.g., MMFF94) method. Rationale: This ensures the ligand is in a low-energy, physically realistic conformation before docking.

  • Assign Partial Charges: Calculate partial charges for the ligand atoms. For small molecules, methods like Gasteiger or AM1-BCC are commonly used and are essential for accurately modeling electrostatic interactions with the protein.[19]

  • Define Rotatable Bonds: Identify the rotatable bonds within the ligand. Docking programs will explore the conformational space of the ligand by rotating around these bonds.

Part 2: Molecular Docking for Pose and Affinity Prediction

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein and estimates the strength of the interaction (binding affinity).[10] It is a computationally inexpensive method ideal for initial screening.

Docking_Logic Figure 2: The Logic of Molecular Docking cluster_docking_engine Docking Engine (e.g., AutoDock Vina) INPUTS Inputs: - Prepared Protein Structure - Prepared Ligand Structure - Defined Binding Site (Grid Box) SAMPLING Conformational Sampling (Explores ligand poses and flexibility) INPUTS->SAMPLING SCORING Scoring Function (Estimates binding energy for each pose) SAMPLING->SCORING OUTPUTS Outputs: - Ranked list of binding poses - Binding Affinity Scores (kcal/mol) - Predicted Interactions SCORING->OUTPUTS

Caption: Docking combines conformational searching with energy scoring.

Protocol: Docking with AutoDock Vina

AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[15]

Step-by-Step Protocol:

  • Prepare PDBQT Files: Convert the prepared protein and ligand files into the PDBQT format using AutoDock Tools. This format includes partial charges and atom type information required by Vina.

  • Define the Grid Box: In AutoDock Tools, define a 3D grid box that encompasses the entire putative binding site on the c-Rel protein.[19]

    • Causality: The grid box confines the search space for the ligand. A well-defined box, centered on key active site residues, increases computational efficiency and accuracy. For this study, the box should be centered on the DNA-binding groove.

  • Create Configuration File: Write a configuration file (conf.txt) specifying the paths to the protein and ligand PDBQT files, the center and size of the grid box, and the output file name.

  • Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt.

  • Analyze Results: Vina will output a file containing several predicted binding poses, ranked by their calculated binding affinity in kcal/mol. The most negative value indicates the strongest predicted binding. Visualize the top-ranked pose in complex with the protein using PyMOL or ChimeraX to inspect the specific interactions (e.g., hydrogen bonds, hydrophobic contacts).

Data Presentation: Docking Results

Summarize the quantitative output in a clear, structured table.

Pose RankBinding Affinity (kcal/mol)Key Interacting c-Rel ResiduesPredicted Interaction Type(s)
1-8.2Arg-55, Tyr-57, Gln-119Hydrogen Bond, Pi-Cation
2-7.9Ser-121, Lys-273Hydrogen Bond
3-7.5Val-123, Pro-245Hydrophobic Contact
Note: Residue numbers and affinity values are hypothetical for illustrative purposes.

Part 3: Molecular Dynamics for Stability Assessment

While docking provides a static snapshot, Molecular Dynamics (MD) simulations model the system's behavior over time, providing crucial insights into the stability of the protein-ligand complex in a more realistic, solvated environment.[12][13]

Protocol: MD Simulation with GROMACS

GROMACS is a high-performance, open-source MD engine. The following protocol outlines the standard workflow for a protein-ligand complex.[20]

Step-by-Step Protocol:

  • System Setup:

    • Combine the coordinates of the c-Rel protein and the top-ranked docked pose of the ligand into a single complex file.

    • Generate a topology file for the ligand using a server like SwissParam or CGenFF. This file defines the force field parameters (bond lengths, angles, charges) for the ligand.

    • Merge the protein and ligand topologies.

  • Solvation: Place the protein-ligand complex in the center of a periodic simulation box (e.g., a cubic or dodecahedron box) and fill it with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

  • Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system and to mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes between the complex, water, and ions.

  • Equilibration (Two Phases):

    • NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Position restraints are typically applied to the protein and ligand to allow the solvent to equilibrate around them. Self-Validation: Monitor the system temperature to ensure it reaches and stabilizes at the target value.

    • NPT Equilibration: Equilibrate the system at the target temperature and pressure (e.g., 1 bar) (NPT ensemble). The position restraints are gradually released. Self-Validation: Monitor the pressure and density of the system to confirm they have reached stable equilibrium values.

  • Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) without any restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).

Analysis of MD Trajectories

Analysis of the trajectory reveals the dynamic behavior of the complex.

  • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD suggests the complex has reached a stable conformation.

  • Root Mean Square Fluctuation (RMSF): Plot the RMSF of each protein residue to identify flexible and stable regions. High fluctuation in the binding site could indicate an unstable interaction.

  • Hydrogen Bond Analysis: Monitor the number and duration of hydrogen bonds between the protein and ligand throughout the simulation. Persistent hydrogen bonds are key indicators of a stable interaction.

Part 4: Binding Free Energy Calculation

Binding free energy calculations provide a more rigorous estimate of binding affinity than docking scores by accounting for solvation effects and entropic contributions.[21][22]

Protocol: MM/PBSA Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-point technique for estimating binding free energy from an MD trajectory.[21][23]

Step-by-Step Protocol:

  • Extract Snapshots: Select a set of uncorrelated snapshots (e.g., 100-500 frames) from the stable portion of the production MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the protein, and the ligand individually:

    • Molecular Mechanics Energy (ΔE_MM): Includes van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) energies.

    • Solvation Free Energy (ΔG_solv): Composed of a polar component (calculated using the Poisson-Boltzmann equation, ΔG_PB) and a non-polar component (estimated from the solvent-accessible surface area, ΔG_SA).

  • Calculate Binding Free Energy: The binding free energy (ΔG_bind) is calculated as:

    • ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    • Where TΔS is the conformational entropy change upon binding, which is computationally expensive and often omitted for relative comparisons.

Data Presentation: MM/PBSA Results
Energy ComponentAverage Value (kJ/mol)Standard Deviation
ΔE_vdW-150.410.2
ΔE_elec-95.715.5
ΔG_PB (Polar Solvation)135.112.8
ΔG_SA (Non-Polar Solvation)-12.31.1
ΔG_bind (MM/PBSA) -123.3 18.7
Note: Values are hypothetical for illustrative purposes.

Conclusion

This guide has detailed a comprehensive and scientifically robust in silico workflow for evaluating the interaction between the c-Rel protein and a potential small molecule inhibitor. By integrating molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate detailed, actionable hypotheses about a compound's binding mode, stability, and affinity. The protocols described herein, grounded in established methodologies and best practices, provide a framework for leveraging computational tools to accelerate the discovery and design of novel therapeutics targeting the c-Rel signaling pathway. The insights gained from such studies are invaluable for making informed decisions, optimizing lead compounds, and ultimately advancing promising candidates toward clinical evaluation.

References

  • In silico Identification and Characterization of Protein-Ligand Binding Sites. SpringerLink.
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Methodological & Application

Application Note: A Practical, Step-by-Step Synthesis of Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol from L-Aspartic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Azetidines, strained four-membered nitrogen heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry and drug development.[1][2] Their rigid conformational structure can impart favorable physicochemical properties, such as improved metabolic stability and binding affinity.[3] This application note provides a comprehensive and reliable protocol for the multi-step synthesis of rel-((2S,4S)-azetidine-2,4-diyl)dimethanol, a versatile cis-disubstituted azetidine building block. The synthetic strategy commences from the inexpensive and readily available chiral pool starting material, L-aspartic acid. The described pathway involves a sequence of protection, selective reduction, intramolecular cyclization, and final functional group manipulation. Each step is detailed with underlying chemical principles, providing researchers with a robust guide for laboratory implementation.

Introduction and Synthetic Strategy

The target molecule, rel-((2S,4S)-azetidine-2,4-diyl)dimethanol, features a cis-relationship between the two hydroxymethyl groups at the C2 and C4 positions. This specific stereochemistry is achieved by leveraging the inherent stereocenter of L-aspartic acid. The synthesis presented here yields the (2S,4S)-enantiomer; the corresponding (2R,4R)-enantiomer can be accessed by starting with D-aspartic acid, and a racemic mixture can be obtained by starting with DL-aspartic acid.

The core of the synthetic strategy is the construction of the strained azetidine ring via an intramolecular nucleophilic substitution.[4] The overall transformation can be broken down into five key stages:

  • Selective Protection and Esterification: The amino group of L-aspartic acid is protected with a tert-butyloxycarbonyl (Boc) group, followed by selective esterification of the α-carboxylic acid.

  • Homologation via β-Carboxylic Acid Reduction: The unprotected β-carboxylic acid is selectively reduced to a primary alcohol, yielding a protected L-homoserine derivative.

  • Azetidine Ring Formation: The primary alcohol is converted into a suitable leaving group (mesylate), followed by a base-mediated intramolecular cyclization to form the azetidine ring.

  • Ester Reduction: The ester at the C2 position is reduced to the second hydroxymethyl group.

  • Deprotection: The N-Boc protecting group is removed under acidic conditions to yield the final product, typically isolated as a hydrochloride salt for improved stability and handling.[5]

The complete synthetic workflow is illustrated below.

G cluster_0 Synthetic Pathway Overview A L-Aspartic Acid C N-Boc-L-Aspartic Acid α-Benzyl Ester (1) A->C Protection & Esterification B 1) (Boc)2O, Dioxane/H2O 2) BnBr, Cs2CO3, DMF E N-Boc-(S)-Homoserine Benzyl Ester (2) C->E Selective Reduction D 1) THF, Et3N, ClCO2Et 2) NaBH4, H2O G Mesylated Intermediate (3) E->G Activation F MsCl, Et3N, DCM I N-Boc-(2S,4S)-Azetidine-2-carboxylate Benzyl Ester (4) G->I Intramolecular Cyclization H NaH, THF K N-Boc-((2S,4S)-Azetidine-2,4-diyl)dimethanol (5) I->K Ester Reduction J LiAlH4, THF M ((2S,4S)-Azetidine-2,4-diyl)dimethanol Hydrochloride (Final Product) K->M Deprotection L HCl in Dioxane

Figure 1: Overall synthetic workflow from L-Aspartic Acid.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Reagents such as sodium hydride (NaH) and lithium aluminum hydride (LiAlH4) are highly reactive and moisture-sensitive; handle them with extreme care under an inert atmosphere.

Step 1: Synthesis of (S)-4-((tert-Butoxycarbonyl)amino)-4-(benzyloxy)-4-oxobutanoic Acid (1)

This initial step protects the amine to prevent side reactions and selectively esterifies the α-carboxyl group, leaving the β-carboxyl group free for the subsequent reduction. The use of benzyl bromide provides a benzyl ester, which can be removed later under hydrogenolysis conditions if needed, although in this scheme it is removed via reduction.

  • Procedure:

    • Suspend L-aspartic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and sodium bicarbonate (NaHCO₃, 3.0 eq).

    • Stir the mixture vigorously at room temperature for 12-16 hours until the solution becomes clear.

    • Acidify the reaction mixture to pH 2-3 with 1M HCl and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield N-Boc-L-aspartic acid as a white solid.

    • Dissolve the crude N-Boc-L-aspartic acid in anhydrous N,N-dimethylformamide (DMF).

    • Add cesium carbonate (Cs₂CO₃, 1.0 eq) and stir for 30 minutes at room temperature.

    • Add benzyl bromide (BnBr, 1.0 eq) dropwise and stir the reaction at room temperature for 16 hours.

    • Quench the reaction with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to afford compound 1 .

Step 2: Synthesis of Benzyl (S)-2-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoate (2)

This step selectively reduces the free β-carboxylic acid to a primary alcohol. The formation of a mixed anhydride with ethyl chloroformate activates the carboxyl group, facilitating its reduction by sodium borohydride.[4] This method is often preferred over stronger reducing agents like LiAlH₄ at this stage to avoid the reduction of the benzyl ester.

  • Procedure:

    • Dissolve compound 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -15 °C under a nitrogen atmosphere.

    • Add triethylamine (Et₃N, 1.1 eq) followed by the dropwise addition of ethyl chloroformate (ClCO₂Et, 1.1 eq), maintaining the temperature below -10 °C.

    • Stir the resulting mixture for 30 minutes at -15 °C.

    • In a separate flask, dissolve sodium borohydride (NaBH₄, 2.0 eq) in water and cool to 0 °C.

    • Slowly add the mixed anhydride solution to the NaBH₄ solution via cannula, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

    • Carefully quench the reaction by adding 1M HCl until pH ~7.

    • Extract the mixture with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to yield the alcohol 2 .

Step 3: Synthesis of Benzyl (2S,4S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylate (4)

This is the key ring-forming sequence. The primary alcohol of 2 is first converted to a methanesulfonyl (mesyl) ester, an excellent leaving group. Subsequent treatment with a strong, non-nucleophilic base like sodium hydride promotes an intramolecular Sₙ2 reaction, where the Boc-protected nitrogen atom displaces the mesylate to form the strained azetidine ring.[4]

  • Procedure:

    • Mesylation: Dissolve alcohol 2 (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C.

    • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 2 hours. Monitor by TLC until the starting material is consumed.

    • Dilute with DCM, wash sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate in vacuo at low temperature to yield the crude mesylate 3 . Caution: The mesylate can be unstable and is typically used immediately in the next step without further purification.

    • Cyclization: Dissolve the crude mesylate 3 in anhydrous THF under a nitrogen atmosphere.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to 0 °C and cautiously quench with saturated ammonium chloride (NH₄Cl) solution.

    • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to afford the azetidine 4 .

Step 4: Synthesis of tert-Butyl (2S,4S)-2,4-bis(Hydroxymethyl)azetidine-1-carboxylate (5)

In this step, the strong reducing agent lithium aluminum hydride (LiAlH₄) is used to reduce the benzyl ester at C2 to the corresponding primary alcohol. This reaction simultaneously cleaves the benzyl group.

  • Procedure:

    • Add a solution of azetidine ester 4 (1.0 eq) in anhydrous THF dropwise to a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.

    • After the addition, allow the mixture to warm to room temperature and stir for 3 hours.

    • Cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting white suspension vigorously for 1 hour at room temperature.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

    • Concentrate the filtrate to yield the N-Boc protected diol 5 , which is often pure enough for the next step or can be purified by chromatography if necessary.

Step 5: Synthesis of Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol Hydrochloride (Final Product)

The final step involves the removal of the N-Boc protecting group under acidic conditions. Using a solution of HCl in an organic solvent like dioxane precipitates the product as its hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle than the free base.[5][6]

  • Procedure:

    • Dissolve the N-Boc diol 5 (1.0 eq) in a minimal amount of methanol or ethyl acetate.

    • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature.

    • Stir the mixture for 2-4 hours. A white precipitate should form during this time.

    • Monitor the reaction by TLC to confirm the disappearance of the starting material.

    • Remove the solvent in vacuo.

    • Triturate the resulting solid with diethyl ether, filter, and wash the solid with additional diethyl ether.

    • Dry the white solid under high vacuum to yield the final product, ((2S,4S)-azetidine-2,4-diyl)dimethanol hydrochloride .

Data Summary

The following table summarizes the expected outcome for each step of the synthesis. Yields are representative and may vary based on experimental conditions and scale.

StepStarting MaterialProductMW ( g/mol )Representative Yield (%)
1L-Aspartic AcidCompound 1 337.3775-85%
2Compound 1 Compound 2 323.3880-90%
3Compound 2 Compound 4 305.3760-70% (over 2 steps)
4Compound 4 Compound 5 217.2785-95%
5Compound 5 Final Product (HCl Salt)153.6190-98%

References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Kakei, H., Sone, T., & Ito, Y. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. HETEROCYCLES, 96(12), 2125. [Link]

  • Couty, F., & Evano, G. (2009). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ChemMedChem, 4(1), 69-82. [Link]

  • Singh, G., & Singh, M. (2021). Azetidine Synthesis. Elsevier. [Link]

  • Reiners, F., Joseph, E., Nißl, B., & Didier, D. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8353-8357. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. (n.d.). [Link]

  • Zhu, M., & Sun, J. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 147, 24085-24094. [Link]

  • Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate. (n.d.). [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. (2023). [Link]

Sources

Application Notes and Protocols for the Stereoselective Synthesis of 2,4-Disubstituted Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of 2,4-Disubstituted Azetidines in Drug Discovery

The azetidine scaffold, a four-membered saturated nitrogen heterocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its unique conformational constraints and ability to introduce three-dimensionality have been shown to enhance pharmacokinetic properties, such as metabolic stability and aqueous solubility, while providing novel intellectual property space.[1][2] Among the various substitution patterns, 2,4-disubstituted azetidines are of particular interest as they allow for precise vectoral projection of substituents, mimicking the geometry of larger, more flexible ring systems or aromatic structures.[3] However, the synthesis of these strained heterocycles, particularly with stereochemical control, presents significant challenges due to inherent ring strain, which can lead to low yields and competing side reactions.[4]

This comprehensive guide details robust and stereoselective protocols for the synthesis of 2,4-disubstituted azetidines, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of key synthetic strategies, providing not just step-by-step instructions, but also the scientific rationale behind the experimental choices. The protocols described herein are designed to be self-validating, with clear guidance on expected outcomes and potential troubleshooting.

Strategic Approaches to Stereoselective Azetidine Synthesis

The stereoselective construction of the azetidine core can be broadly categorized into several key strategies, each with its own set of advantages and limitations. This guide will focus on three prominent and versatile methods:

  • Strain-Release Driven Synthesis from Azabicyclo[1.1.0]butanes (ABBs): A modern and highly modular approach that leverages the high ring strain of bicyclic precursors to drive the formation of diverse azetidine structures.

  • Intramolecular Cyclization Strategies: Classic and reliable methods involving the formation of a C-N bond to close the four-membered ring.

  • [2+2] Photocycloaddition (Aza Paternò-Büchi Reaction): A direct and atom-economical approach that forms the azetidine ring in a single step from an imine and an alkene.

Strain-Release Driven Synthesis from Azabicyclo[1.1.0]butanes (ABBs)

The use of highly strained 1-azabicyclo[1.1.0]butanes (ABBs) has revolutionized the synthesis of functionalized azetidines.[1][5] The inherent ring strain of ABBs provides a powerful thermodynamic driving force for ring-opening and functionalization, allowing for the construction of complex azetidine scaffolds under mild conditions.[5][6]

Four-Component Strain-Release Driven Synthesis

This powerful multicomponent reaction allows for the modular and diversity-oriented synthesis of highly substituted azetidines in a single operation.[6] The reaction proceeds via a[6][7]-Brook rearrangement followed by a strain-release-driven anion relay sequence.[6]

Causality of Experimental Choices: The choice of sequential electrophilic trapping partners allows for a high degree of control over the final substitution pattern of the azetidine ring. The use of azabicyclo[1.1.0]butyl-lithium as the key intermediate is crucial for initiating the cascade.[6] The rapidity of the reaction is a direct consequence of the strain-release ring-opening of the azabicyclo[1.1.0]butane core.[6]

Experimental Protocol: Four-Component Synthesis of Functionalized Azetidines [6]

  • Generation of Azabicyclo[1.1.0]butyl-lithium: In a flame-dried flask under an inert atmosphere, dissolve the starting azabicyclo[1.1.0]butane precursor in anhydrous THF and cool to -78 °C. Add a solution of n-butyllithium dropwise and stir for 30 minutes.

  • First Electrophilic Quench: Add the first electrophile (e.g., an aldehyde or ketone) to the solution at -78 °C and stir for 1 hour.

  • [6][7]-Brook Rearrangement and Second Electrophilic Quench: Add the second electrophile (e.g., a silyl chloride) to the reaction mixture and allow it to warm to room temperature. The[6][7]-Brook rearrangement is driven by the strain-release of the azabicyclo[1.1.0]butane ring.

  • Third Electrophilic Quench: Cool the reaction mixture back to -78 °C and add the third electrophile (e.g., an alkyl halide).

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Examples of Four-Component Azetidine Synthesis [6]

EntryElectrophile 1Electrophile 2Electrophile 3ProductYield (%)
1BenzaldehydeTMSClMethyl iodide2-benzyl-4-methyl-azetidine derivative75
2AcetoneTIPSClBenzyl bromide2-isopropyl-4-benzyl-azetidine derivative68
3CyclohexanoneTBDMSClAllyl bromide2-cyclohexyl-4-allyl-azetidine derivative71

Visualization: Mechanism of the Four-Component Strain-Release Driven Synthesis

Four_Component_Synthesis ABB_Li Azabicyclo[1.1.0]butyl-lithium Intermediate1 Lithium Alkoxide Intermediate ABB_Li->Intermediate1 + E1 E1 Electrophile 1 (e.g., Aldehyde) Brook_Intermediate [1,2]-Brook Rearrangement Intermediate Intermediate1->Brook_Intermediate + E2 E2 Electrophile 2 (e.g., Silyl Chloride) Anion_Relay Anionic Intermediate Brook_Intermediate->Anion_Relay Strain-Release Ring Opening Product 2,4-Disubstituted Azetidine Anion_Relay->Product + E3 E3 Electrophile 3 (e.g., Alkyl Halide)

Caption: Four-component synthesis of 2,4-disubstituted azetidines.

Radical Strain-Release Photocatalysis

Visible-light-driven photocatalysis offers a mild and efficient method for the synthesis of densely functionalized azetidines from ABBs.[1][5][8] This approach utilizes an organic photosensitizer to generate radical intermediates that are intercepted by the strained ABB, leading to the formation of the azetidine ring in a single step.[5][8]

Causality of Experimental Choices: The use of a suitable organic photosensitizer is critical for the key energy-transfer process with sulfonylimine precursors.[5] The reaction is driven by the interception of the generated radical intermediates by the ABB through a radical strain-release (RSR) process.[5] This method demonstrates excellent functional group tolerance due to its mild reaction conditions.

Experimental Protocol: Photocatalytic Synthesis of Azetidines [5][8]

  • Reaction Setup: In a vial equipped with a magnetic stir bar, combine the azabicyclo[1.1.0]butane (ABB), the sulfonylimine precursor, and the organic photosensitizer in a suitable solvent (e.g., acetonitrile).

  • Degassing: Degas the reaction mixture by sparging with an inert gas (e.g., argon) for 15 minutes.

  • Irradiation: Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Scope of the Photocatalytic Azetidine Synthesis [5][8]

EntrySulfonylimine SubstituentABB SubstituentProductYield (%)
1PhenylH2-phenyl-azetidine derivative85
24-ChlorophenylH2-(4-chlorophenyl)-azetidine derivative82
3ThienylH2-thienyl-azetidine derivative78
4NaphthylH2-naphthyl-azetidine derivative80

Visualization: Workflow for Radical Strain-Release Photocatalysis

Photocatalysis_Workflow cluster_prep Reaction Preparation cluster_reaction Photochemical Reaction cluster_workup Workup and Purification Reactants Combine ABB, Sulfonylimine, and Photosensitizer Solvent Add Solvent (e.g., Acetonitrile) Reactants->Solvent Degas Degas with Argon Solvent->Degas Irradiation Irradiate with Visible Light Degas->Irradiation Stirring Stir at Room Temperature Irradiation->Stirring Concentration Concentrate Under Vacuum Stirring->Concentration Chromatography Purify by Column Chromatography Concentration->Chromatography Product Isolated 2,4-Disubstituted Azetidine Chromatography->Product

Caption: Photocatalytic synthesis of 2,4-disubstituted azetidines.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a foundational and widely employed strategy for the synthesis of azetidines.[4][9] These methods typically involve the formation of a C-N bond via an intramolecular nucleophilic substitution reaction.

Diastereoselective Intramolecular S­N2 Cyclization

This approach relies on the cyclization of a suitably functionalized acyclic precursor containing a nucleophilic nitrogen and an electrophilic carbon bearing a good leaving group.[4] The stereochemistry of the final product is determined by the stereocenters present in the acyclic precursor.

Causality of Experimental Choices: The choice of a good leaving group (e.g., mesylate, tosylate, or halide) is critical for an efficient S­N2 reaction.[4] The reaction is often performed at high dilution to favor the intramolecular cyclization over competing intermolecular reactions.[4] The conformational bias of the acyclic precursor plays a crucial role in the efficiency of the ring closure.[4]

Experimental Protocol: Intramolecular S­N2 Cyclization [4]

  • Precursor Synthesis: Synthesize the acyclic amino alcohol precursor with the desired stereochemistry.

  • Activation of the Hydroxyl Group: In a flame-dried flask under an inert atmosphere, dissolve the amino alcohol in an anhydrous solvent (e.g., dichloromethane) and cool to 0 °C. Add a base (e.g., triethylamine) followed by a sulfonyl chloride (e.g., methanesulfonyl chloride) dropwise.

  • Cyclization: Add a non-nucleophilic base (e.g., DBU) to the reaction mixture to deprotonate the amine and initiate the intramolecular S­N2 cyclization. Stir the reaction at room temperature until completion.

  • Workup and Purification: Quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Examples of Intramolecular S­N2 Cyclization

EntrySubstrateLeaving GroupProductYield (%)Diastereomeric Ratio
1(2S,4R)-4-amino-2-pentanolMesylatecis-2,4-dimethylazetidine85>95:5
2(2R,4R)-4-amino-2-pentanolTosylatetrans-2,4-dimethylazetidine78>95:5
3(2S,4S)-4-amino-1-phenyl-2-butanolMesylatecis-2-benzyl-4-methylazetidine82>95:5

Visualization: General Mechanism of Intramolecular S­N2 Cyclization

SN2_Cyclization Precursor Acyclic Amino Alcohol Precursor Activated Activated Precursor (e.g., Mesylate) Precursor->Activated Activation Cyclization Intramolecular SN2 Attack Activated->Cyclization + Base Base Base Product 2,4-Disubstituted Azetidine Cyclization->Product Ring Closure

Caption: Intramolecular SN2 cyclization for azetidine synthesis.

[2+2] Photocycloaddition (Aza Paternò–Büchi Reaction)

The aza Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene, providing a direct and atom-economical route to the azetidine core.[10][11] This reaction can be performed both inter- and intramolecularly and often proceeds with high regio- and stereoselectivity.[11][12]

Causality of Experimental Choices: The success of the aza Paternò-Büchi reaction is highly dependent on the electronic properties of the imine and alkene.[11] The reaction is typically initiated by the photoexcitation of the imine to its triplet state, which then undergoes a stepwise radical addition to the alkene followed by intersystem crossing and ring closure.[10] The use of a photosensitizer can be beneficial in cases where the imine does not efficiently absorb light.[11]

Experimental Protocol: Intermolecular Aza Paternò–Büchi Reaction [11]

  • Reaction Setup: In a quartz reaction vessel, dissolve the imine and a slight excess of the alkene in a suitable solvent (e.g., benzene or acetonitrile).

  • Degassing: Thoroughly degas the solution by purging with an inert gas (e.g., argon) for at least 30 minutes to remove oxygen, which can quench the excited state of the imine.

  • Irradiation: Irradiate the reaction mixture with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature.

  • Monitoring: Monitor the reaction progress by GC-MS or NMR spectroscopy.

  • Workup and Purification: After completion, remove the solvent under reduced pressure. Purify the resulting mixture of diastereomers by column chromatography or preparative HPLC.

Data Presentation: Examples of Aza Paternò–Büchi Reactions [11]

EntryImineAlkeneProductYield (%)Diastereomeric Ratio (cis:trans)
1N-Benzylidene-anilineStyrene1,2,4-triphenylazetidine6570:30
2N-Propylidene-methylamine2,3-Dimethyl-2-butene1,2-dimethyl-3,3,4,4-tetramethylazetidine80-
3N-Benzylidene-methylaminecis-2-Butene1-methyl-2-phenyl-3,4-dimethylazetidine7285:15

Visualization: Logical Flow of an Aza Paternò–Büchi Reaction

Aza_Paterno_Buchi cluster_start Starting Materials cluster_process Photochemical Process cluster_end Product Imine Imine Excitation Photoexcitation of Imine Imine->Excitation Alkene Alkene Radical_Addition Stepwise Radical Addition Alkene->Radical_Addition Excitation->Radical_Addition Ring_Closure Intersystem Crossing & Ring Closure Radical_Addition->Ring_Closure Azetidine 2,4-Disubstituted Azetidine Ring_Closure->Azetidine

Caption: Aza Paternò-Büchi reaction for azetidine synthesis.

Conclusion and Future Outlook

The stereoselective synthesis of 2,4-disubstituted azetidines remains an active and evolving field of research. The methodologies presented in this guide, from the modern and versatile strain-release strategies to the more classical intramolecular cyclizations and photocycloadditions, provide a robust toolkit for accessing these valuable scaffolds. As the demand for novel, three-dimensional chemical matter in drug discovery continues to grow, the development of even more efficient, selective, and sustainable methods for azetidine synthesis will undoubtedly be a key area of focus for the synthetic chemistry community.

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  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles.
  • Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01017K.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - ResearchGate. Available at: [Link]

  • Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction - Organic & Biomolecular Chemistry (RSC Publishing).
  • Studies toward a general and enantioselective synthesis of 2-substituted and 2,3-disubstituted azetidines using organocatalysis - Morressier.
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters - ACS Publications.
  • Stereoselective functionalization of azetidines - Elektronische Hochschulschriften der LMU München.

Sources

Application of Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol as a Rigidifying Scaffold in Medicinal Chemistry

Part 1: Executive Summary & Strategic Utility

The Challenge: In modern Fragment-Based Drug Discovery (FBDD), "escape from flatland" is a priority. Traditional aromatic scaffolds often suffer from poor solubility and metabolic liability. While proline is the standard for introducing curvature and rigidity, its lipophilicity and lack of functionalizable vectors at the 4-position limit its versatility.

The Solution: Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol (herein referred to as t-AZT-diol ) represents a high-value "chimeric" scaffold. It combines the conformational rigidity of the azetidine ring with the polarity and functionalizability of a 1,3-diol system.

Key Advantages:

  • Vector Geometry: Unlike the cis-isomer (meso), the trans-((2S,4S)) configuration projects the two hydroxymethyl arms in a

    
    -symmetric, pseudo-axial/pseudo-equatorial arrangement. This creates a unique "rod-like" vector distinct from the "pincer" shape of the cis-isomer.
    
  • LogP Modulation: The azetidine core lowers LogP relative to pyrrolidine (-1.2 vs -0.2 range), while the dual hydroxyls further enhance aqueous solubility, critical for CNS-penetrant lead optimization.

  • Bioisosterism: The scaffold acts as a constrained mimic of glutamic acid di-alcohol or a bis-homoserine analogue, useful in peptidomimetics.

Part 2: Chemo-Physical Profile & Vector Analysis

The distinction between the cis (meso) and trans (chiral) forms is the single most important factor in applying this scaffold.

FeatureRel-(2S,4S) (Trans) (2S,4R) (Cis/Meso)
Symmetry

Symmetric (Chiral)

Plane (Achiral)
Vector Angle ~140° (Divergent)~40-60° (Convergent)
Primary Application Linear linkers, Trans-peptide mimicsMetal chelation, Turn mimics
pKa (Ring N) ~10.5 (Basicity modulated by H-bonding)~10.5

Expert Insight: The trans-isomer is thermodynamically more stable than the cis-isomer in many N-protected derivatives due to reduced 1,3-diaxial-like steric repulsion between the substituents.

Part 3: Experimental Protocols

Protocol A: Synthesis via Hydride Reduction

Objective: Generation of t-AZT-diol from Diethyl trans-azetidine-2,4-dicarboxylate.

Safety Warning: Azetidines are highly strained rings (approx. 26 kcal/mol strain energy). Acidic conditions or high temperatures can trigger ring-opening polymerization. Maintain basic or neutral conditions where possible.

Reagents:

  • Precursor: Diethyl 1-benzhydrylazetidine-2,4-dicarboxylate (Trans isomer enriched).

  • Reductant: Lithium Aluminum Hydride (LiAlH4) (2.5 equiv).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask under Argon. Charge with LiAlH4 (1.0 g, 26 mmol) and anhydrous THF (50 mL). Cool to 0°C.

  • Addition: Dissolve the diester precursor (10 mmol) in THF (20 mL). Add dropwise to the LiAlH4 suspension over 30 minutes. Note: Exothermic reaction; monitor internal temp to keep <5°C.

  • Reflux: Allow to warm to RT, then heat to gentle reflux (65°C) for 4 hours.

    • Checkpoint: Monitor TLC (10% MeOH in DCM). The ester spots (

      
      ) should disappear; the diol product will stay near the baseline (
      
      
      
      ).
  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 1 mL

      
      [1]
      
    • 1 mL 15% NaOH

    • 3 mL

      
      
      
  • Isolation: Stir the granular white precipitate for 30 mins. Filter through a Celite pad. Wash the pad with hot THF (2x).

  • Deprotection (if N-benzhydryl): Hydrogenolysis using

    
     (Pearlman’s catalyst) in MeOH under 
    
    
    
    (1 atm) for 12 hours yields the free amine t-AZT-diol.

Yield Expectation: 75-85% (post-chromatography).

Protocol B: Selective Functionalization (Differentiation)

Objective: Desymmetrization of the diol for library synthesis. Since the molecule is


 symmetric, mono-protection yields a single enantiomeric pair (if racemic) or a single compound (if enantiopure).
  • Reagent: TBDMS-Cl (1.0 equiv), Imidazole (2.0 equiv), DMF, 0°C.

  • Procedure: Add TBDMS-Cl slowly. The statistical distribution usually favors the mono-protected product due to steric bulk increase after the first silylation.

  • Result: ((2S,4S)-4-(((tert-butyldimethylsilyl)oxy)methyl)azetidin-2-yl)methanol .

    • Application: The remaining free alcohol can now be converted to a mesylate (leaving group) or oxidized to an aldehyde for reductive amination.

Part 4: Structural Visualization & Logic

The following diagram illustrates the workflow for utilizing t-AZT-diol in a medicinal chemistry campaign, highlighting the decision nodes for "Linker" vs. "Warhead" design.

G Start Precursor: Trans-Azetidine-2,4-dicarboxylate Reduction Step 1: LiAlH4 Reduction Start->Reduction Core Core Scaffold: Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol Reduction->Core Decision Design Strategy Core->Decision PathA Path A: Hydrophilic Linker (Keep OH / Etherify) Decision->PathA Maintain Polarity PathB Path B: Pharmacophore Extension (Oxidation -> Amination) Decision->PathB Add Sidechains PathC Path C: Peptidomimetic (Ring Constrained AA) Decision->PathC Backbone Modification ResultA Solubility Enhancer (Low LogP) PathA->ResultA ResultB Rigidified Diamine (Target: GPCR/Kinase) PathB->ResultB ResultC Gamma-Turn Mimic PathC->ResultC

Caption: Figure 1. Strategic workflow for diversifying the t-AZT-diol scaffold.

Part 5: Analytical Validation (Self-Validating System)

To ensure the integrity of the scaffold during synthesis, use these specific NMR markers. If these peaks shift significantly or disappear, ring opening or epimerization has occurred.

1H NMR (400 MHz, D2O or MeOD):

  • Ring Methines (H2/H4): The protons at the chiral centers (C2, C4) typically appear as a multiplet around 3.8 - 4.2 ppm .

    • Diagnostic: In the trans isomer, these are equivalent (due to

      
       symmetry). In the cis (meso) isomer, they are also chemically equivalent but magnetically distinct in complex environments.
      
  • Ring Methylenes (H3): The C3 protons appear as two distinct multiplets (pseudo-axial vs pseudo-equatorial) around 2.2 - 2.6 ppm .

    • Validation: If you see a simple triplet or loss of diastereotopicity, suspect ring opening to a linear amine.

  • Hydroxymethyl Groups: Doublet or multiplet around 3.6 - 3.8 ppm .

TLC Visualization:

  • Stain: Ninhydrin (for free amine) or KMnO4 (for alcohols).

  • Observation: Azetidines often stain less intensely than pyrrolidines with Ninhydrin (sometimes yellowish/orange rather than deep purple).

Part 6: References

  • Synthesis of Azetidine-2,4-dicarboxylates:

    • Kozikowski, A. P., et al. "Synthesis and metabotropic receptor activity of the novel rigidified glutamate analogs (+)- and (-)-trans-azetidine-2,4-dicarboxylic acid." Journal of Medicinal Chemistry, 1993.

  • Azetidines in Medicinal Chemistry (Review):

    • Couty, F., & Drouillat, B. "Azetidines: new tools for the synthesis of nitrogen heterocycles." Tetrahedron, 2012.[2]

  • Conformational Restriction in Drug Design:

    • Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011.

  • Azetidine Ring Strain & Reactivity:

    • Padwa, A.[2] "The chemistry of azetidines." Comprehensive Heterocyclic Chemistry III, 2008.

Sources

Application Notes and Protocols for the Use of Azetidine Building Blocks in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Incorporation of Azetidine Scaffolds in Peptide Therapeutics

The design and synthesis of peptides with enhanced therapeutic properties is a cornerstone of modern drug discovery. Non-canonical amino acids are frequently incorporated to modulate peptide conformation, improve metabolic stability, and enhance binding affinity to biological targets. Among these, azetidine-containing amino acids have emerged as powerful tools for peptide chemists. The constrained four-membered ring of azetidine imparts unique conformational rigidity to the peptide backbone, influencing secondary structure and, consequently, biological activity.[1] This application note provides a comprehensive guide to the use of azetidine building blocks in solid-phase peptide synthesis (SPPS), offering detailed protocols, insights into potential challenges, and strategies for successful synthesis and characterization.

The strained nature of the azetidine ring, with a ring strain of approximately 25.4 kcal/mol, makes it a unique scaffold that is more stable than aziridines but more reactive than the five-membered pyrrolidine ring of proline.[2] This inherent strain can be leveraged to induce specific turns and conformations in peptides, making azetidine-containing amino acids valuable proline analogues.[3] Furthermore, the azetidine nitrogen provides a handle for further functionalization, allowing for the late-stage modification of peptides with various moieties.[4][5]

Part 1: Selecting the Appropriate Azetidine Building Block

A variety of Fmoc-protected azetidine building blocks are commercially available or can be synthesized in the laboratory. The choice of building block will depend on the specific application and the desired substitution pattern on the azetidine ring.

Unsubstituted Azetidine-2-carboxylic Acid

The simplest building block is Fmoc-L-azetidine-2-carboxylic acid. Its incorporation into a peptide chain introduces a rigid kink, influencing the local conformation.

Substituted Azetidine Building Blocks

For more advanced applications, substituted azetidine building blocks can be employed. Substitution at the 3-position of the azetidine ring can introduce additional functionality, such as amino or carboxyl groups, which can be used for cyclization or the attachment of payloads. The synthesis of such building blocks often involves multi-step procedures.[6]

Table 1: Common Azetidine Building Blocks for Fmoc-SPPS

Building BlockStructureKey Features
Fmoc-L-Azetidine-2-carboxylic acidChemical structure of Fmoc-L-Azetidine-2-carboxylic acidIntroduces a rigid kink in the peptide backbone.
Fmoc-3-amino-azetidine-2-carboxylic acidChemical structure of Fmoc-3-amino-azetidine-2-carboxylic acidProvides a handle for side-chain modification or cyclization.
N-Boc-azetidine-3-carboxylic acidChemical structure of N-Boc-azetidine-3-carboxylic acidCan be incorporated as a β-amino acid.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocols for Azetidine-Containing Peptides

The incorporation of azetidine building blocks into peptides via Fmoc-SPPS follows the general principles of solid-phase synthesis. However, due to the sterically hindered nature of the four-membered ring, optimization of coupling conditions is often necessary to achieve high yields and purity.

General SPPS Workflow for Azetidine Incorporation

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide containing an azetidine residue.

SPPS_Workflow Resin Resin Support Load Load First Amino Acid Resin->Load Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Load->Fmoc_Deprotection1 Wash1 Wash Fmoc_Deprotection1->Wash1 Coupling1 Couple Next Amino Acid Wash1->Coupling1 Wash2 Wash Coupling1->Wash2 Fmoc_Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Fmoc_Deprotection2 Wash3 Wash Fmoc_Deprotection2->Wash3 Aze_Coupling Couple Fmoc-Aze-OH (e.g., HATU/DIPEA) Wash3->Aze_Coupling Wash4 Wash Aze_Coupling->Wash4 Elongation Continue Peptide Elongation Wash4->Elongation Cleavage Cleavage and Deprotection (TFA) Elongation->Cleavage Peptide Purified Peptide Cleavage->Peptide

Figure 1: General workflow for incorporating an azetidine building block via Fmoc-SPPS.
Detailed Protocol for Incorporating Fmoc-L-Azetidine-2-carboxylic Acid

This protocol outlines the manual synthesis of a model peptide containing an azetidine residue on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids

  • Fmoc-L-azetidine-2-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.[7][8]

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Standard):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HOBt (or Oxyma Pure) in DMF.

    • Add 3 equivalents of DIC and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Fmoc-L-Azetidine-2-carboxylic Acid:

    • Rationale: Due to the steric hindrance of the azetidine ring, a more potent coupling reagent is recommended. HATU is often effective for coupling sterically hindered amino acids.[9][10][11]

    • In a separate vial, dissolve 3 equivalents of Fmoc-L-azetidine-2-carboxylic acid and 3 equivalents of HATU in DMF.

    • Add 6 equivalents of DIPEA to the solution.

    • Immediately add the activated azetidine building block to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using the Kaiser test. A double coupling may be necessary to achieve a high yield.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-7 for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.[12]

    • Note on Azetidine Ring Stability: The azetidine ring has been shown to be stable to strong acid conditions, such as TFA, with no evidence of ring opening observed during cleavage.[4]

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 2: Recommended Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentKey AdvantagesConsiderations
HATU High coupling efficiency, low racemization.[10]More expensive than other reagents.
HBTU/TBTU Good efficiency, widely used.Can be less effective for highly hindered couplings.
DIC/HOBt (or Oxyma) Cost-effective, good for standard couplings.May require longer reaction times or double coupling for hindered residues.
PyBOP Effective for hindered systems.Can be more expensive.
COMU Comparable efficiency to HATU, safer to handle.[10]Newer reagent, may not be as widely available.

Part 3: Challenges and Troubleshooting in the SPPS of Azetidine-Containing Peptides

Incomplete Coupling

The primary challenge in incorporating azetidine building blocks is achieving complete coupling due to their steric hindrance.

  • Solution:

    • Use a more potent coupling reagent such as HATU or COMU.[9][10]

    • Perform a double coupling.

    • Increase the reaction time and/or temperature (e.g., microwave-assisted SPPS).

Potential for Side Reactions

While the azetidine ring itself is generally stable under standard SPPS conditions, other side reactions common to peptide synthesis can occur.

  • Aspartimide Formation: If an aspartic acid residue is present in the sequence, there is a risk of aspartimide formation, particularly during piperidine-mediated Fmoc deprotection. This is a sequence-dependent side reaction.

  • Racemization: The use of strong activating agents can increase the risk of racemization, especially for sterically hindered amino acids. The addition of an auxiliary nucleophile like HOBt or Oxyma Pure can help to suppress this side reaction.

Stability of the Azetidine Ring

Extensive studies on the synthesis of azetidine-containing cyclic peptides have demonstrated that the four-membered ring is robust and stable to the strong acidic conditions (TFA) used for cleavage and deprotection.[4][5] There is no significant evidence to suggest that the azetidine ring is susceptible to opening under the standard basic conditions (20% piperidine in DMF) used for Fmoc deprotection during SPPS.

Part 4: Characterization of Azetidine-Containing Peptides

The successful synthesis and purification of an azetidine-containing peptide must be confirmed by appropriate analytical techniques.

Mass Spectrometry (MS)

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptide. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

MS/MS Fragmentation:

In tandem mass spectrometry (MS/MS), peptides fragment at the amide bonds, producing characteristic b- and y-ions.[13] The presence of an azetidine residue will result in a mass difference in the fragment ions corresponding to the mass of the azetidine amino acid. The fragmentation pattern can be used to confirm the sequence of the peptide. While specific fragmentation patterns for azetidine-containing peptides are not extensively documented, the general principles of peptide fragmentation apply.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural characterization of azetidine-containing peptides.

Expected Chemical Shifts:

The protons and carbons of the azetidine ring will have characteristic chemical shifts. The exact values will depend on the surrounding amino acid sequence and the solvent used.

Table 3: Approximate ¹H and ¹³C NMR Chemical Shifts for Azetidine-2-carboxylic Acid in D₂O [6]

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
4.39-4.51 (m)58.4
2.29-2.51 (m), 2.69-2.85 (m)23.1
3.54-3.83 (m)42.1
-58.4
-23.1
-42.1
C=O-172.1

Note: These are approximate values and can vary depending on the peptide sequence and experimental conditions.

Conclusion

The incorporation of azetidine building blocks into peptides using solid-phase peptide synthesis is a valuable strategy for developing novel therapeutics with enhanced properties. By understanding the unique challenges associated with these sterically hindered amino acids and employing optimized coupling protocols, researchers can successfully synthesize and characterize a wide range of azetidine-containing peptides. This application note provides a foundation of knowledge and practical protocols to facilitate the successful application of this exciting class of non-canonical amino acids in peptide and drug discovery.

References

  • Saunders, G. J., et al. (2025). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.
  • Ohta, T., et al. (2018).
  • BenchChem. (2025). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Korn, A., et al. (2016). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Molecules, 21(9), 1156.
  • Gilday, J. P., et al. (2018). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Organic Letters, 20(16), 4955-4959.
  • Creative Peptides. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Lama, G., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7578.
  • Nowick, J. S., et al. (2020).
  • Bouazaoui, M., et al. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. European Journal of Organic Chemistry, 2009(20), 3375-3379.
  • Piras, M., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(19), 7183.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Lau, Y. H., & Spring, D. R. (2010). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2010(12), 1917-1918.
  • An, G., et al. (1998). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Journal of the American Chemical Society, 120(51), 13244-13251.
  • AltaBioscience. (2024). Fmoc Amino Acids for SPPS.
  • SpectraBase. L-Azetidine-2-carboxylic acid - Optional[1H NMR] - Spectrum.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • Polaczek, J., & Schafer, L. L. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3749-3793.
  • University of Alabama at Birmingham.
  • Wang, T., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1626-1630.
  • Baudy-Floc'h, M., et al. (2005). Synthesis of Fmoc-protected aza-β3-amino acids via reductive amination of glyoxylic acid. Tetrahedron Letters, 46(41), 7073-7075.
  • Czaicki, N. L., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. International Journal of Molecular Sciences, 22(22), 12470.
  • ResearchGate. (2021). Fmoc solid phase peptide synthesis?
  • Csonka, I. P., et al. (1997). Improving mass spectrometric sequencing of arginine-containing peptides by derivatization with acetylacetone. Journal of Mass Spectrometry, 32(12), 1337-1349.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis.

Sources

Chromatographic purification of Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Chromatographic Purification of Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol

Abstract

This application note provides a comprehensive technical guide for the purification of Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol, a small, highly polar azetidine derivative. Due to its hydrophilic nature, this compound exhibits poor retention and resolution under standard reversed-phase chromatography conditions. We present a robust methodology centered on Hydrophilic Interaction Liquid Chromatography (HILIC), which offers superior retention and separation for this class of molecules. This guide details a complete workflow, from analytical method development to preparative scale-up, including protocol optimization, troubleshooting, and the scientific rationale behind key experimental choices.

Introduction: The Purification Challenge of Polar Azetidines

Azetidines are a vital class of four-membered nitrogen-containing heterocycles, frequently incorporated into bioactive molecules and serving as versatile synthetic building blocks in medicinal chemistry.[1][2][3] The target molecule, Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol, is characterized by a core azetidine ring functionalized with two hydroxymethyl groups. This structure imparts high polarity and hydrophilicity, making it a challenging candidate for purification via traditional chromatographic techniques.

Highly polar compounds are notoriously difficult to analyze and purify using the workhorse of modern chromatography, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5] In RP-HPLC, analytes are separated based on hydrophobicity. A polar molecule like our target compound has minimal interaction with the non-polar stationary phase (e.g., C18), leading to elution in or near the solvent front with little to no separation from other polar impurities.[4][6]

To overcome this challenge, this guide employs Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is a powerful separation technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, such as acetonitrile, and a low percentage of aqueous buffer.[6][7] This approach provides excellent retention for polar and hydrophilic compounds, making it the ideal choice for the purification of Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol.[8]

The Principle of HILIC Separation

The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer that becomes partially immobilized on the surface of the polar stationary phase.[6][8] More polar analytes, like the target diol, preferentially partition into this aqueous layer and interact with the hydrophilic stationary phase, resulting in stronger retention.[9] Elution is achieved by increasing the polarity of the mobile phase—that is, by increasing the concentration of the aqueous component in the acetonitrile/water eluent.[8] This elution order is typically the opposite of that seen in reversed-phase chromatography.[9]

HILIC_vs_RP cluster_0 Reversed-Phase Chromatography (RPC) cluster_1 Hydrophilic Interaction Chromatography (HILIC) rp_column Non-Polar Stationary Phase (e.g., C18) rp_analyte_polar Polar Analyte (Target Compound) -> Weak Retention rp_analyte_nonpolar Non-Polar Impurity -> Strong Retention rp_mobile Polar Mobile Phase (High Aqueous) rp_mobile->rp_column Elution hilic_column Polar Stationary Phase (e.g., Silica, Amide) hilic_analyte_polar Polar Analyte (Target Compound) -> Strong Retention hilic_analyte_nonpolar Non-Polar Impurity -> Weak Retention hilic_mobile Non-Polar Mobile Phase (High Organic) hilic_mobile->hilic_column Elution

Caption: Comparison of RPC and HILIC separation principles for a polar analyte.

Materials and Methodology

This section outlines the necessary equipment, reagents, and the rationale for their selection.

CategoryItemJustification
Instrumentation HPLC or UHPLC System with UV and ELSD/MS DetectorA standard HPLC system is sufficient. An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is highly recommended as the target analyte lacks a strong chromophore for UV detection.
Preparative Liquid Chromatography SystemFor isolating milligram-to-gram quantities of the purified compound.
Chemicals Acetonitrile (ACN), HPLC Grade or higherThe primary organic component of the HILIC mobile phase. Its properties allow for the creation of the aqueous layer on the stationary phase.
Water, HPLC Grade (Type I Ultrapure)The aqueous component of the mobile phase. Its concentration is increased during the gradient to elute the analyte.
Ammonium Acetate or Ammonium Formate, LC-MS GradeUsed to prepare the aqueous buffer. These volatile buffers are crucial for maintaining consistent pH, improving peak shape, and ensuring compatibility with ELSD and MS detection.[6]
Columns Analytical: Amide- or Diol-based HILIC column (e.g., 4.6 x 150 mm, 3.5 µm)Amide and diol phases are robust polar stationary phases that provide excellent hydrophilic interactions for retaining polar compounds like alcohols and amines.[10] They offer different selectivity compared to bare silica and are often more stable over a wider pH range.
Preparative: Corresponding Amide- or Diol-based preparative column (e.g., 21.2 x 150 mm, 5 µm)For direct scaling of the separation from the analytical method. The larger particle size is a practical compromise for preparative scale, balancing resolution and backpressure.

Protocol Part 1: Analytical Method Development

A robust analytical method is the foundation of a successful preparative purification. This phase focuses on achieving baseline separation of the target compound from synthesis-related impurities.

Step 1: Sample Preparation (Critical for Peak Shape)

  • Prepare a stock solution of the crude Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol at approximately 1-2 mg/mL.

  • Causality: The dissolution solvent should match the initial mobile phase conditions as closely as possible (e.g., 90:10 v/v Acetonitrile/Water). Injecting a sample dissolved in a solvent significantly stronger (i.e., more aqueous) than the mobile phase will cause severe peak distortion and fronting.

Step 2: Column Equilibration

  • Equilibrate the analytical HILIC column with the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B) for at least 15-20 column volumes.

  • Expert Insight: HILIC stationary phases can take longer to equilibrate than reversed-phases. Inconsistent equilibration is a primary cause of poor reproducibility in retention times.

Step 3: Gradient Elution and Optimization

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 (if necessary).

  • Inject 5 µL of the prepared sample.

  • Run the gradient outlined in the table below. The goal is to find the aqueous concentration at which the compound elutes, then optimize the gradient slope around that point for maximum resolution.

ParameterAnalytical Method
Column HILIC Amide, 4.6 x 150 mm, 3.5 µm
Flow Rate 1.0 mL/min
Detection ELSD (Nebulizer: 40°C, Evaporator: 40°C, Gas: 1.5 SLM) or MS (ESI+)
Column Temp 30°C
Gradient Time (min)
0.0
15.0
16.0
20.0

Step 4: Purity Verification

  • Assess the resulting chromatogram. The target compound should be well-retained and separated from impurities.

  • If using MS detection, confirm the peak identity by its mass-to-charge ratio (m/z). For the free base C5H11NO2, the expected [M+H]+ is approximately 118.09.

Protocol Part 2: Preparative Scale-Up and Isolation

Once an optimized analytical method is established, the process can be scaled for preparative isolation.

Purification_Workflow A Crude Sample (Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol) B Dissolve in High Organic Solvent (e.g., 90% ACN) A->B C Inject onto Equilibrated Preparative HILIC Column B->C D Run Scaled Gradient C->D E Collect Fractions Based on Analytical Retention Time D->E F Analyze Fraction Purity (Analytical HILIC) E->F F->E Re-run if needed G Pool Pure Fractions F->G H Solvent Removal (Rotary Evaporation or Lyophilization) G->H I Pure, Isolated Compound H->I

Caption: General workflow for preparative HILIC purification.

Step 1: Scale-Up Calculations and Sample Preparation

  • Calculate the appropriate flow rate and injection load for the preparative column based on the column dimensions. A common scaling factor is based on the ratio of the column cross-sectional areas.

  • Prepare a concentrated solution of the crude material (e.g., 20-50 mg/mL) in the same high-organic solvent mixture used for the analytical method.

Step 2: Preparative Run

  • Equilibrate the preparative column thoroughly (minimum 10-15 column volumes).

  • Inject the concentrated crude sample.

  • Run the scaled gradient method. Collect fractions throughout the elution window of the target compound.

ParameterPreparative Method Example
Column HILIC Amide, 21.2 x 150 mm, 5 µm
Flow Rate ~21 mL/min (scaled from 1.0 mL/min on 4.6 mm ID)
Loading 50-150 mg per injection (loading study recommended)
Gradient Geometrically scaled from the analytical method to maintain the same gradient profile in column volumes.

Step 3: Fraction Analysis and Product Isolation

  • Analyze a small aliquot from each collected fraction using the established analytical HILIC method.

  • Combine the fractions that meet the required purity specification (e.g., >98%).

  • Remove the acetonitrile and water via rotary evaporation. If ammonium acetate buffer was used, it is volatile and will be removed under vacuum. For a final clean-up, lyophilization (freeze-drying) can be used to yield a fluffy, solid product.

Troubleshooting Common HILIC Issues

ProblemProbable Cause(s)Recommended Solution(s)
Poor Peak Shape (Fronting) 1. Sample solvent is stronger (more aqueous) than the mobile phase. 2. Column overload.1. Dissolve the sample in a solvent matching or weaker than the initial mobile phase. 2. Reduce the injection mass/volume.
Drifting Retention Times 1. Insufficient column equilibration between runs. 2. Mobile phase composition drift.1. Increase the equilibration time to at least 15 column volumes. 2. Prepare fresh mobile phases daily. Ensure proper mixing if using an online degasser/mixer.
No or Low Retention 1. The compound is not polar enough for HILIC. 2. Mobile phase is too polar (too much water).1. (Unlikely for this compound). 2. Decrease the starting percentage of the aqueous mobile phase (e.g., from 5% to 2%). Ensure the mobile phase contains at least 2-3% water to maintain the aqueous layer.
Low Recovery Irreversible adsorption of the analyte to the stationary phase.For amine-containing compounds on silica, this can occur. Try an amide or diol phase. Adjusting the mobile phase pH or increasing the buffer concentration can also mitigate this effect.[4]

Conclusion

The purification of highly polar molecules like Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol requires a departure from standard reversed-phase methods. Hydrophilic Interaction Liquid Chromatography provides a robust and scalable solution, enabling effective retention and high-resolution separation. By carefully developing an analytical method and translating it to a preparative scale, this challenging purification becomes a reliable and reproducible process, yielding a high-purity final product suitable for downstream applications in research and drug development.

References

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography.
  • Alpert, A. J. (1990). Hydrophilic-Interaction Chromatography for the Separation of Peptides, Nucleic Acids and Other Polar Compounds. Journal of Chromatography A, 499, 177-196.
  • Harshitha S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252).
  • Greb & T. H. (2008).
  • Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC).
  • Subirats, X., et al. (2022). Mixed-Mode Chromatography—A Review.
  • Bickler, B. (2023, January 30).
  • Feula, A. (2014). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Archive.
  • HELIX Chromatography. (n.d.).
  • Stafford, N. P., et al. (2022). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Organic Letters, 24(34), 6296–6300.
  • Marichev, K. O., et al. (2021). Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)‐Catalyzed Imido‐Ylid. Angewandte Chemie International Edition, 60(38), 20831-20836.
  • Stafford, N. P., et al. (2021). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. Journal of the American Chemical Society, 143(30), 11784–11790.
  • Wang, Z., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(26), 9747–9753.
  • Bio-Rad Laboratories. (n.d.).
  • Nguyen, N. V. T. (2022). Perspective Chapter: Mixed-Mode Chromatography. In Recent Advances in Chromatography. IntechOpen.
  • Bio-Rad Laboratories. (2021, December 30). Mixed-Mode Chromatography — Optimizing Target Purity and Recovery with Buffer Additives [Video]. YouTube.
  • Teledyne ISCO. (n.d.).
  • Tanaka, Y., et al. (2013). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 3(42), 19375-19384.
  • KD Pharma Group. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols.
  • Matoga, M., et al. (2016). Small Polar Molecules: A Challenge in Marine Chemical Ecology. Marine Drugs, 14(3), 56.
  • Izumi, M., et al. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES, 96(12), 2125-2133.
  • The Analytical Scientist. (2016, September 19).
  • BLDpharm. (n.d.). 1036262-58-4|rel-((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride.
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines.
  • Wager, T. T., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 1(6), 442–455.
  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Smolecule. (2024, August 10). Buy ((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride.
  • Hazai, L., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(19), 5348–5351.
  • Tanaka, Y., et al. (2013). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 3(42), 19375-19384.

Sources

Application Note & Protocols: N-Functionalization of the Azetidine Ring for Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine ring is a strained, four-membered nitrogen-containing heterocycle that has become a privileged scaffold in modern medicinal chemistry.[1][2][3] Its unique three-dimensional structure, sp³-rich character, and ability to improve key pharmacokinetic properties such as solubility and metabolic stability have led to its incorporation into numerous FDA-approved drugs.[1][2] The secondary amine of the azetidine core presents a versatile synthetic handle for N-functionalization, a critical strategy for rapidly generating diverse libraries of compounds. This process allows for systematic exploration of the chemical space around the core scaffold, which is essential for structure-activity relationship (SAR) studies and lead optimization.[4] This guide provides an in-depth overview and detailed protocols for the most robust and widely used methods for N-functionalization of the azetidine ring: N-alkylation via reductive amination, N-acylation, and N-arylation through metal-catalyzed cross-coupling reactions.

Introduction: The Strategic Value of the Azetidine Nitrogen

The N-H bond of an azetidine ring is more than a simple connection point; it is a strategic gateway for molecular diversification. Unlike five- or six-membered saturated heterocycles, the inherent ring strain of azetidine (approx. 25.4 kcal/mol) influences the geometry and reactivity of the nitrogen atom.[5] Functionalizing this position allows chemists to precisely modulate a molecule's properties:

  • Vectorial Exploration: New substituents on the nitrogen atom project into specific vectors of three-dimensional space, enabling fine-tuning of interactions with biological targets.

  • Modulation of Physicochemical Properties: The nature of the N-substituent directly impacts basicity (pKa), lipophilicity (LogP), and hydrogen bonding capacity, all of which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

  • Library Synthesis: The reliability of N-functionalization reactions makes them ideal for parallel synthesis, where a single azetidine core can be reacted with a large library of building blocks (aldehydes, acyl chlorides, aryl halides) to rapidly generate hundreds or thousands of distinct analogues.

This document details field-proven protocols designed for reproducibility and scalability, enabling researchers to efficiently leverage N-functionalization in their drug discovery campaigns.

N-Alkylation via Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for its operational simplicity, broad substrate scope, and mild reaction conditions. It provides a direct and efficient route to N-alkylated azetidines by reacting the azetidine with a carbonyl compound (aldehyde or ketone).

Causality and Mechanistic Insight: The reaction proceeds via the formation of an intermediate iminium ion, which is subsequently reduced in situ by a mild hydride-donating agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reductant of choice for this transformation. Its steric bulk and attenuated reactivity prevent the reduction of the starting aldehyde or ketone, while efficiently reducing the more electrophilic iminium intermediate. This selectivity is key to the reaction's high efficiency and clean profile.[6] The addition of a catalytic amount of acetic acid can facilitate the initial imine formation.[6]

A Azetidine + Aldehyde/Ketone in Anhydrous Solvent (DCM/DCE) B Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) A->B C Stir at Room Temperature (Monitor by TLC/LC-MS) B->C D Aqueous Quench (e.g., sat. NaHCO₃) C->D E Liquid-Liquid Extraction (e.g., with DCM) D->E F Dry, Filter, Concentrate E->F G Purify (Column Chromatography) F->G

Caption: General workflow for N-alkylation via reductive amination.

Protocol 2.1: General Procedure for Reductive Amination
  • Reagent Preparation: To a round-bottom flask, add the starting azetidine (1.0 eq) and the desired aldehyde or ketone (1.2 eq).

  • Solvent Addition: Dissolve the components in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.

  • Imine Formation (Optional): A catalytic amount of acetic acid (0.1 eq) can be added to accelerate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction may gently effervesce.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting azetidine is consumed (typically 2-16 hours).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure N-alkylated azetidine.[6]

Carbonyl SubstrateReducing AgentTypical Yield (%)
BenzaldehydeNaBH(OAc)₃85-95%
CyclohexanoneNaBH(OAc)₃80-90%
4-PyridinecarboxaldehydeNaBH(OAc)₃75-88%
AcetoneNaBH(OAc)₃70-85%

Table 1: Representative yields for reductive amination with various carbonyls.

N-Acylation: Synthesis of Azetidine Amides

N-acylation is a highly reliable method for forming robust amide bonds, introducing a planar, electron-withdrawing group directly onto the azetidine nitrogen. This modification significantly reduces the basicity of the nitrogen and introduces a hydrogen bond acceptor, which can be critical for target engagement. N-acyl azetidines exhibit unique chemical properties due to the pyramidalization of the amide bond, which can enhance their electrophilicity compared to acyclic amides.[7]

Causality and Mechanistic Insight: The reaction is a nucleophilic acyl substitution where the azetidine nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride or anhydride). An equivalent of acid (HCl or carboxylic acid) is produced as a byproduct. A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is required to scavenge this acid, preventing the protonation of the starting azetidine and driving the reaction to completion.[6] Reactions are often initiated at 0 °C to control the initial exothermic reaction with highly reactive acyl chlorides.

A Azetidine + Base (e.g., Et₃N) in Anhydrous Solvent (DCM) B Cool to 0 °C (Ice Bath) A->B C Add Acylating Agent Dropwise (Acyl Chloride/Anhydride) B->C D Warm to RT, Stir until Complete (Monitor by TLC/LC-MS) C->D E Aqueous Quench (Water) D->E F Wash with aq. NaHCO₃ / Brine E->F G Dry, Filter, Concentrate F->G H Purify (Column Chromatography) G->H

Caption: General workflow for N-acylation of azetidines.

Protocol 3.1: General Procedure for N-Acylation
  • Reagent Preparation: To a round-bottom flask, add the starting azetidine (1.0 eq) and dissolve it in anhydrous DCM.

  • Base Addition: Add a suitable base, such as triethylamine (1.5 eq) or pyridine (2.0 eq).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion is indicated by TLC or LC-MS (typically 1-4 hours).

  • Workup: Quench the reaction with the addition of water. Transfer to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to obtain the pure N-acylated azetidine.[6]

N-Arylation via Metal-Catalyzed Cross-Coupling

The formation of a C(aryl)-N bond is a pivotal transformation in drug discovery, and the Buchwald-Hartwig amination is the preeminent method for achieving this.[8] This palladium-catalyzed cross-coupling reaction allows for the direct linkage of the azetidine nitrogen to a wide variety of aryl and heteroaryl systems, providing access to complex molecular architectures.

Causality and Mechanistic Insight: The reaction's success hinges on a catalytic cycle involving a palladium complex. The cycle begins with the oxidative addition of an aryl halide to a Pd(0) species. The resulting Pd(II) complex coordinates to the deprotonated azetidine (azetidinide). Reductive elimination from this intermediate forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of phosphine ligand (e.g., RuPhos, XPhos) is critical; bulky, electron-rich ligands facilitate both the oxidative addition and the final reductive elimination steps. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃) is required to deprotonate the azetidine, making it nucleophilic enough to displace the halide from the palladium center. The entire process must be conducted under an inert atmosphere to prevent oxidation and deactivation of the Pd(0) catalyst.[8][9]

A Combine Pd Catalyst, Ligand, Base in an Oven-Dried Schlenk Tube B Evacuate and Backfill with Inert Gas (e.g., Argon) A->B C Add Azetidine, Aryl Halide, and Anhydrous Solvent (e.g., Toluene) B->C D Heat Reaction Mixture (e.g., 80-110 °C) C->D E Monitor by TLC/LC-MS (Typically 12-24 hours) D->E F Cool, Dilute, and Filter through Celite E->F G Concentrate Filtrate F->G H Purify (Column Chromatography) G->H

Caption: General workflow for Buchwald-Hartwig N-arylation.

Protocol 4.1: General Procedure for Buchwald-Hartwig N-Arylation
  • Inert Atmosphere Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and sodium tert-butoxide (1.4 eq).

  • Degassing: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the azetidine (1.0 eq), the aryl bromide or chloride (1.2 eq), and anhydrous toluene via syringe.

  • Heating: Place the sealed tube in a preheated oil bath and stir at 80-110 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS over 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to afford the desired N-arylated azetidine.[8]

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ / RuPhosNaOt-BuToluene10075-90%
Pd(OAc)₂ / XPhosK₂CO₃t-Amyl alcohol11070-85%
CuI / L-prolineK₂CO₃DMSO9060-80%

Table 2: Common conditions for the N-arylation of azetidines.

Conclusion and Outlook

The N-functionalization of the azetidine ring is a powerful and indispensable strategy in the synthesis of compound libraries for drug discovery. The methods of reductive amination, N-acylation, and Buchwald-Hartwig N-arylation represent a triad of robust, high-yielding, and versatile reactions suitable for both small-scale synthesis and high-throughput library generation. By providing detailed, mechanistically-grounded protocols, this guide empowers researchers to confidently and efficiently diversify the azetidine scaffold, accelerating the journey toward the discovery of novel therapeutic agents.

References

  • Benchchem. Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine.
  • Werness, S. B., et al. (2014). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC - NIH.
  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA.
  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Boeglin, D., et al. A Post-Synthetic Modification Strategy for the Preparation of Homooligomers of 3-Amino-1-methylazetidine-3-carboxylic Acid.
  • Benchchem. Application Notes and Protocols for N-Functionalization of 2-(2-Bromophenyl)azetidine.
  • Wang, Y., et al. (2024). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv.
  • Shar, A., et al. (2023). Modular Access to N-SF5 azetidines. PMC - NIH.
  • Singh, G. S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Male, L., et al. (2025). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition.
  • Ota, E., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Do, H.-Q., & Daugulis, O. (2022). Strain-release arylations for the bis-functionalization of azetidines. RSC Publishing.
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
  • Organic Chemistry Portal. Synthesis of azetidines.
  • Palkowitz, M. D., et al. (2017). Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities. ACS Publications.
  • Reidl, T., & Anderson, L. L. (2019). Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate.
  • Jat, J. L., & Tiwari, V. K. (2022). Synthesis and Application of Bioactive N‐Functionalized Aziridines. PMC.
  • Male, L., et al. (2025). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.
  • Watson, D. A., et al. (2003). N-arylation of aziridines. PubMed.
  • Villegas, A. C., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
  • van der Vlugt, J. I., et al. (2025). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate.
  • Chen, G., et al. (2011). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. ACS Publications.

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Application Notes and Protocols for Azetidine Ring Formation via Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry and a valuable synthetic intermediate.[1][2][3] Its incorporation into molecular architectures can significantly enhance metabolic stability, reduce lipophilicity, and provide novel three-dimensional vectors for exploring chemical space. However, the synthesis of this strained ring system presents considerable challenges.[2][3] This guide provides an in-depth exploration of robust and field-proven experimental protocols for constructing the azetidine ring via intramolecular cyclization, a cornerstone strategy in heterocyclic chemistry.[4] We will dissect three primary methodologies: the classical cyclization of activated γ-amino alcohols, the efficient Mitsunobu reaction, and modern photochemical approaches, offering detailed step-by-step protocols, mechanistic insights, and expert troubleshooting advice for researchers, scientists, and drug development professionals.

Foundational Principles: The Logic of Intramolecular Cyclization

The formation of a strained four-membered ring like azetidine requires overcoming both enthalpic (ring strain) and entropic barriers. Intramolecular cyclization is an effective strategy because it tethers the reacting functional groups—a nucleophilic nitrogen and an electrophilic carbon—within the same molecule, thereby increasing the effective molarity and favoring the desired ring-closing event over intermolecular side reactions.

The general workflow involves a precursor molecule, typically a 3-amino-1-propanol derivative or a related γ-substituted amine, where the terminal carbon is or can be rendered electrophilic. The nitrogen atom then acts as an intramolecular nucleophile to forge the critical C-N bond, closing the ring.

G cluster_0 General Workflow A γ-Amino Alcohol or γ-Haloamine Precursor B Activation of Terminal Carbon A->B C Intramolecular Nucleophilic Attack (Cyclization) B->C D Azetidine Product C->D

Caption: General workflow for azetidine synthesis.

Methodology I: Cyclization of γ-Amino Alcohols via Leaving Group Activation

This is arguably the most traditional and widely employed method for azetidine synthesis. The strategy is a two-step sequence: first, the primary hydroxyl group of a γ-amino alcohol is converted into a good leaving group, typically a tosylate or mesylate. Second, a base is used to deprotonate the amine (if necessary) and promote an intramolecular SN2 reaction to form the azetidine ring.

Principle and Mechanism

The success of this method hinges on the efficient conversion of the hydroxyl group, a poor leaving group, into a sulfonate ester (e.g., tosylate), which is an excellent leaving group. The subsequent intramolecular cyclization follows a classic SN2 pathway. The choice of base in the cyclization step is critical; it must be strong enough to facilitate the reaction without promoting side reactions like elimination. For substrates with N-alkyl or N-aryl groups, a non-nucleophilic base like sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS) is often ideal.[4]

G Start γ-Amino Alcohol TsCl + TsCl, Base (e.g., Pyridine, Et3N) Start->TsCl Step 1: Tosylation Intermediate O-Tosylated Intermediate TsCl->Intermediate Base + Strong Base (e.g., NaH, LiHMDS) Intermediate->Base Step 2: Cyclization (SN2) Product Azetidine Base->Product

Caption: Two-step azetidine synthesis from a γ-amino alcohol.

Detailed Experimental Protocol: Synthesis of N-Benzyl-2-phenylazetidine

This protocol details the synthesis from 3-(benzylamino)-1-phenylpropan-1-ol.

Step 1: Tosylation of the Amino Alcohol

Reagents & MaterialsMW ( g/mol )AmountMoles (mmol)
3-(benzylamino)-1-phenylpropan-1-ol241.332.41 g10.0
p-Toluenesulfonyl chloride (TsCl)190.652.29 g12.0
Triethylamine (Et₃N)101.192.1 mL15.0
Dichloromethane (DCM), anhydrous-50 mL-

Procedure:

  • Dissolve 3-(benzylamino)-1-phenylpropan-1-ol (1.0 equiv) in anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equiv) dropwise to the stirred solution.[5]

  • Add p-toluenesulfonyl chloride (1.2 equiv) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.[5]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The product spot should appear at a higher Rf than the starting amino alcohol.

  • Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which is often used in the next step without further purification.

Step 2: Intramolecular Cyclization

Reagents & MaterialsMW ( g/mol )AmountMoles (mmol)
Crude Tosylate from Step 1395.52~10.0-
Sodium Hydride (NaH), 60% in mineral oil24.000.48 g12.0
Tetrahydrofuran (THF), anhydrous-50 mL-

Procedure:

  • Safety Note: NaH is highly reactive and flammable upon contact with water. Handle with extreme care under an inert atmosphere.

  • Add NaH (1.2 equiv, 60% dispersion in mineral oil) to a flame-dried, three-neck flask equipped with a reflux condenser under a nitrogen atmosphere.

  • Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil, carefully decanting the hexane wash each time.

  • Add anhydrous THF (30 mL) to the washed NaH.

  • Dissolve the crude tosylate from Step 1 in anhydrous THF (20 mL) and add it dropwise to the stirred NaH suspension at room temperature over 20 minutes.

  • Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 12-18 hours.

  • Reaction Monitoring: Monitor by TLC or LC-MS for the disappearance of the tosylate starting material.

  • Workup: Cool the reaction to 0 °C and cautiously quench by the dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography. See Section 4 for detailed purification strategies.

Troubleshooting & Optimization
  • Low Yield in Tosylation: If tosylation is incomplete, add a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 equiv). Be aware that DMAP can be difficult to remove.

  • Formation of Side Products: If elimination to form an olefin is observed during cyclization, try a less-hindered base or lower reaction temperatures.

  • No Reaction in Cyclization: Ensure the NaH is fresh and active and that all solvents are rigorously anhydrous. The use of a stronger base like LiHMDS at lower temperatures (-78 °C to RT) can also be effective.

Methodology II: The Mitsunobu Reaction

The Mitsunobu reaction offers an elegant and often high-yielding one-pot method to cyclize γ-amino alcohols.[1][6] It proceeds under mild, neutral conditions, making it suitable for sensitive substrates. The reaction uses a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as DIAD or DEAD) to activate the hydroxyl group in situ.

Principle and Mechanism

The reaction is initiated by the formation of a betaine intermediate from PPh₃ and the azodicarboxylate. This highly reactive species activates the alcohol, which is then displaced by the intramolecular amine nucleophile. The reaction typically results in a clean inversion of stereochemistry at the carbinol center, though this is not a factor for primary alcohols. The primary driving force is the formation of the very stable triphenylphosphine oxide (TPPO) byproduct.[7]

G cluster_0 Mitsunobu Catalytic Cycle A PPh3 + DIAD B Betaine Intermediate A->B C Protonation by γ-Amino Alcohol B->C D Phosphonium Alkoxide Ion Pair C->D E Intramolecular SN2 Displacement D->E F Azetidine + TPPO E->F

Caption: Simplified mechanism of the Mitsunobu reaction.

Detailed Experimental Protocol
Reagents & MaterialsMW ( g/mol )AmountMoles (mmol)
3-(benzylamino)-1-phenylpropan-1-ol241.332.41 g10.0
Triphenylphosphine (PPh₃)262.293.93 g15.0
Diisopropyl azodicarboxylate (DIAD)202.213.0 mL15.0
Tetrahydrofuran (THF), anhydrous-100 mL-

Procedure:

  • Safety Note: Azodicarboxylates are hazardous. Work in a well-ventilated fume hood and avoid contact.

  • Dissolve the γ-amino alcohol (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous THF (100 mL) in a round-bottom flask under a nitrogen atmosphere.[7]

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD (1.5 equiv) dropwise via syringe over 30 minutes. A color change and/or formation of a precipitate is often observed.[1]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC. The azetidine product is often more polar than the starting alcohol.

  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The major challenge is removing the triphenylphosphine oxide (TPPO) and the DIAD-hydrazine byproduct.

    • Method A (Precipitation): Add diethyl ether to the crude residue. TPPO is often insoluble and can be removed by filtration.

    • Method B (Chromatography): Directly purify the crude residue by column chromatography. See Section 4 for details.

Troubleshooting & Optimization
  • Difficult Purification: The removal of byproducts is the primary challenge. Using polymer-supported PPh₃ can simplify workup, as the resulting oxide can be filtered off.

  • Low Yields: Ensure all reagents are pure and solvents are rigorously dry. The order of addition is crucial: the azodicarboxylate should be added last and slowly to the cooled solution of the other components.[7]

Advanced Methodologies & Future Outlook

While the methods above are workhorses, the field is continually evolving.

  • Photochemical [2+2] Cycloadditions (Aza Paternò-Büchi Reaction): This powerful method uses visible light to trigger a cycloaddition between an imine and an alkene to form the azetidine ring directly.[8][9] These reactions often proceed under very mild conditions with high stereoselectivity and functional group tolerance, representing a highly efficient strategy.[8][10] The development of intramolecular versions using visible-light photocatalysts has made this approach more accessible and sustainable.[8][11]

  • Transition-Metal-Catalyzed C-H Amination: Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides a novel and direct route to functionalized azetidines, avoiding the need for pre-functionalized starting materials like amino alcohols or haloamines.[2]

Critical Step: Purification of Azetidines

Azetidines can be challenging to purify due to their basicity and polarity.[12]

MethodDescriptionBest ForExpert Tips
Column Chromatography The most common method.Most N-protected and substituted azetidines.Standard silica gel is acidic and can cause degradation. Use deactivated silica (pre-treated with triethylamine) or a basic stationary phase like alumina .[12]
Distillation Effective for low molecular weight, volatile azetidines.Simple, unfunctionalized azetidines.Perform under reduced pressure to avoid thermal decomposition.
Recrystallization/Salt Formation For crystalline solids.Highly pure, stable azetidines.Can form a hydrochloride or other salt to induce crystallization, then free-base the purified salt.

Comparative Summary of Protocols

FeatureMethod I: Leaving Group ActivationMethod II: Mitsunobu ReactionAdvanced Methods (e.g., Photochemical)
Starting Material γ-Amino Alcoholγ-Amino AlcoholAlkene + Imine Precursors
Number of Steps Two (Activation, Cyclization)One-PotOne-Pot
Reaction Conditions Often requires strong base, heatingMild, neutral, room temperatureVery mild (visible light, RT)
Key Advantage Robust, scalable, well-establishedExcellent for sensitive substrates, mildHigh efficiency, novel bond formation
Key Disadvantage Can require harsh conditionsStoichiometric, hard-to-remove byproductsRequires specialized equipment (photoreactor)
Typical Yields 50-80%60-95%70-99%

References

  • BenchChem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols.
  • Kaur, N., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Lenci, E., & Trabocchi, A. (2020). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv.
  • Singh, A., et al. (n.d.). A Convenient Synthesis of Novel Glycosyl Azetidines Under Mitsunobu Reaction Conditions. Taylor & Francis Online.
  • Okano, T., et al. (2019). PIPERIDINE AND AZETIDINE FORMATION BY DIRECT CYCLIZATION OF DIOLS WITH N-NONSUBSTITUTED SULFONAMIDE UNDER THE MITSUNOBU CONDITIO. HETEROCYCLES, Vol. 99, No. 2.
  • Blackmun, D., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. National Institutes of Health.
  • Chekshin, N., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1.
  • Kuriyama, Y., et al. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health.
  • Schindler, C. S. (2020). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate.
  • Blackmun, D., et al. (2022). Intramolecular, Visible-Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Organic Letters, ACS Publications.
  • Schindler Research Group. (n.d.). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. University of Michigan.
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines.
  • Chen, Y., et al. (2015). A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. Chemical Communications, RSC Publishing.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc.
  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION.
  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.

Sources

Application Notes & Protocols: Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol as a Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of the rel-((2S,4S)-azetidine-2,4-diyl)dimethanol scaffold. This document provides in-depth scientific insights, validated experimental protocols, and a forward-looking perspective on the application of this unique chiral building block in modern drug discovery.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in drug discovery. Their rising prominence is attributed to a unique combination of physicochemical and pharmacokinetic properties.[1] The inherent ring strain of approximately 25.4 kcal/mol, while ensuring stability for practical handling, provides a reactive platform for specific chemical transformations.[2] This strained ring system imparts a desirable conformational rigidity, which can lead to higher binding affinity with biological targets by reducing the entropic penalty upon binding.[3]

The incorporation of azetidine scaffolds into drug candidates has been shown to enhance metabolic stability, improve aqueous solubility, and fine-tune pharmacokinetic profiles.[1] Several FDA-approved drugs, such as baricitinib, cobimetinib, and azelnidipine, feature an azetidine moiety, underscoring its therapeutic relevance across various diseases, including oncology, inflammation, and cardiovascular disorders.[1]

The rel-((2S,4S)-azetidine-2,4-diyl)dimethanol scaffold, with its defined cis-stereochemistry and two primary alcohol functionalities, presents a particularly attractive starting point for the synthesis of diverse and complex molecular architectures. The C2-symmetric nature of this scaffold can be exploited in asymmetric synthesis and catalysis.[4]

Synthesis of the Core Scaffold: Accessing rel-((2S,4S)-azetidine-2,4-diyl)dimethanol

While the direct synthesis of rel-((2S,4S)-azetidine-2,4-diyl)dimethanol is not extensively documented in publicly available literature, established methodologies for the synthesis of 2,4-disubstituted azetidines can be adapted. A plausible and efficient route involves the intramolecular cyclization of a suitably protected γ-amino alcohol precursor.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of the target azetidine scaffold, commencing from a readily available starting material.

G cluster_0 Synthesis of rel-((2S,4S)-azetidine-2,4-diyl)dimethanol Start Protected Amino Diol Step1 Activation of Primary Alcohol Start->Step1 e.g., Mesylation Step2 Intramolecular Cyclization Step1->Step2 Base-mediated Step3 Deprotection Step2->Step3 e.g., Hydrogenolysis End rel-((2S,4S)-azetidine- 2,4-diyl)dimethanol Step3->End

Caption: Conceptual workflow for the synthesis of the target scaffold.

Protocol: Synthesis of a Protected 2,4-Disubstituted Azetidine Precursor

This protocol outlines a general procedure for the synthesis of a protected azetidine with the desired cis-2,4-substitution pattern, which can be further elaborated to the target diol.

Materials:

  • (S)-Phenylalaninol

  • Formaldehyde (37% in water)

  • Potassium cyanide

  • Citric acid

  • Thionyl chloride

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Appropriate solvents (e.g., Methanol, Dichloromethane, THF)

  • N-protecting group reagent (e.g., Benzyl bromide)

Procedure:

  • N-Protection: React (S)-phenylalaninol with a suitable protecting group, such as a benzyl group via reductive amination, to yield the corresponding N-protected amino alcohol.[5]

  • Oxazolidine Formation: Treat the N-protected amino alcohol with formaldehyde to form the corresponding oxazolidine.[5]

  • Ring Opening and Chlorination: Open the oxazolidine ring using potassium cyanide in the presence of citric acid, followed by chlorination of the resulting alcohol with thionyl chloride to yield a γ-chloroamine derivative.[5]

  • Intramolecular Cyclization: Treat the γ-chloroamine with a strong, non-nucleophilic base such as LiHMDS to induce intramolecular cyclization, affording a mixture of cis- and trans-2,4-disubstituted azetidines. The diastereomers can be separated by column chromatography.[5]

  • Further Elaboration: The resulting protected 2,4-disubstituted azetidine can be further modified to introduce the hydroxymethyl groups, for instance, through reduction of ester or carboxylic acid functionalities at the 2 and 4 positions.

Applications in Drug Discovery: Library Synthesis and Lead Optimization

The rel-((2S,4S)-azetidine-2,4-diyl)dimethanol scaffold is a versatile platform for the generation of compound libraries for high-throughput screening and for subsequent lead optimization. The two primary alcohol groups serve as convenient handles for introducing a wide array of chemical diversity.

Derivatization Strategies

The primary alcohol functionalities can be readily converted into a variety of other functional groups, including ethers, esters, amines, and amides. This allows for the exploration of a vast chemical space and the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

G cluster_1 Derivatization of rel-((2S,4S)-azetidine-2,4-diyl)dimethanol Scaffold rel-((2S,4S)-azetidine- 2,4-diyl)dimethanol Ethers Di-ethers Scaffold->Ethers Williamson Ether Synthesis Esters Di-esters Scaffold->Esters Esterification Amines Di-amines Ethers->Amines Further Conversion Amides Di-amides Esters->Amides Amidation

Caption: Key derivatization pathways for the scaffold.

Example Protocols for Derivatization

The following protocols provide detailed, step-by-step methodologies for the derivatization of the hydroxymethyl groups of the scaffold.

Protocol 3.2.1: Synthesis of Di-ether Derivatives via Williamson Ether Synthesis

This protocol describes the synthesis of di-ether derivatives, which can modulate the scaffold's lipophilicity and introduce new points for hydrogen bonding.

Materials:

  • rel-((2S,4S)-azetidine-2,4-diyl)dimethanol (N-protected)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a solution of N-protected rel-((2S,4S)-azetidine-2,4-diyl)dimethanol (1.0 equiv) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (2.2 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (2.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3.2.2: Synthesis of Di-ester Derivatives

This protocol details the formation of di-ester derivatives, which can act as prodrugs or improve cell permeability.

Materials:

  • rel-((2S,4S)-azetidine-2,4-diyl)dimethanol (N-protected)

  • Acyl chloride or carboxylic acid

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic)

  • Triethylamine or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Preparation: Dissolve the N-protected rel-((2S,4S)-azetidine-2,4-diyl)dimethanol (1.0 equiv) and DMAP (0.1 equiv) in anhydrous DCM under an inert atmosphere.

  • Acylation: Add triethylamine (2.5 equiv) and cool the mixture to 0 °C. Add the acyl chloride (2.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Protocol 3.2.3: Synthesis of Di-amine Derivatives via Mesylation and Azide Displacement

This protocol outlines a two-step procedure to convert the diol into a di-amine, a key functional group in many bioactive molecules.

Step A: Di-mesylation

Materials:

  • N-protected rel-((2S,4S)-azetidine-2,4-diyl)dimethanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the diol (1.0 equiv) and triethylamine (3.0 equiv) in DCM at 0 °C.

  • Add MsCl (2.5 equiv) dropwise and stir the reaction at 0 °C for 2 hours.

  • Quench with water and extract with DCM. The organic layer is washed with brine, dried, and concentrated to give the crude di-mesylate, which is often used in the next step without further purification.

Step B: Azide Displacement and Reduction

Materials:

  • Crude di-mesylate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LAH) or Hydrogen gas with Palladium on carbon (Pd/C)

  • Appropriate solvents

Procedure:

  • Dissolve the crude di-mesylate in DMF and add sodium azide (3.0 equiv). Heat the reaction to 60-80 °C and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

  • The resulting di-azide can be reduced to the di-amine using standard conditions, such as LAH in THF or catalytic hydrogenation (H₂, Pd/C).

Physicochemical and Pharmacokinetic Properties

The introduction of the rel-((2S,4S)-azetidine-2,4-diyl)dimethanol scaffold and its derivatives can significantly impact the properties of a lead compound. The following table summarizes the expected influence of this scaffold on key drug-like properties.

PropertyInfluence of the Azetidine ScaffoldRationale
Solubility Generally IncreasedThe nitrogen atom can act as a hydrogen bond acceptor, and the polar nature of the scaffold can improve aqueous solubility.
Metabolic Stability Generally IncreasedThe azetidine ring is often more resistant to metabolic degradation compared to larger, more flexible aliphatic chains or other heterocyclic systems.[1]
Lipophilicity (LogP) Can be ModulatedThe core scaffold is relatively polar. Derivatization of the hydroxymethyl groups allows for fine-tuning of lipophilicity.
3D-Character (Fsp³) IncreasedThe sp³-rich nature of the azetidine ring increases the three-dimensional character of the molecule, which can lead to improved target selectivity and reduced off-target effects.[1]
Conformational Rigidity IncreasedThe strained ring system restricts conformational freedom, which can pre-organize the molecule for optimal binding to its target.[1]

Conclusion

The rel-((2S,4S)-azetidine-2,4-diyl)dimethanol scaffold represents a valuable and underutilized building block in medicinal chemistry. Its rigid, chiral, and di-functional nature provides a solid foundation for the synthesis of novel and diverse compound libraries. The protocols outlined in these application notes offer a starting point for the exploration of this promising scaffold in the pursuit of next-generation therapeutics. The strategic incorporation of this azetidine derivative has the potential to address key challenges in drug discovery, including the optimization of pharmacokinetic and pharmacodynamic properties.

References

  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. [Link]

  • Synthesis of chiral Azetidine and its application in asymmetric synthesis - ResearchGate. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • An efficient Sn(ii)-catalyzed one-pot synthesis of a 3-substituted azetidine-2,4-dione framework - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors. [Link]

  • Alcohols as alkylating agents in heteroarene C–H functionalization - PMC - NIH. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]

  • Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis - ResearchGate. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

Sources

Troubleshooting & Optimization

Overcoming challenges in the purification of polar azetidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Azetidine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of polar azetidine derivatives. Due to their unique combination of high polarity, a basic nitrogen atom, and potential ring strain, these molecules present significant challenges that standard purification protocols may not adequately address.[1][2] This resource is designed to explain the causality behind common issues and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What makes polar azetidine derivatives so challenging to purify?

A: The difficulty arises from a combination of three core physicochemical properties:

  • High Polarity: The presence of heteroatoms (N, O) and functional groups like hydroxyls or amides leads to high polarity. This causes compounds to either have very strong, unresolved retention on polar stationary phases (like silica) or no retention on non-polar ones (like C18).[3][4]

  • Basicity: The lone pair of electrons on the azetidine nitrogen makes it a Lewis base. This basicity leads to strong, non-ideal interactions with the acidic silanol groups on standard silica gel, resulting in significant peak tailing, irreversible adsorption, or even on-column degradation.[5][6]

  • High Water Solubility: Many polar azetidines are highly soluble in water, which complicates their extraction from aqueous reaction media and makes removal of water-soluble impurities difficult.[7]

Q2: I have a new polar azetidine derivative. Which purification technique should I try first?

A: Your initial choice depends on the compound's specific properties and the impurities present. A logical starting point is Thin Layer Chromatography (TLC) analysis to guide your decision.

  • Assess Stability on Silica: First, run a 2D TLC plate. Spot your crude material, run the plate in a suitable solvent system, turn it 90 degrees, and run it again in the same solvent. If you see spots that are not on the diagonal, your compound is likely degrading on the silica.[4]

  • Evaluate Polarity: If the compound is stable, use TLC to find a solvent system where your target compound has an Rf value of ~0.2-0.4. If this requires a very polar mobile phase (e.g., >15% methanol in dichloromethane), you are likely to encounter issues on a silica column.

  • Decision Point:

    • Stable & Moderately Polar: Start with flash chromatography on deactivated silica gel.

    • Unstable on Silica or Very Polar: Your best alternatives are Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) chromatography.[3]

    • Charged/Ionic: Ion-Exchange Chromatography (IEX) is often the most effective method.

Q3: When is it better to use a non-chromatographic method like crystallization or extraction?

A: Non-chromatographic methods should always be considered as they can be more scalable and cost-effective.

  • Acid-Base Extraction: This is an excellent first step to remove non-basic or non-acidic impurities. By exploiting the basicity of the azetidine nitrogen, you can move your compound from an organic phase into an aqueous acidic phase, wash the organic phase to remove neutral impurities, and then re-extract your product after basifying the aqueous layer.[8][9]

  • Crystallization: If your product is a solid and constitutes a major portion of the crude material, crystallization is ideal. For highly polar molecules that are difficult to crystallize directly, forming a salt (e.g., hydrochloride or tartrate) can often induce crystallization by creating a more ordered crystal lattice.[10]

Troubleshooting Guide: Common Purification Problems

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Poor Peak Shape in Normal-Phase Chromatography

Q: My azetidine derivative is streaking badly on my silica gel column, and the recovery is low. What's happening and how do I fix it?

A: This is a classic sign of strong interaction between the basic azetidine nitrogen and acidic silanol groups (Si-OH) on the silica surface. This interaction leads to peak tailing and, in some cases, irreversible binding or degradation.

Solutions, in order of recommendation:

  • Use a Mobile Phase Modifier: The most common solution is to add a small amount of a basic competitor to your mobile phase to saturate the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.5-2% TEA to your eluent. This is highly effective for masking silanol groups.[5]

    • Ammonia: For very polar compounds, a solution of 1-10% of 10% ammonium hydroxide in methanol, used as a modifier in dichloromethane, can be effective.[4]

  • Use a Deactivated Stationary Phase: If modifiers are insufficient or incompatible with your molecule, use a less acidic stationary phase.

    • Deactivated Silica Gel: You can pre-treat your packed column by flushing it with a solvent system containing a base before loading your sample. See Protocol 1 for a detailed method.

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica for purifying basic compounds.

    • Bonded Phases: Diol or amino-bonded silica phases offer a more neutral surface and can provide different selectivity.[5]

Issue 2: No Retention in Reversed-Phase Chromatography

Q: My compound elutes in the solvent front on my C18 column, even with 100% water. How can I get it to retain?

A: Your compound is too polar for traditional reversed-phase chromatography, meaning it has a stronger affinity for the highly aqueous mobile phase than for the hydrophobic C18 stationary phase.

Solutions:

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed specifically for highly polar compounds. It uses a polar stationary phase (like bare silica, diol, or amide) with a mobile phase rich in an organic solvent, typically acetonitrile.[3][11] Water is the strong, eluting solvent. This technique provides robust retention for polar analytes that are unretained in reversed-phase. See Protocol 2 for a HILIC method development guide.

  • Use an Embedded Polar Group (EPG) Column: These are reversed-phase columns that have polar groups (e.g., amides or carbamates) embedded within the alkyl chains. They are more compatible with highly aqueous mobile phases and can offer better retention for polar molecules compared to standard C18 columns.[5]

  • Consider Ion-Pair Chromatography: If your azetidine is protonated at a certain pH, you can add an ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) to the mobile phase. The reagent forms a neutral, more hydrophobic ion pair with your compound, increasing its retention on a C18 column. Note that these reagents can be difficult to remove from the final product and the instrument.[12]

Issue 3: Difficulty Extracting the Compound from Aqueous Solutions

Q: My azetidine is highly water-soluble, and I get poor recovery when I try to extract it from my aqueous reaction workup with dichloromethane or ethyl acetate. What should I do?

A: Standard organic solvents are often not polar enough to efficiently partition highly polar compounds out of water.

Solutions:

  • "Salting Out": Add a high concentration of an inorganic salt, such as sodium chloride (NaCl), to the aqueous layer until it is saturated.[7] This decreases the solubility of your organic compound in the aqueous phase by reducing the amount of "free" water available for solvation, thereby driving it into the organic layer.

  • Use a More Polar Extraction Solvent: Employ a more polar, water-immiscible (or partially miscible) solvent.

    • n-Butanol: This is a classic choice for extracting polar molecules from water. Multiple extractions are recommended.[7]

    • Mixtures: A mixture like 9:1 dichloromethane/isopropanol can significantly increase the polarity of the organic phase.

  • Solid-Phase Extraction (SPE): This is a highly effective technique for this problem. For a basic azetidine, a cation-exchange SPE cartridge is ideal. The protonated azetidine binds to the negatively charged sorbent while neutral impurities and water are washed away. The pure compound is then eluted by changing the pH or increasing the ionic strength.[13] See Protocol 3 for a general SPE method.

Issue 4: Separating Chiral Azetidine Derivatives

Q: I have a racemic mixture of a polar azetidine. How can I separate the enantiomers?

A: Chiral separations of polar compounds require specialized techniques, as standard chiral columns may not provide adequate resolution.

Solutions:

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for chiral separations and often provides better resolution and faster run times than HPLC. It is compatible with many chiral stationary phases. For acidic azetidine derivatives, anion-exchange type chiral columns have shown remarkable performance.[14]

  • Diastereomeric Salt Formation: If your azetidine has a basic nitrogen (or an acidic functional group), you can react it with a chiral acid (or base) to form diastereomeric salts. These diastereomers have different physical properties and can often be separated by standard techniques like crystallization or silica gel chromatography. The chiral auxiliary can then be removed to yield the pure enantiomers.

Data & Protocols

Data Presentation

Table 1: Comparison of Primary Chromatographic Techniques for Polar Azetidines

TechniqueStationary PhaseMobile PhaseBest For...Key Limitations
Normal-Phase Silica, AluminaNon-polar (e.g., Hexanes/EtOAc)Moderately polar, non-ionic compounds stable to the stationary phase.Peak tailing/degradation of basic azetidines; poor retention of very polar compounds.[4]
Reversed-Phase C18, C8, PhenylPolar (e.g., Water/Acetonitrile)Azetidines with sufficient non-polar character.Poor or no retention for highly polar derivatives.[3]
HILIC Silica, Diol, AmideApolar (e.g., Acetonitrile/Water)Highly polar, water-soluble compounds that are unretained by RP.[11]Requires careful column equilibration; sensitive to water content in the sample.
Ion-Exchange (IEX) Anion or Cation ExchangerAqueous buffersCharged azetidine derivatives (protonated bases or deprotonated acids).[15]Requires the compound to be charged; separation is based on charge, not just polarity.
Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography [5]

  • Prepare Column: Dry pack your column with the appropriate amount of standard silica gel.

  • Prepare Deactivating Solvent: Create a solvent mixture identical to your initial, low-polarity elution solvent, but add 1-2% triethylamine (TEA).

  • Flush the Column: Pass 2-3 column volumes (CVs) of the deactivating solvent through the packed column. This neutralizes the most acidic silanol sites.

  • Equilibrate: Flush the column with 2-3 CVs of your actual initial elution solvent (without TEA) to remove excess base.

  • Load and Elute: Load your sample and run the chromatography as planned. The peak shape and recovery of your basic azetidine should be significantly improved.

Protocol 2: Generic HILIC Method Development Workflow [3][11]

  • Column Selection: Start with a bare silica or an amide-bonded HILIC column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with a 10 mM buffer (e.g., ammonium formate).

    • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with the same 10 mM buffer.

  • Column Equilibration: HILIC requires longer equilibration than reversed-phase. Equilibrate the column with the initial mobile phase conditions (e.g., 100% A) for at least 10-15 CVs to ensure a stable water layer forms on the stationary phase.[11]

  • Sample Diluent: Dissolve your sample in a solvent that is as close as possible to your initial mobile phase (e.g., 90% acetonitrile) to prevent peak distortion.

  • Initial Gradient: Run a broad gradient from 100% A to 100% B over 10-15 minutes to determine the approximate elution conditions for your compound.

  • Optimization: Based on the initial run, adjust the gradient slope, buffer concentration, or pH to optimize the separation of your target compound from impurities.

Protocol 3: Solid-Phase Extraction (SPE) of a Basic Azetidine [13]

  • Sorbent Selection: Choose a polymeric strong cation exchange (PCX) sorbent.

  • Sample Pre-treatment: Dilute your aqueous sample (e.g., plasma or reaction mixture) 1:3 with an acidic solution (e.g., 2% phosphoric acid) to ensure the azetidine nitrogen is fully protonated.

  • Conditioning: Condition the SPE cartridge with 1-2 CVs of methanol, followed by 1-2 CVs of the acidic solution used for pre-treatment.

  • Loading: Load the pre-treated sample onto the cartridge. The protonated azetidine will bind to the sorbent.

  • Washing:

    • Wash with 1-2 CVs of an acidic aqueous solution to remove polar, non-basic impurities.

    • Wash with 1-2 CVs of a neutral organic solvent (e.g., methanol or acetonitrile) to remove non-polar, neutral impurities.

  • Elution: Elute your purified azetidine with a basic organic solution (e.g., 5% ammonium hydroxide in methanol). This deprotonates the azetidine, breaking the ionic interaction with the sorbent and releasing the compound.

  • Evaporation: Evaporate the solvent to obtain your purified product.

Visualizations

Purification Strategy Decision Workflow

Purification Strategy start Crude Polar Azetidine is_solid Is the compound a solid? start->is_solid is_basic Is the azetidine basic? is_solid->is_basic No crystallize Attempt Crystallization / Salt Formation is_solid->crystallize Yes is_charged Is it formally charged? is_basic->is_charged No acid_base Perform Acid-Base Extraction is_basic->acid_base Yes silica_stable Is it stable on silica? (2D TLC) flash_chrom Flash Chromatography (Deactivated Silica / Basic Modifier) silica_stable->flash_chrom Yes hilic HILIC silica_stable->hilic No/Very Polar iex Ion-Exchange Chromatography is_charged->iex Yes rp Reversed-Phase (EPG Column) is_charged->rp No end_point Purified Product crystallize->end_point acid_base->silica_stable flash_chrom->end_point hilic->end_point iex->end_point rp->end_point

Caption: Decision workflow for selecting a primary purification method.

Acid-Base Extraction Workflow

Acid_Base_Extraction start Crude Mixture in Organic Solvent (Basic Azetidine + Neutral Impurities) extract_acid Extract with aq. HCl start->extract_acid org_phase1 Organic Phase 1: Neutral Impurities extract_acid->org_phase1 Organic aq_phase1 Aqueous Phase 1: Protonated Azetidine (Salt) extract_acid->aq_phase1 Aqueous basify Add aq. NaOH to pH > 10 aq_phase1->basify extract_org Extract with Organic Solvent basify->extract_org aq_phase2 Aqueous Phase 2: Inorganic Salts extract_org->aq_phase2 Aqueous org_phase2 Organic Phase 2: Purified Basic Azetidine extract_org->org_phase2 Organic

Caption: Workflow for isolating a basic azetidine via acid-base extraction.

References

  • Hashim O.S., et al. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available at: [Link]

  • Kuriyama, M., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. SN Applied Sciences. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Feula, A. (2014). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Available at: [Link]

  • Smith, T. A. (2022). Photochemical Approaches to Azetidines. Nottingham ePrints. Available at: [Link]

  • Knettle, N. W., et al. (2022). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]

  • Agilent Technologies. (2017). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Available at: [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Dandepally, S. R., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science. Available at: [Link]

  • Google Patents. (1983). EP0091239A1 - Azetidine derivatives and a process for their production.
  • Ciesielski, W., et al. (2019). Extraction and Determination of Polar Bioactive Compounds from Alfalfa (Medicago sativa L.) Using Supercritical Techniques. Molecules. Available at: [Link]

  • Cytiva. (2024). Ion Exchange Chromatography. Available at: [Link]

  • Wendlandt, J. E., et al. (2017). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Restek. (n.d.). Troubleshooting Guide. Available at: [Link]

  • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Available at: [Link]

  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res. Available at: [Link]

  • Chemistry LibreTexts. (2024). Ion-Exchange Chromatography. Available at: [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Available at: [Link]

  • Urban, M. & Cisarova, I. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • University of York. (n.d.). Chemically-active extraction. Available at: [Link]

  • Orband-Miller, L. A., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution?. Available at: [Link]

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Available at: [Link]

  • Agilent Technologies. (n.d.). GPC/SEC Troubleshooting and Good Practice. Available at: [Link]

  • AxisPharm. (2024). Ion Exchange Chromatography: A Comprehensive Guide. Available at: [Link]

  • Marichev, K. O., et al. (2019). Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)‐Catalyzed Imido‐Ylide [3+1]‐Cycloaddition with Metallo‐Enolcarbenes. Angewandte Chemie International Edition. Available at: [Link]

  • Enev, V., et al. (2021). Polarity-Based Sequential Extraction as a Simple Tool to Reveal the Structural Complexity of Humic Acids. Molecules. Available at: [Link]

Sources

Azetidine Ring Stability: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the stability and handling of azetidine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique four-membered heterocycle into their synthetic routes and molecular designs. The inherent ring strain of azetidines, approximately 25.4 kcal/mol, endows them with a desirable balance of metabolic stability and tailored reactivity.[1][2][3] However, this same strain can also lead to undesired ring-opening under certain experimental conditions.[4] This resource provides in-depth answers to common questions, troubleshooting guides for specific experimental issues, and detailed protocols to help you navigate the nuances of azetidine chemistry.

Frequently Asked Questions (FAQs)

Q1: How stable is the azetidine ring in general?

The azetidine ring is significantly more stable and easier to handle than the highly strained three-membered aziridine ring, yet more reactive than its five- and six-membered counterparts, pyrrolidine and piperidine.[1][5][6] Its reactivity is largely driven by this intermediate ring strain. While generally stable under physiological conditions, the ring's susceptibility to cleavage increases under strongly acidic or basic conditions, or in the presence of potent nucleophiles.[1]

Q2: Why is the azetidine ring susceptible to opening under acidic conditions?

Under acidic conditions, the lone pair of electrons on the nitrogen atom can be protonated, forming an azetidinium ion. This protonation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.[2] The considerable ring strain provides a thermodynamic driving force for ring-opening reactions that relieve this strain.[1] The rate of this acid-mediated decomposition is sensitive to pH, with more rapid degradation occurring at lower pH values.[4]

Q3: What factors influence the stability of a substituted azetidine?

The stability of a specific azetidine derivative is governed by a combination of factors:

  • N-Substitution: The nature of the substituent on the nitrogen atom is critical. Electron-withdrawing groups (e.g., sulfonyl, carbamate) can decrease the basicity of the nitrogen, making it less prone to protonation and subsequent ring-opening.[4][7] Conversely, N-alkylation can increase the basicity and potential for instability in acid.

  • Ring Substitution: The substitution pattern on the carbon atoms of the ring can influence stability through steric and electronic effects.

  • pKa of the Azetidine Nitrogen: The basicity of the azetidine nitrogen is a key determinant of its stability in acidic media. A lower pKa indicates that a stronger acid is required for protonation, thus enhancing stability at a given pH.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments involving azetidine-containing molecules.

Problem 1: My azetidine compound is decomposing during aqueous workup after a reaction run under acidic conditions.

Possible Cause: The acidic conditions from your reaction are carrying over into the workup, leading to ring-opening of your product.

Solutions:

  • Neutralize Carefully: Before extraction, carefully neutralize the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Monitor the pH to ensure it is neutral or slightly basic.

  • Avoid Strong Acids: If possible, use weaker acids or buffer your reaction system to maintain a less aggressive pH.

  • Minimize Contact Time: Perform the aqueous workup as quickly as possible to reduce the time your compound is in an acidic aqueous environment.

Problem 2: I am observing significant ring-opened byproducts during purification by silica gel chromatography.

Possible Cause: The acidic nature of standard silica gel can catalyze the ring-opening of sensitive azetidines.

Solutions:

  • Use Deactivated Silica: Deactivate the silica gel by treating it with a base, such as triethylamine. A common practice is to use a solvent system containing a small percentage (e.g., 0.1-1%) of triethylamine or ammonia in methanol during column chromatography.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as basic alumina or Florisil, for the purification of particularly sensitive azetidines.[7]

  • Flash Chromatography: Employing flash chromatography can minimize the contact time of your compound with the stationary phase, potentially reducing degradation.

Problem 3: My N-Boc protected azetidine is partially deprotected or ring-opened during a reaction with a strong base.

Possible Cause: While generally stable, the Boc (tert-butoxycarbonyl) group can be labile to strong bases, and in some cases, the reaction conditions might be harsh enough to promote ring-opening, especially with highly activated azetidines.

Solutions:

  • Screen Milder Bases: Investigate the use of milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like diisopropylethylamine (DIPEA).

  • Lower Reaction Temperature: Performing the reaction at a lower temperature can often suppress side reactions, including deprotection and ring-opening.

  • Protecting Group Selection: If harsh basic conditions are unavoidable, consider a more robust protecting group that is stable to your reaction conditions but can be removed orthogonally.

Data Summary: Stability of N-Protected Azetidines

Protecting GroupAcid StabilityBase StabilityCommon Deprotection ConditionsNotes
Boc (tert-butoxycarbonyl)LabileGenerally StableTFA, HCl in dioxaneCan be cleaved under strongly basic or high-temperature conditions.
Cbz (Carboxybenzyl)StableStableH₂, Pd/C (Hydrogenolysis)Orthogonal to many acid- and base-labile groups.[7]
Tosyl (Ts) Very StableVery StableHarsh conditions (e.g., Na/NH₃)Electron-withdrawing nature enhances ring stability.[7]
Nosyl (Ns) Very StableLabileThiophenol, K₂CO₃Can be removed under mild basic conditions.
Trityl (Tr) Very LabileStableMild acid (e.g., formic acid)Useful for temporary protection.
Benzyl (Bn) StableStableH₂, Pd/C (Hydrogenolysis)Can be cleaved under strongly acidic conditions with some substrates.
TMS (Trimethylsilyl)Very LabileLabileMild protic conditions (e.g., MeOH)Easily cleaved, suitable for temporary protection.[8]

Experimental Protocols and Workflows

Workflow for Assessing Azetidine Stability

G cluster_0 Stability Assessment Workflow start Synthesized Azetidine Compound acid_test Acid Stability Test (e.g., pH 2, 4, 6) start->acid_test base_test Base Stability Test (e.g., pH 8, 10, 12) start->base_test nucleophile_test Nucleophile Stability Test (e.g., Thiol, Amine) start->nucleophile_test analyze Analyze by LC-MS/NMR (Monitor for degradation) acid_test->analyze base_test->analyze nucleophile_test->analyze stable Compound is Stable analyze->stable unstable Compound is Unstable analyze->unstable troubleshoot Troubleshoot & Optimize (e.g., change protecting group, modify conditions) unstable->troubleshoot

Caption: A general workflow for systematically evaluating the stability of a novel azetidine compound.

Mechanism of Acid-Catalyzed Ring Opening

G cluster_0 Acid-Catalyzed Azetidine Ring Opening A Azetidine Azetidinium Azetidinium Ion A->Azetidinium Protonation H_plus + H⁺ Transition_State [Transition State]‡ Azetidinium->Transition_State Nucleophilic Attack Nu + Nu⁻ Nu->Transition_State Product Ring-Opened Product Transition_State->Product Ring Opening

Caption: Simplified mechanism of acid-catalyzed nucleophilic ring-opening of an azetidine.

Protocol 1: General Acid Stability Test

Objective: To determine the stability of an azetidine-containing compound at a specific acidic pH.

Materials:

  • Azetidine compound of interest

  • Buffer solutions (e.g., citrate buffer for pH 3-6, HCl for lower pH)

  • Acetonitrile or other suitable organic solvent

  • LC-MS system for analysis

Procedure:

  • Prepare a stock solution of your azetidine compound in a suitable organic solvent (e.g., 10 mg/mL in acetonitrile).

  • In separate vials, add a known volume of the acidic buffer solution.

  • At time zero, add a small aliquot of the azetidine stock solution to each buffer vial to achieve a final concentration suitable for LC-MS analysis (e.g., 10 µg/mL).

  • Incubate the samples at a controlled temperature (e.g., room temperature or 37 °C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and analyze by LC-MS.

  • Monitor the disappearance of the parent compound peak and the appearance of any new peaks corresponding to degradation products.

  • Calculate the half-life (T₁/₂) of the compound under the tested conditions.

Protocol 2: N-Boc Deprotection with Minimized Ring Opening

Objective: To remove the Boc protecting group from an azetidine under mild acidic conditions to minimize the risk of ring cleavage.

Materials:

  • N-Boc protected azetidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected azetidine (1.0 eq) in DCM (e.g., 0.1 M solution) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (2.0-5.0 eq) dropwise to the stirred solution. The amount of TFA may need to be optimized for your specific substrate.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours at 0 °C.

  • Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected azetidine.

Note: For highly sensitive azetidines, using a milder acid such as HCl in dioxane or formic acid may be necessary.

References

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(18), 4023-4043. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. DOI:10.1039/D1OB00061F. [Link]

  • Koppel, I. A., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Molecules, 27(23), 8413. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-264. [Link]

  • Butler, C. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618-1623. [Link]

  • Kishore, D. (2021). Azetidine Synthesis. Elsevier. [Link]

  • Chen, X., & Xu, J. (2019). Regioselective ring opening reactions of azetidines. Chinese Chemical Letters, 30(11), 1889-1896. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Glinka, T. W., & Klenke, B. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-155. [Link]

  • O'Brien, P., & Childs, A. C. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 134-137. [Link]

  • Butler, C. R., et al. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry, 80(17), 8948-8955. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Request PDF. [Link]

  • Butler, C. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

  • Isom, A., et al. (2022). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 61(45), e202209931. [Link]

  • ResearchGate. (2023). Stability of different azetidine esters. [Link]

  • Isom, A., et al. (2022). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Al-Masoudi, W. A., et al. (2023). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Egyptian Journal of Chemistry, 66(10), 329-337. [Link]

  • Chemistry Stack Exchange. (2015). Mechanism for synthesising azetidine. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Organic Syntheses. Azetidine. [Link]

Sources

Side reactions in the synthesis of 2,4-disubstituted azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2,4-Disubstituted Azetidines

Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: AZT-24-DS-SYNTH Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "Strain-Steric" Conflict

Synthesizing 2,4-disubstituted azetidines presents a unique "perfect storm" of kinetic challenges. You are forcing a system to adopt a highly strained 4-membered ring (~26 kcal/mol strain energy) while simultaneously battling significant steric repulsion between the substituents at the 2 and 4 positions.

Unlike simple azetidines, 2,4-disubstituted variants suffer from severe Thorpe-Ingold (gem-dimethyl) effect inversions—where substituents can actually hinder cyclization if not oriented correctly—and heightened susceptibility to Hofmann elimination due to the steric crowding around the reacting centers.

This guide addresses the three most common failure modes: Oligomerization (Gelling) , Elimination (Alkene formation) , and Stereochemical Erosion (Epimerization) .

Part 1: Diagnostic Troubleshooting Guides

Issue 1: "My reaction mixture turned into a viscous gel or precipitate instead of cyclizing."

Diagnosis: You are fighting Intermolecular Oligomerization . The rate of intramolecular cyclization (


) must exceed the rate of intermolecular polymerization (

). In 2,4-disubstituted systems, steric hindrance at the carbon electrophile significantly slows down

, allowing the bimolecular pathway to take over.

Troubleshooting Protocol:

VariableAdjustmentTechnical Rationale
Concentration Dilute to < 0.05 M Polymerization is second-order with respect to substrate; cyclization is first-order. High dilution favors the unimolecular pathway.
Temperature Increase (Reflux) Ring closure has a higher activation energy (

) than polymerization due to strain. Higher heat (

) often favors the thermodynamic product (ring) over the kinetic oligomer.
Leaving Group Switch LG If using halides (Br/I), switch to Tosylate (OTs) or Mesylate (OMs) . Sulfonates are often better leaving groups but less prone to radical side-reactions than iodides in certain solvents.
Base Addition Slow Addition Do not add base all at once. Use a syringe pump to maintain a low concentration of the active deprotonated amine, starving the intermolecular pathway.
Issue 2: "I see distinct vinyl proton signals (5.0–6.0 ppm) in my NMR."

Diagnosis: Competitive Elimination (Hofmann-type). The transition state for ring closure (S


2) is crowded. The base (or even the amine itself) is acting as a base rather than a nucleophile, abstracting a proton from the 

-carbon to form an allylic amine.

Root Cause Analysis:

  • Base is too bulky: Using LDA or t-BuOK can favor elimination.

  • Temperature too high: While heat helps cyclization, excessive heat (>120°C) promotes elimination entropy.

Corrective Actions:

  • Switch Base: Use a non-nucleophilic, weaker base like DIPEA (Hünig's base) or inorganic bases like K₂CO₃ in polar aprotic solvents. Avoid strong alkoxides.

  • Solvent Switch: Move to Acetonitrile (MeCN) or Nitromethane . These solvents stabilize the polar transition state of the S

    
    2 reaction better than the elimination pathway.
    
  • Substrate Modification: If possible, ensure your leaving group is on a secondary carbon rather than a tertiary one. 2,4-disubstitution usually implies secondary carbons, which are prone to elimination.

Issue 3: "I started with a pure diastereomer, but isolated a cis/trans mixture."

Diagnosis: Epimerization via Azetidinium Intermediates or Planarization. This is critical in 2,4-disubstituted synthesis. If your mechanism involves an imine intermediate or if the ring opens and re-closes, you lose stereochemical fidelity.

Mechanistic Check:

  • Route: Reduction of

    
    -amino ketones?
    
    • Risk:[1] The intermediate iminium ion can tautomerize, scrambling the

      
      -center.
      
  • Route: Cyclization of amino-alcohols?

    • Risk:[1] If you use harsh activation (e.g., SOCl₂), you might proceed via an S

      
      1-like mechanism (carbocation character) rather than pure S
      
      
      
      2, leading to racemization.

Fix:

  • Activation Method: Use Appel conditions (PPh₃/CBr₄) or Sulfonyl chlorides (TsCl) at low temperature (

    
    ) to activate the alcohol. These ensure a tighter S
    
    
    
    2 inversion (Walden inversion) with minimal cationic character.

Part 2: Visualizing the Reaction Landscape

The following diagram illustrates the kinetic competition between the desired cyclization and the fatal side reactions (Polymerization and Elimination) for a generic


-functionalized amine precursor.

Azetidine_Reaction_Pathways Start γ-Functionalized Amine (Precursor) TS_Cyc TS: Ring Closure (High Strain Energy) Start->TS_Cyc Heat, Dilution TS_Elim TS: Elimination (Sterically Favored) Start->TS_Elim Bulky Base, Steric Bulk TS_Poly TS: Oligomerization (Concentration Dependent) Start->TS_Poly High Conc (>0.1M) Product 2,4-Disubstituted Azetidine TS_Cyc->Product Intramolecular SN2 Side_Alkene Allylic Amine (Elimination Product) TS_Elim->Side_Alkene E2 Mechanism Side_Polymer Linear Polyamine (Oligomer) TS_Poly->Side_Polymer Intermolecular SN2

Caption: Kinetic competition pathways in azetidine synthesis. Green path represents the desired high-dilution, thermal cyclization.

Part 3: Optimized Experimental Protocol

Protocol: Cyclization of Chiral


-Amino Alcohols to 2,4-Disubstituted Azetidines via Tosylation.
Validates against: Polymerization, Epimerization.

Reagents:

  • Substrate: (2S,4S)-4-amino-pentan-2-ol (or generic 1,3-amino alcohol).

  • Reagent: p-Toluenesulfonyl chloride (TsCl) (1.1 equiv).

  • Base: Aqueous NaOH (50%) or KOH.

  • Solvent: Toluene (biphasic) or THF/Water.

  • Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) - Phase Transfer Catalyst.

Step-by-Step Methodology:

  • Activation (0 h - 2 h):

    • Dissolve amino alcohol in THF/Water (1:1).

    • Add TsCl (1.1 equiv) and mild base (NaHCO₃) at

      
      .
      
    • Checkpoint: Monitor TLC. Ensure

      
      -tosylation happens first if the amine is primary. If the amine is already protected (e.g., N-Benzyl), proceed to O-activation.
      
    • Note: For 2,4-disubstituted systems, it is often best to N-protect first (e.g., N-Tosyl or N-Benzyl) to prevent immediate polymerization, then activate the alcohol as a mesylate/tosylate.

  • Cyclization (The Critical Step):

    • Isolate the

      
      -protected, 
      
      
      
      -activated intermediate (e.g., N-Ts, O-Ms species).
    • Dissolve in Toluene (0.02 M concentration - Strict Dilution).

    • Add TBAHS (10 mol%) and 50% NaOH (aq) .

    • Heat to 90°C with vigorous stirring (1000 rpm).

    • Mechanism:[2][3][4][5] The Phase Transfer Catalyst brings hydroxide to the interface, deprotonating the sulfonamide. The resulting anion performs the intramolecular S

      
      2 attack.
      
  • Workup:

    • Cool to RT. Separate phases. Wash organic layer with water x3 (removes salts/base).

    • Dry over Na₂SO₄.

    • Validation: Check crude NMR. 2,4-disubstituted azetidines typically show ring protons at 3.5–4.5 ppm. Doublets/multiplets depend on cis/trans geometry.

Part 4: Reference Data & Solvent Effects

Table 1: Solvent Impact on Cyclization vs. Elimination Ratio

SolventDielectric Constant (

)
Cyclization YieldPrimary Side ProductRecommended For
Acetonitrile 37.5HighHydrolysis (if wet)General Purpose
Toluene 2.4ModerateOligomers (if conc. high)Phase Transfer Catalysis
DMF 36.7HighElimination (Alkene)Difficult substrates
Ethanol 24.5LowSolvolysis (Ether formation)Avoid

References

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines.[4][5][6][7][8][9][10][11] Heterocycles.[1][3][6][12][13] Link

  • Singh, G. S., & D'Hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[4][6] Organic & Biomolecular Chemistry.[1][6][7][12][14][15] Link

  • Couty, F., & Evano, G. (2006). Reaction of Azetidines with Chloroformates: A Unified Approach to the Synthesis of Gamma-Chloroamines. Organic Letters.[12][14] Link

  • Hillier, M. C., & Chen, C.-Y. (2006).[12] A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines via the Alkylation of Primary Amines.[12] Journal of Organic Chemistry.[5][12] Link

  • Varma, R. S., & Ju, Y. (2006).[12] A One-Pot Synthesis of Nitrogen-Containing Heterocycles from Alkyl Dihalides and Primary Amines under Microwave Irradiation.[12] Journal of Organic Chemistry.[5][12] Link

Sources

Technical Support Center: Troubleshooting Diastereoselectivity in Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with diastereoselectivity in the formation of azetidine rings. The inherent ring strain and diverse synthetic routes to these valuable four-membered heterocycles often present unique stereochemical challenges.[1][2] This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format to directly address common issues and enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: [2+2] Cycloadditions (e.g., Staudinger Reaction)

The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a cornerstone of β-lactam (a common precursor to azetidines) synthesis. However, controlling the relative stereochemistry at the newly formed chiral centers is a frequent challenge.

Question 1: My Staudinger reaction is producing a nearly 1:1 mixture of cis and trans diastereomers. How can I favor the cis product?

Answer: Achieving cis-selectivity in the Staudinger reaction is often a matter of kinetic control. The reaction proceeds through a zwitterionic intermediate, and the rate of ring closure versus the rate of isomerization of this intermediate determines the final diastereomeric ratio.[3] To favor the cis product, you need to accelerate the ring closure step.

Underlying Causality: The formation of the zwitterionic intermediate is the first step, followed by a conrotatory ring closure to form the β-lactam. If the substituents on the ketene and imine are sterically and electronically favorable, the ring closure can occur faster than the bond rotation in the zwitterionic intermediate that would lead to the trans product.

Troubleshooting Strategies:

  • Electronic Effects: Employing electron-donating groups on the ketene and electron-withdrawing groups on the imine can accelerate the direct ring closure, thus favoring the cis-β-lactam formation.[3]

  • Steric Hindrance: Increasing the steric bulk of the substituents on the ketene can play a crucial role in controlling the exo- and endo-attack pathways, which in turn influences the diastereoselectivity.[4]

  • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy, which typically leads to the cis product.

  • Solvent Choice: The polarity of the solvent can influence the stability of the zwitterionic intermediate. Less polar solvents may favor a more concerted-like pathway, potentially increasing cis-selectivity.

Experimental Protocol: Enhancing cis-Selectivity through Temperature Control

  • Set up the reaction as per your standard protocol, dissolving the imine in your chosen solvent (e.g., dichloromethane) in a flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare the ketene in situ by adding a tertiary amine base (e.g., triethylamine) to a solution of the corresponding acid chloride at 0 °C.[5]

  • Slowly add the freshly prepared ketene solution to the cooled imine solution via a syringe pump over a period of 1-2 hours.

  • Allow the reaction to stir at -78 °C for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Proceed with standard aqueous workup and purification by column chromatography.

  • Analyze the diastereomeric ratio using proton nuclear magnetic resonance (¹H NMR) spectroscopy or chiral high-performance liquid chromatography (HPLC).

Question 2: I am consistently obtaining the trans diastereomer as the major product. What factors favor the formation of the trans isomer?

Answer: The formation of the trans product is generally favored under conditions that allow for the equilibration of the zwitterionic intermediate before ring closure.

Underlying Causality: If the ring closure is slow, the zwitterionic intermediate has a longer lifetime, allowing for rotation around the newly formed C-C single bond to the more thermodynamically stable conformation, which often leads to the trans product.

Troubleshooting Strategies:

  • Electronic Effects: Conversely to favoring the cis product, using electron-withdrawing groups on the ketene and electron-donating groups on the imine will slow down the direct ring closure, providing more time for isomerization to the trans intermediate.[3]

  • Temperature: Running the reaction at a higher temperature can provide the necessary energy to overcome the rotational barrier in the zwitterionic intermediate, leading to the thermodynamic trans product.

  • Base-Induced Epimerization: In some cases, particularly with mono-substituted thioketenes, the initially formed cis-β-thiolactam can epimerize to the more stable trans-diastereomer under basic conditions.[4]

Category 2: Intramolecular Cyclizations

The formation of the azetidine ring through intramolecular nucleophilic substitution is a common and powerful strategy. However, achieving high diastereoselectivity in these reactions can be challenging due to the entropic and enthalpic barriers to forming a four-membered ring.[6]

Question 3: My intramolecular cyclization of a γ-amino alcohol derivative is giving poor diastereoselectivity. How can I improve this?

Answer: Poor diastereoselectivity in these cyclizations often stems from a lack of facial selectivity in the nucleophilic attack of the nitrogen atom. Controlling the conformation of the acyclic precursor is key to achieving high diastereoselectivity.

Underlying Causality: The stereochemical outcome of the cyclization is determined by the transition state geometry. The substituents on the carbon chain can influence the preferred conformation of the molecule, thereby directing the nucleophilic attack to one face of the electrophilic carbon.

Troubleshooting Strategies:

  • Substrate Control: The stereocenters already present in the acyclic precursor can direct the formation of the new stereocenter. Utilizing starting materials with well-defined stereochemistry is the most effective approach.

  • Protecting Groups: The choice of the nitrogen protecting group can have a significant impact on the conformational bias of the acyclic precursor and, consequently, on the diastereoselectivity of the cyclization. Bulky protecting groups can enforce a specific conformation that favors the formation of one diastereomer.

  • Lewis Acids: The use of Lewis acids can coordinate to both the nitrogen and the leaving group (or a precursor functional group), creating a more rigid transition state and enhancing diastereoselectivity.[7][8] Lanthanide triflates, for example, have been shown to catalyze the regioselective intramolecular aminolysis of epoxides to yield azetidines.[9]

Experimental Protocol: Lewis Acid-Mediated Diastereoselective Cyclization

  • To a solution of the γ-amino alcohol (1 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane) under a nitrogen atmosphere, add the Lewis acid (e.g., Yb(OTf)₃, Sc(OTf)₃, or La(OTf)₃, 0.1-0.2 equivalents) at room temperature.

  • Stir the mixture for 30 minutes to allow for complexation.

  • Activate the hydroxyl group by converting it to a good leaving group. For example, add methanesulfonyl chloride (1.1 equivalents) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 equivalents) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio by ¹H NMR or other suitable analytical techniques.

Lewis Acid CatalystTypical Loading (mol%)Common SolventsPotential Impact on Diastereoselectivity
Ytterbium(III) triflate (Yb(OTf)₃)10-20Acetonitrile, DichloromethaneCan enhance selectivity by creating a more rigid transition state.
Scandium(III) triflate (Sc(OTf)₃)10-20Acetonitrile, DichloromethaneSimilar mechanism to Yb(OTf)₃, effectiveness can be substrate-dependent.
Lanthanum(III) triflate (La(OTf)₃)10-20Acetonitrile, DichloromethaneHas shown high efficiency in promoting regioselective epoxide aminolysis for azetidine synthesis.[9]
Category 3: Aza-Michael Additions

The aza-Michael addition is a versatile method for forming C-N bonds and can be employed in the synthesis of azetidine precursors. Controlling the stereochemistry of this addition is crucial for the overall diastereoselectivity of the final azetidine product.

Question 4: I am observing low diastereoselectivity in an aza-Michael addition to a chiral α,β-unsaturated ester. What factors should I consider?

Answer: The diastereoselectivity of an aza-Michael addition is influenced by the nature of the nucleophile, the electrophile, the solvent, and the presence of any catalysts.

Underlying Causality: The approach of the nucleophilic amine to the β-carbon of the Michael acceptor is directed by the existing stereocenter(s) in the molecule. The transition state that minimizes steric interactions will be favored, leading to the major diastereomer.

Troubleshooting Strategies:

  • Solvent Effects: The solvent can play a significant role in the aza-Michael addition. Protic solvents, especially fluorinated alcohols like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), can enhance the electrophilicity of the Michael acceptor through hydrogen bonding and promote the addition of weak nucleophiles.[10] The choice of solvent can also influence the conformational preferences of the reactants, thereby affecting diastereoselectivity.[11]

  • Catalyst Selection: Both Lewis acid and Brønsted acid catalysis can be employed to activate the Michael acceptor and control the stereochemical outcome. Chiral catalysts can be used to induce enantioselectivity in cases where the starting materials are achiral.

  • Temperature: As with other reactions, lower temperatures generally lead to higher diastereoselectivity by favoring the kinetically controlled product.

Logical Relationship Diagram: Factors Influencing Diastereoselectivity

G Diastereoselectivity Diastereoselectivity Substrate_Control Substrate Control Diastereoselectivity->Substrate_Control Reaction_Conditions Reaction Conditions Diastereoselectivity->Reaction_Conditions Catalysis Catalysis Diastereoselectivity->Catalysis Steric_Hindrance Steric Hindrance Substrate_Control->Steric_Hindrance Electronic_Effects Electronic Effects Substrate_Control->Electronic_Effects Solvent_Effects Solvent Effects Reaction_Conditions->Solvent_Effects Temperature Temperature Reaction_Conditions->Temperature

Caption: Key factors influencing diastereoselectivity in azetidine synthesis.

References

  • Sterically controlled diastereoselectivity in thio-Staudinger cycloadditions of alkyl/alkenyl/aryl-substituted thioketenes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. Available at: [Link]

  • New Insights into the Torquoselectivity of the Staudinger Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Available at: [Link]

  • Staudinger Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Effect of various Lewis acids on diastereoselectivity. ResearchGate. Available at: [Link]

  • Azetidine Synthesis. Synthesis of Azetidines from Imines by Cycloaddition Reactions. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. Available at: [Link]

  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Letters. Available at: [Link]

  • Staudinger synthesis. Wikipedia. Available at: [Link]

  • Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie. Available at: [Link]

  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. PubMed. Available at: [Link]

  • Diastereoselective Preparation of Azetidines and Pyrrolidines. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Development of Lewis Acid Mediated Stereoselective Synthesis of Nitrogen Containing Heterocycles: Aza-Diels-Alder Reactions of 2H-Azirines and Radical Cyclizations of N-Alkenylamines. DiVA. Available at: [Link]

  • Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles. ChemRxiv. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Facile Synthesis of Azetidine Nitrones and Diastereoselective Conversion into Densely Substituted Azetidines. Angewandte Chemie International Edition. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Best practices for storage and handling of Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Disclaimer: Specific experimental data for Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol is not widely available in published literature. This guide is therefore based on the known properties of its hydrochloride salt, general principles of azetidine chemistry, and the behavior of analogous small-molecule amine alcohols. Researchers must consult the Safety Data Sheet (SDS) and technical information provided by their specific supplier for the most accurate data.

Frequently Asked Questions (FAQs)

Q1: What is Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol?

Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol is a saturated heterocyclic organic compound. The azetidine ring is a four-membered ring containing one nitrogen and three carbon atoms. This structure provides a rigid scaffold, which is a desirable characteristic in medicinal chemistry for creating conformationally constrained analogues of biologically active molecules.[1] The "dimethanol" portion of the name indicates the presence of two hydroxymethyl (-CH2OH) groups, which generally increase the hydrophilicity and potential for hydrogen bonding. It is often supplied as a hydrochloride (HCl) salt to improve its stability and handling properties.

Q2: How should I store this compound?

Proper storage is critical to maintain the integrity of the compound. Given its structure as a hydrophilic amine alcohol, the following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize degradation over time. Lower temperatures slow down potential chemical reactions.
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)The amine group can be susceptible to oxidation. An inert atmosphere displaces oxygen and moisture.
Light Protect from light (use amber vials)While specific photostability data is unavailable, it is a general best practice to protect organic compounds from light to prevent photochemical degradation.
Container Tightly sealed containerThe compound is likely hygroscopic (absorbs moisture from the air) due to the polar alcohol and amine groups. Moisture can affect stability and weighing accuracy.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

As a standard laboratory practice for handling any chemical compound of unknown toxicity, comprehensive PPE should be worn.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.

  • Body Protection: A lab coat should be worn at all times.

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a respirator may be necessary to avoid inhalation.

All handling of the solid and preparation of stock solutions should ideally be performed in a chemical fume hood.

Q4: What are suitable solvents for dissolving Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol?

The presence of two hydroxyl groups and a secondary amine (which will be protonated in the HCl salt form) suggests good solubility in polar, protic solvents.

SolventExpected SolubilityNotes
Water HighThe hydrochloride salt should be freely soluble in water.[2][3]
Methanol, Ethanol HighSmall-chain alcohols are good solvents for polar molecules.[2][3]
Dimethyl Sulfoxide (DMSO) HighA common polar aprotic solvent for solubilizing a wide range of organic compounds.
Apolar Solvents (e.g., Hexanes, Toluene) Low to InsolubleThe high polarity of the molecule makes it unlikely to dissolve in nonpolar solvents.

Always start with a small amount of the compound to test solubility before committing the bulk of the material.

Q5: How stable is this compound in solution?

The primary point of instability in this molecule is the strained four-membered azetidine ring. This ring is susceptible to cleavage under certain conditions.

  • pH Sensitivity: Azetidine rings can undergo acid-mediated ring-opening.[4] It is crucial to maintain neutral or slightly basic conditions for long-term stability in aqueous solutions. The protonation of the azetidine nitrogen at low pH can make the ring more susceptible to nucleophilic attack, leading to degradation.[4]

  • Recommendations:

    • Prepare fresh solutions for each experiment whenever possible.

    • If storage is necessary, aliquot stock solutions and store them at -20°C or -80°C.

    • Avoid strongly acidic or basic conditions during your experiments unless the reaction chemistry requires it.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation

Q: I am having difficulty dissolving the compound, or it is precipitating out of my experimental buffer. What steps can I take?

A: Solubility issues can arise from incorrect solvent choice, buffer incompatibility, or concentration effects. Follow this decision-making workflow to troubleshoot:

G start Start: Compound won't dissolve check_solvent Is the solvent appropriate? (e.g., water, methanol, DMSO for polar compound) start->check_solvent try_sonication Gently warm (<40°C) and/or sonicate the solution. check_solvent->try_sonication Yes fail Consult supplier's technical support check_solvent->fail No, switch to a polar solvent check_ph Is the compound in a buffered solution? try_sonication->check_ph adjust_ph Adjust pH towards neutral. Is the compound an HCl salt? Ensure buffer pH is compatible. check_ph->adjust_ph Yes lower_concentration Prepare a more dilute stock solution. check_ph->lower_concentration No adjust_ph->lower_concentration success Success: Compound Dissolved lower_concentration->success If successful lower_concentration->fail If still insoluble

Caption: Decision tree for troubleshooting solubility issues.

Experimental Protocol: Step-by-Step Solubilization

  • Verify Solvent Choice: Confirm you are using a recommended polar solvent such as water, methanol, or DMSO.

  • Aid Dissolution: Use a vortex mixer to agitate the sample. If it remains insoluble, place the vial in a sonicator bath for 5-10 minutes. Gentle warming (to no more than 40°C) can also be effective but use with caution to avoid degradation.

  • Check Buffer Compatibility: If you are using a biological buffer, ensure its pH is compatible with the compound. Since this is an amine, extreme pH values can alter its protonation state and solubility. For the HCl salt, dissolving in a neutral or slightly acidic buffer should be optimal.

  • Reduce Concentration: Your desired concentration may be above the solubility limit. Try preparing a more concentrated stock solution in a solvent like DMSO and then diluting it into your aqueous experimental medium.

Issue 2: Inconsistent Experimental Results and Suspected Degradation

Q: My experimental results are not reproducible, and I suspect the compound is degrading. What are the likely causes and how can I prevent this?

A: The strained azetidine ring is the most likely site of degradation.[5][6] Ring-opening reactions can occur, especially under harsh conditions.

Plausible Degradation Pathway:

The primary degradation pathway to be aware of is the acid-catalyzed ring-opening of the azetidine. Protonation of the ring nitrogen makes the carbon atoms adjacent to it more electrophilic and thus more susceptible to attack by nucleophiles, which could even be the solvent (e.g., water) or other components in your reaction mixture.[4]

Workflow for Handling and Preparation to Minimize Degradation:

G storage Store solid compound at 2-8°C under inert gas weigh Equilibrate vial to room temp before opening. Weigh quickly. storage->weigh dissolve Dissolve in appropriate solvent (e.g., anhydrous DMSO) to make a concentrated stock. weigh->dissolve aliquot Aliquot stock solution into single-use vials. dissolve->aliquot store_solution Store stock solution at -20°C or -80°C. aliquot->store_solution use Thaw one aliquot and dilute into experimental buffer immediately before use. store_solution->use

Caption: Recommended workflow to ensure compound stability.

Preventative Measures:

  • Control pH: Avoid strongly acidic conditions (pH < 4) in your experiments unless necessary. The stability of N-substituted azetidines has been shown to decrease significantly at low pH.[4]

  • Prepare Fresh: The most reliable method to avoid degradation is to prepare solutions immediately before use.

  • Proper Stock Solution Handling: If you must store stock solutions, use an anhydrous solvent like DMSO, aliquot into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C.

  • Check for Contaminants: Ensure your solvents and reagents are pure and free from strong acids, bases, or nucleophiles that could initiate degradation.

References

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Available at: [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. Available at: [Link]

  • Cikoš, A., et al. Degradation products of azetidine core G334089. Ovid. Available at: [Link]

  • Are amines or alcohols more soluble in water? Quora. Available at: [Link]

  • Physical Properties of Alcohols, Organic Acids, and Amines. Chemistry LibreTexts. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Available at: [Link]

  • Azetidine. Wikipedia. Available at: [Link]

  • Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. Wiley Online Library. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Azetidines and the Role of NMR

Azetidines are saturated four-membered nitrogen-containing heterocycles that are integral structural motifs in a wide array of biologically active compounds, including natural products and pharmaceuticals.[1] Their strained ring system imparts unique conformational properties that can be exploited in drug design to create constrained analogues of larger, more flexible molecules. The precise determination of their three-dimensional structure, including the stereochemical relationship between substituents, is paramount for understanding their biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[2] For azetidine derivatives such as Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol, ¹H and ¹³C NMR, in conjunction with two-dimensional (2D) techniques, provide a detailed picture of the molecular framework, connectivity, and stereochemistry. This guide will provide a comprehensive overview of the NMR characterization of this target molecule, offer a comparative analysis with structurally related compounds, and present a detailed experimental protocol for acquiring high-quality NMR data.

¹H and ¹³C NMR Spectral Features of Azetidine Derivatives: A Predictive Analysis

Predicted ¹H NMR Characteristics:

The protons on the azetidine ring (H2, H3, and H4) and the hydroxymethyl groups are expected to exhibit distinct chemical shifts and coupling patterns.

  • Ring Protons (H2, H3, H4): The protons attached to the carbons bearing the hydroxymethyl groups (H2 and H4) are anticipated to be in a similar chemical environment and will likely appear as multiplets. The protons on the C3 carbon (H3) will also present as a multiplet, with coupling to the protons on C2 and C4. The cis relationship of the substituents will dictate the magnitude of the vicinal coupling constants (³J).

  • Hydroxymethyl Protons (-CH₂OH): The diastereotopic methylene protons of the hydroxymethyl groups will likely appear as distinct multiplets due to the chiral centers at C2 and C4.

  • Hydroxyl and Amine Protons (-OH, -NH): The chemical shifts of the hydroxyl and amine protons are highly dependent on the solvent, concentration, and temperature. They often appear as broad singlets.

Predicted ¹³C NMR Characteristics:

The carbon spectrum will provide key information about the number of unique carbon environments.

  • Ring Carbons (C2, C3, C4): The carbons of the azetidine ring will resonate in the aliphatic region. The carbons attached to the hydroxymethyl groups (C2 and C4) are expected to have similar chemical shifts.

  • Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group will appear in a region typical for alcohols.

Comparative Analysis: Distinguishing Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol from Structural Analogs

To highlight the unique spectral features of the target molecule, a comparison with other substituted azetidines is crucial. For this guide, we will consider a hypothetical trans-isomer, Rel-((2R,4S)-azetidine-2,4-diyl)dimethanol, and a related monosubstituted derivative, (S)-azetidine-2-ylmethanol.

Compound Key Differentiating ¹H NMR Feature Key Differentiating ¹³C NMR Feature
Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol (cis) The vicinal coupling constants (³J) between H2-H3 and H3-H4 will be characteristic of a cis relationship, typically smaller than the corresponding trans coupling.Due to symmetry, the number of unique carbon signals will be fewer than in an unsymmetrical analogue.
Rel-((2R,4S)-azetidine-2,4-diyl)dimethanol (trans) The vicinal coupling constants (³J) between H2-H3 and H3-H4 will reflect a trans relationship, generally larger than the cis coupling.The chemical shifts of the ring carbons may differ slightly from the cis-isomer due to different steric environments.
(S)-Azetidine-2-ylmethanol The spectrum will be simpler, with only one set of signals for the hydroxymethyl group and a different substitution pattern on the ring.The number of carbon signals will be less than the disubstituted analogues.

The determination of stereochemistry in azetidine rings often relies on the analysis of vicinal coupling constants (³J) and Nuclear Overhauser Effect (NOE) correlations.[5] For cis-isomers, the dihedral angle between adjacent protons is smaller, leading to a smaller ³J value compared to trans-isomers.

Experimental Protocol for High-Resolution NMR Analysis

Acquiring high-quality, unambiguous NMR data is critical for the correct structural assignment. The following protocol outlines the recommended experiments and parameters.

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence chemical shifts, particularly for exchangeable protons (-OH, -NH).[6]

  • Filtration: To ensure a homogeneous magnetic field, filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Tube Transfer: Transfer the filtered solution to a high-quality 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) to achieve optimal resolution.[7]

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.[8]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.[8]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for confirming the connectivity of the molecular skeleton.[8]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and confirm the cis-stereochemistry of the substituents.

Data Interpretation and Structure Elucidation Workflow

The following workflow, visualized in the diagram below, outlines a systematic approach to interpreting the acquired NMR data for unambiguous structure elucidation.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Confirmation A 1D ¹H & ¹³C NMR F Identify Proton Spin Systems (COSY) A->F G Assign ¹H-¹³C One-Bond Correlations (HSQC) A->G B 2D COSY B->F C 2D HSQC C->G D 2D HMBC H Establish Long-Range Connectivity (HMBC) D->H E 2D NOESY/ROESY I Determine Stereochemistry (NOESY/ROESY & ³J) E->I F->H G->H J Assemble Molecular Fragments H->J K Confirm Constitution and Configuration I->K J->K

Caption: Workflow for NMR-based structure elucidation of azetidine derivatives.

Conclusion

The comprehensive NMR characterization of Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol requires a multi-faceted approach combining 1D and 2D NMR techniques. By carefully analyzing chemical shifts, coupling constants, and through-space correlations, researchers can unambiguously determine the constitution and stereochemistry of this and related azetidine compounds. This guide provides the predictive framework and experimental protocols necessary for researchers in drug development and medicinal chemistry to confidently characterize these important molecular scaffolds.

References

  • Al-Salihi, S. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules, 28(3), 1091. Retrieved from [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesized azetidine derivatives. Retrieved from [Link]

  • Ma, Y., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. Heterocycles, 96(12), 2125-2134. Retrieved from [Link]

  • Pace, V., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications, 51(58), 11618-11621. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. Retrieved from [Link]

  • ResearchGate. (n.d.). Relevant ¹H and ¹³C (italics) NMR chemical shifts, ¹H,¹³C-HSQC and.... Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of cis‐2 (A) and trans‐2 (B) before and after 2 h of sonication at 30 % amplitude. Retrieved from [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.
  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • Ye, T., et al. (2020). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Magnetic Resonance in Chemistry, 58(7), 609-623. Retrieved from [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1248842. Retrieved from [Link]

  • Al-Kaysi, R. O., & Jones, C. P. (2018). Cis-Trans Isomerisation of Azobenzenes Studied by Laser-Coupled NMR Spectroscopy and DFT Calculations. The Journal of Physical Chemistry A, 122(25), 5536-5544. Retrieved from [Link]

  • IntechOpen. (2018). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • Wang, Z., et al. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 144(26), 11624-11630. Retrieved from [Link]

Sources

Comparative Study of Azetidine-Containing Compounds as Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold".[1] Initially considered a synthetic curiosity, its unique structural and physicochemical properties now position it as a cornerstone in the design of potent and selective enzyme inhibitors.[1][2] The conformational rigidity imparted by the strained four-membered ring allows for the precise spatial arrangement of substituents, which can lead to enhanced binding affinity with target enzymes.[1][3] Furthermore, the incorporation of an azetidine moiety has been shown to improve critical pharmacokinetic properties such as metabolic stability and aqueous solubility, making it an attractive feature for drug development.[2][4] Several FDA-approved drugs, including the anticancer agent cobimetinib and the antihypertensive drug azelnidipine, feature an azetidine ring, underscoring its therapeutic significance.[2][5] This guide provides a comparative analysis of azetidine-containing compounds as inhibitors for key enzyme targets, supported by experimental data and detailed protocols for their characterization.

Structural Significance: Why Azetidine Confers Advantage

The utility of the azetidine scaffold in enzyme inhibitor design stems from a combination of its inherent properties:

  • Conformational Rigidity: Unlike more flexible acyclic fragments or larger rings like pyrrolidine and piperidine, the azetidine ring has limited conformational freedom.[1][3] This rigidity reduces the entropic penalty upon binding to the enzyme's active site, potentially leading to higher binding affinity.[3] It also allows medicinal chemists to precisely control the three-dimensional orientation of pharmacophoric groups, facilitating optimal interactions with the target.[1]

  • Bioisosteric Replacement: Azetidine is often used as a bioisostere for other cyclic amines.[1] This substitution can fine-tune the physicochemical properties of a molecule, improving parameters like lipophilicity and basicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) profiles.[4]

  • Improved Metabolic Stability: The azetidine ring can enhance a drug candidate's resistance to metabolic degradation by cytochrome P450 enzymes, a crucial factor in improving oral bioavailability and duration of action.[2][4]

  • Vectorial Orientation: The compact, sp3-rich character of the azetidine ring provides distinct vectors for substitution that are often unattainable with other scaffolds, allowing for novel structure-activity relationship (SAR) explorations.[2][4]

The following diagram illustrates the conceptual advantage of a rigid azetidine scaffold in orienting functional groups (R1, R2) for optimal interaction with an enzyme's active site, compared to a more flexible acyclic analogue.

G cluster_0 Flexible Analogue cluster_1 Azetidine-Containing Inhibitor flex_enzyme Enzyme Active Site flex_inhibitor R1 -- (CH2)n -- R2 flex_inhibitor->flex_enzyme Suboptimal Fit (High Entropy) az_enzyme Enzyme Active Site az_inhibitor az_inhibitor_label az_inhibitor_label az_inhibitor_label->az_enzyme Precise Fit (Low Entropy)

Caption: Advantage of a rigid azetidine scaffold for enzyme binding.

Comparative Analysis: Azetidine Inhibitors in Action

To illustrate the impact of the azetidine scaffold, we will compare inhibitors targeting two distinct and therapeutically relevant enzyme classes: Dipeptidyl Peptidase-4 (DPP-4) and Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like GLP-1.[6][7] Inhibition of DPP-4 is an established therapeutic strategy for type 2 diabetes.[8][9] Azetidine-based compounds have been extensively explored as DPP-4 inhibitors.[8][10]

The primary subtypes of azetidine-based DPP-4 inhibitors include 2-cyanoazetidines, 3-fluoroazetidines, and 2-ketoazetidines.[10] The 2-cyanoazetidines, in particular, have shown significant promise, with several compounds demonstrating sub-micromolar potency.[8][10]

Comparative Inhibitory Potency of DPP-4 Inhibitors

Compound ClassExample CompoundTargetIC50 (nM)Key Structural FeatureReference
Azetidine-Based 2-Cyanoazetidine AnalogHuman DPP-4< 100Azetidine ring with a cyan "warhead"[8][10]
Pyrrolidine-Based VildagliptinHuman DPP-434Cyanopyrrolidine scaffold[9]
Piperidine-Based SitagliptinHuman DPP-418Trifluoromethyl-piperidine core[9]
Xanthine-Based LinagliptinHuman DPP-40.14Xanthine scaffold[9]

Note: IC50 values are highly dependent on assay conditions and should be compared with caution.[6]

The data indicates that optimized azetidine-based inhibitors can achieve potency comparable to other established classes of DPP-4 inhibitors.[8][10] Structure-activity relationship (SAR) studies have revealed that large, hydrophobic amino acid groups attached to the azetidine nitrogen are often optimal for high potency in the 2-cyanoazetidine and 2-ketoazetidine series.[10] An interesting finding is that DPP-4 inhibition is not highly sensitive to the stereochemistry at the 2-position of the azetidine ring, with both (R)- and (S)-cyano isomers showing similar potencies.[8][10]

MALT1 Paracaspase Inhibitors

MALT1 is a paracaspase that functions as both a scaffold protein and a protease, playing a key role in NF-κB signaling in lymphocytes.[11][12] This makes it an attractive therapeutic target for autoimmune diseases and certain types of lymphomas.[11][12] Several potent and selective MALT1 inhibitors have been developed, with some incorporating azetidine moieties to enhance their properties.[11]

Comparative Inhibitory Potency of MALT1 Inhibitors

CompoundTargetIC50 (nM)Inhibition TypeKey Structural FeatureReference
MLT-985 MALT1 (Biochemical)3AllostericNot specified[13]
Mepazine MALT1 Protease830SelectivePhenothiazine core[13][14]
Compound with Azetidine MALT1 (Cellular IL-2)1400Allosteric3-hydroxyazetidine-1-carbonyl[11][13]
Z-VRPR-fmk MALT1 ProteaseKi of 140IrreversibleTetrapeptide[13][14]

While direct head-to-head comparisons are limited in the public literature, the inclusion of azetidine moieties in MALT1 inhibitor design, such as the 3-hydroxyazetidine-1-carbonyl group, highlights the scaffold's utility in exploring the chemical space for these complex targets.[11] Allosteric inhibition has emerged as a preferred mode of action for targeting the MALT1 protease.[12]

Experimental Protocols: A Guide to Characterization

The robust characterization of enzyme inhibitors is fundamental to drug discovery.[15][16] Below are detailed protocols for essential biochemical assays.

Protocol 1: In Vitro Fluorometric DPP-4 Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.[6]

Objective: To quantify the potency of an azetidine-containing compound as a DPP-4 inhibitor.

Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-AMC, by DPP-4. The release of the fluorescent aminomethylcoumarin (AMC) group is monitored over time. An inhibitor will decrease the rate of this reaction.

Materials:

  • Recombinant Human DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • Tris buffer (pH 7.5)

  • Test compounds (azetidine-containing inhibitors)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the DPP-4 enzyme stock solution in assay buffer to the desired working concentration.

  • Assay Reaction: a. To each well of the microplate, add 50 µL of the test compound dilution (or buffer for control wells). b. Add 25 µL of the diluted DPP-4 enzyme solution to all wells except the "no enzyme" control. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Data Acquisition: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every 60 seconds for 30 minutes at 37°C.

  • Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Normalize the data, setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow Diagram: Enzyme Inhibition Assay

G prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Test Compound Dilutions) plate 2. Plate Loading (Add Compound & Enzyme) prep->plate incubate 3. Pre-incubation (15 min @ 37°C) plate->incubate start_rxn 4. Initiate Reaction (Add Substrate) incubate->start_rxn read 5. Kinetic Reading (Fluorescence Plate Reader) start_rxn->read analyze 6. Data Analysis (Calculate Rates, Plot Curve, Determine IC50) read->analyze

Caption: Standard workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Perspectives

The azetidine scaffold has firmly established itself as a valuable building block in the design of enzyme inhibitors.[1][2] Its unique combination of conformational rigidity, metabolic stability, and synthetic tractability offers significant advantages for lead optimization.[4] Comparative analyses, such as those presented for DPP-4 and MALT1 inhibitors, demonstrate that azetidine-containing compounds can achieve high potency and selectivity.[10][11]

Future research will likely focus on the development of novel, stereoselective synthetic methodologies to access more diverse and complex azetidine derivatives.[2][5] The application of azetidine scaffolds is expanding beyond traditional enzyme active sites to target allosteric sites and protein-protein interactions.[12][17] As our understanding of disease biology deepens, the strategic incorporation of the azetidine motif will undoubtedly continue to be a key strategy in the development of next-generation therapeutics.[2]

References

  • Azetidines in medicinal chemistry: emerging applic
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
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  • Small Molecule Protease Inhibitors as Model Peptidomimetics. MDPI.
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  • Azaleatin and Synthetic Gliptins: A Comparative Analysis of DPP-4 Inhibition. Benchchem.
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  • A MALT1 inhibitor suppresses human myeloid DC, effector T-cell and B-cell responses and retains Th1/regulatory T-cell homeostasis. PubMed Central.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
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  • Azetidines in Drug Discovery. PharmaBlock.
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  • Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors | Request PDF.
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  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
  • Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with memory enhancing properties. PubMed.
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  • MALT1 (inhibitors, antagonists, agonists). ProbeChem.com.
  • A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. PMC.
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A Comparative Guide to the X-ray Crystallography of Rel-Protein Complexes: A Prospective Analysis of (2S,4S)-Azetidine-2,4-diyl)dimethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallography of Rel-protein complexes, with a forward-looking perspective on the potential of (2S,4S)-azetidine-2,4-diyl)dimethanol derivatives as novel inhibitors. While direct crystallographic data for this specific class of compounds with Rel proteins is not yet publicly available, this document synthesizes existing structural biology data for other Rel inhibitors to establish a framework for comparison and to guide future research endeavors.

Introduction: The Rel Protein Family as a Therapeutic Target

The Rel protein family, a cornerstone of the nuclear factor kappa B (NF-κB) signaling pathway, comprises key transcription factors such as RelA (p65), c-Rel, and RelB.[1][2] These proteins form various homo- and heterodimers that, upon activation, translocate to the nucleus to regulate the expression of genes involved in critical cellular processes like inflammation, immune responses, cell proliferation, and apoptosis.[3][] The most abundant and well-studied of these is the p50/RelA(p65) heterodimer.[5][6]

Given their central role, dysregulation of the NF-κB/Rel pathway is implicated in numerous diseases, including chronic inflammatory disorders and cancer.[3] This makes the Rel proteins highly attractive targets for therapeutic intervention. However, developing specific small molecule inhibitors has been challenging due to the nature of their DNA-binding domains and the extensive protein-protein interactions that govern their function.

The NF-κB Signaling Pathway: A Simplified Overview

The diagram below illustrates the classical NF-κB activation pathway, highlighting the central role of the RelA(p65)/p50 dimer. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1][6] Upon stimulation by signals like TNFα or LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[] This unmasks the nuclear localization signal (NLS) on the Rel proteins, allowing the active dimer to enter the nucleus and initiate gene transcription.[]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNFα, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB_Inactive Inactive Complex IkB->NFkB_Inactive Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_p65_p50 RelA(p65)/p50 NFkB_p65_p50->NFkB_Inactive NFkB_p65_p50_nuc Active RelA(p65)/p50 NFkB_p65_p50->NFkB_p65_p50_nuc Translocation NFkB_Inactive->IkB Releases NFkB_Inactive->NFkB_p65_p50 Releases DNA κB DNA Site NFkB_p65_p50_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Immunity, etc.) DNA->Transcription Initiates

Caption: The Classical NF-κB Activation Pathway.

The Role of X-ray Crystallography in Targeting Rel Proteins

X-ray crystallography is an unparalleled technique for drug discovery, providing atomic-level resolution of protein-ligand interactions.[7][8][9] For a target as complex as the Rel proteins, crystallography is indispensable for:

  • Structure-Based Drug Design (SBDD): Visualizing how inhibitors bind to the protein allows for the rational design of more potent and selective compounds.[7][9]

  • Fragment-Based Drug Discovery (FBDD): Identifying the binding modes of small molecular fragments, which can then be elaborated into lead compounds.[9]

  • Understanding Resistance: Elucidating the structural basis of drug resistance mechanisms.[7]

Crystal structures of Rel family members, such as the p50/p65 heterodimer and the c-Rel homodimer bound to their cognate DNA sites, have been instrumental in understanding their function.[5] These structures reveal the intricate details of dimerization, DNA recognition, and the conformational dynamics involved in their activity.

Prospective Analysis: The Potential of Azetidine Scaffolds

Azetidine rings are four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry.[10] Their rigid, three-dimensional structure can serve as a valuable scaffold for presenting substituents in precise vectors, potentially leading to high-affinity interactions with protein targets. The (2S,4S)-azetidine-2,4-diyl)dimethanol core, in particular, offers two stereochemically defined points for derivatization, allowing for fine-tuning of binding interactions.

While no public crystal structures of Rel proteins with this specific azetidine derivative exist, we can hypothesize its potential binding modes by comparing its structure to known inhibitors.

Comparative Data of Rel Protein Structures

To provide a basis for comparison, the following table summarizes key crystallographic data from publicly available structures of Rel proteins, both alone and in complex with DNA. This data represents the current state of structural knowledge and serves as a benchmark for future studies with novel inhibitors.

PDB IDProtein ComplexResolution (Å)Key Features & Insights
1NFI NF-κB p50/p65 heterodimer bound to DNA2.90Reveals the distinct DNA binding subsites for p50 and p65 and provides a structural basis for the heterodimer's stability.[5]
1IKN c-Rel homodimer bound to CD28RE DNA2.85Shows how c-Rel recognizes a non-canonical κB site, highlighting the role of non-DNA-contacting loops in binding affinity and specificity.[11]
1SVC NF-κB p50 homodimer bound to DNA2.30Details the interaction of the p50 homodimer with its DNA target, which is important in both gene activation and repression.
3GUT RelA(p65)/p50 heterodimer with IκBα3.10Illustrates how IκBα sequesters the NF-κB dimer in the cytoplasm by masking its nuclear localization signals through ankyrin repeats.[1]

Experimental Workflow: Crystallizing a Rel-Inhibitor Complex

Achieving a high-resolution crystal structure of a Rel protein in complex with a novel inhibitor, such as an azetidine derivative, is a multi-step process. The following is a generalized, best-practice protocol based on established methodologies.

Step-by-Step Crystallography Protocol
  • Protein Expression and Purification:

    • Clone the desired Rel protein construct (e.g., the Rel Homology Domain of RelA) into a suitable expression vector (e.g., pET series for E. coli).

    • Express the protein in a bacterial host, typically E. coli BL21(DE3), and induce with IPTG.

    • Lyse the cells and purify the protein using a multi-step chromatography approach, commonly involving affinity (e.g., Ni-NTA), ion-exchange, and size-exclusion chromatography to achieve >95% purity.

  • Complex Formation:

    • Incubate the purified Rel protein with the azetidine derivative at a molar excess (e.g., 1:5 protein to ligand) for several hours on ice to ensure complex formation. The stability of the complex can be initially assessed by techniques like Differential Scanning Fluorimetry (DSF).

  • Crystallization Screening:

    • Set up crystallization trials using high-throughput screening kits (e.g., from Hampton Research, Qiagen) that cover a wide range of pH, precipitants, and additives.

    • The sitting-drop vapor diffusion method is commonly used, where a small volume of the protein-ligand complex is mixed with the reservoir solution and equilibrated against a larger volume of the reservoir.

  • Crystal Optimization:

    • Once initial "hits" (microcrystals) are identified, optimize the crystallization conditions by systematically varying the concentrations of precipitant, buffer pH, and additives to grow larger, single, diffraction-quality crystals.

  • Data Collection and Processing:

    • Cryo-protect the crystal by briefly soaking it in a solution containing the reservoir components and a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.[7]

    • Process the diffraction images to integrate the spot intensities and scale the data using software like XDS or HKL-2000.

  • Structure Solution and Refinement:

    • Solve the structure using molecular replacement, with a previously determined Rel protein structure as a search model.

    • Build the model into the resulting electron density map and perform iterative cycles of refinement. The presence and binding mode of the azetidine inhibitor can be confirmed by inspecting the difference electron density maps (Fo-Fc).[12]

    • Validate the final model using tools like MolProbity to check for geometric soundness and overall quality.[8]

Crystallography_Workflow cluster_wet_lab Wet Lab cluster_data_collection Data Collection & Processing cluster_analysis Structure Determination A 1. Protein Expression & Purification B 2. Complex Formation (Protein + Ligand) A->B C 3. Crystallization Screening B->C D 4. Crystal Optimization C->D E 5. X-ray Data Collection (Synchrotron) D->E F 6. Data Processing (Indexing, Integration, Scaling) E->F G 7. Structure Solution (Molecular Replacement) F->G H 8. Model Building & Refinement G->H I 9. Structure Validation & Deposition H->I

Caption: Generalized X-ray Crystallography Workflow.

Comparison with Alternative Methodologies

While X-ray crystallography provides the definitive static picture of a protein-ligand interaction, it is crucial to complement this data with other biophysical techniques that offer insights into the thermodynamics and kinetics of binding.[13][14]

TechniquePrincipleData ObtainedAdvantagesLimitations
X-ray Crystallography X-ray diffraction from a crystal latticeHigh-resolution 3D structure, atomic interactionsUnparalleled structural detail of the binding mode.[15]Requires well-diffracting crystals; provides a static snapshot.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon bindingBinding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Provides a complete thermodynamic profile of the interaction in solution.[14]Requires larger amounts of pure protein; lower throughput.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surfaceBinding affinity (Kd), association (ka) and dissociation (kd) ratesReal-time kinetic data; high sensitivity; label-free.[14][16]Requires immobilization of one binding partner, which may affect activity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei3D structure in solution, dynamics, mapping of binding sitesProvides information on protein dynamics and can study weaker interactions.[14]Generally limited to smaller proteins (<70 kDa); requires isotopic labeling.[15]

Integrating data from these methods provides a more complete and robust understanding of the inhibitor's mechanism of action. For instance, ITC can confirm that the binding observed in the crystal structure is relevant in solution and quantify its thermodynamic drivers, while SPR can reveal how quickly the compound binds and dissociates from its target.[14]

Conclusion and Future Directions

The development of small molecule inhibitors for the Rel family of transcription factors remains a significant goal in drug discovery. The (2S,4S)-azetidine-2,4-diyl)dimethanol scaffold presents a promising, yet unexplored, avenue for designing novel inhibitors with potentially high specificity and affinity.

This guide provides a comparative framework and a clear experimental path forward. The critical next step is the synthesis of a focused library of these azetidine derivatives, followed by biophysical screening (e.g., using SPR or DSF) to identify initial binders. Promising hits can then be subjected to the detailed X-ray crystallography workflow outlined here. The resulting crystal structures will be invaluable, providing the first atomic-level insights into how this novel scaffold interacts with Rel proteins and paving the way for structure-guided optimization toward clinical candidates.

References

  • X-ray Crystallographic Study of Preferred Spacing by the NF-κB p50 Homodimer on κB DNA. (2023). MDPI. [Link]

  • Crystal structure of p50/p65 heterodimer of transcription factor NF-kappaB bound to DNA. (1998). PubMed. [Link]

  • RelA/p65 Regulation of IκBβ. (2008). NIH National Center for Biotechnology Information. [Link]

  • RELA - Wikipedia. (2023). Wikipedia. [Link]

  • Structural characterization of interactions between transactivation domain 1 of the p65 subunit of NF-κB and transcription regulatory factors. (2017). Oxford Academic. [Link]

  • X-ray crystal structure of proto-oncogene product c-Rel bound to the CD28 response element of IL-2. (2001). PubMed. [Link]

  • Inhibitors of NF-kappaB Signaling: 785 and Counting. (2006). NIH National Center for Biotechnology Information. [Link]

  • Degradation of Promoter-bound p65/RelA Is Essential for the Prompt Termination of the Nuclear Factor κB Response. (2004). Rockefeller University Press. [Link]

  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. (2022). ResearchGate. [Link]

  • Advanced in Protein-Ligand Interaction Studies: Optical-Based Spectroscopic Insights and Simulation Perspectives. (2024). MDPI. [Link]

  • Exploring Molecular Interactions: A Guide to Biophysical Techniques. (2024). OMICS International. [Link]

  • Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine synthesis. (2018). heterocycles.jp. [Link]

  • Modern biophysical methods for protein-ligand interactions. (2015). Biofísica. [Link]

  • Physics-based methods for studying protein-ligand interactions. (2007). PubMed. [Link]

  • Structural studies of NF-κB signaling. (2007). ResearchGate. [Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (2023). Migration Letters. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (2011). NIH National Center for Biotechnology Information. [Link]

  • Protein X-ray Crystallography in Drug Discovery. (2025). Creative Biostructure. [Link]

  • X-ray crystallography - Wikipedia. (2023). Wikipedia. [Link]

  • Synthesized azetidine derivatives. (2021). ResearchGate. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. (2023). NIH National Center for Biotechnology Information. [Link]

  • X-ray Crystallography – TBSGC. Tuberculosis Structural Genomics Consortium. [Link]

  • Application of X-ray Crystallography in Protein Structure Determination: Principles and Real-World Applications. MtoZ Biolabs. [Link]

Sources

Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol versus other proline analogs in peptide conformation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol and its derivatives against standard proline analogs. It focuses on their utility in constraining peptide conformation for drug discovery and structural biology.

Executive Summary

In the design of peptidomimetics, controlling the local geometry of the peptide backbone is paramount. While Proline (Pro) is the gold standard for inducing turns and constraining


 angles, it often allows too much flexibility for high-affinity target binding.

Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol (referred to here as (2S,4S)-Aze-DM ) represents a class of 2,4-disubstituted azetidine scaffolds . Unlike the unsubstituted Azetidine-2-carboxylic acid (Aze) , which simply contracts the ring to induce


-turns, the (2S,4S)-Aze-DM scaffold introduces a trans-vector orientation  across the ring. This creates a unique "extended" rigidity that acts as a precise molecular ruler, distinct from the "kink" induced by Pro or cis-substituted analogs.

This guide compares (2S,4S)-Aze-DM to Pro, Aze, and other analogs, providing experimental protocols to validate their conformational impact.

Technical Deep Dive: The Molecule vs. The Field

The Molecule: (2S,4S)-Azetidine-2,4-diyl)dimethanol

This molecule is a chiral scaffold often used as a precursor to constrained amino acids (e.g., trans-azetidine-2,4-dicarboxylic acid) or as a diol linker in fragment-based design.

  • Core Structure: 4-membered nitrogen heterocycle (Azetidine).

  • Stereochemistry: The (2S,4S) configuration in a 1,3-relationship (positions 2 and 4 relative to Nitrogen at 1) dictates a trans orientation of the substituents.

  • Conformational Signature: Unlike the cis-isomer (which forces a "U" turn), the trans-isomer forces the substituents to point away from each other, creating a rigid, linearizing effect on the backbone or side chains attached to it.

Comparative Analysis: Ring Size and Substitution

The table below contrasts the conformational properties of the (2S,4S)-Aze scaffold with standard analogs.

FeatureL-Proline (Pro) Azetidine-2-carboxylic acid (Aze) (2S,4S)-Aze-DM / trans-2,4-Aze
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)4-membered (Disubstituted)
Ring Pucker Envelope (

-endo/exo)
Planar / Slight PuckerRigidly Puckered (Locked by substituents)
Turn Induction

-turn (Type I/II)

-turn
(Inverse

)
Extended / Twisted (Vector separation)

Angle Constraint
Fixed ~ -65°Fixed ~ -60°Highly Restricted (Steric clash at C4)
Cis/Trans Amide Ratio Trans favored (

)
Cis enhanced (

)
Tunable (Substituents can lock specific isomer)
Primary Utility General turn inducerDestabilizing helices, inducing kinksMolecular Ruler , rigid spacing of pharmacophores

Expert Insight: The "Killer App" for (2S,4S)-Aze-DM is not just turn induction, but vector control . By placing functional groups at the 2 and 4 positions in a trans arrangement, you achieve a precise distance (


) between substituents that is impossible to access with Proline or unsubstituted Aze.

Mechanism of Action: Isomerization & Constraint

The 4-membered ring of the azetidine analogs lowers the energy barrier for cis-trans isomerization of the peptide bond preceding the nitrogen. This is a critical consideration for synthesis and bioactivity.

Pathway Visualization

The following diagram illustrates the equilibrium dynamics and how 2,4-substitution locks the conformation.

Isomerization cluster_legend Mechanism of Constraint Trans_Pro Trans-Proline (Standard β-turn) Cis_Pro Cis-Proline (Minor Population) Trans_Pro->Cis_Pro High Barrier (Slow) Trans_Aze Trans-Azetidine (Restricted φ) Cis_Aze Cis-Azetidine (Enhanced Population) Trans_Aze->Cis_Aze Lower Barrier (Fast) Locked_Aze (2S,4S)-Aze Scaffold (Sterically Locked) Trans_Aze->Locked_Aze 2,4-Substitution (Prevents Ring Flip) desc Azetidine rings lower the cis/trans energy gap. (2S,4S)-substitution sterically clashes with the preceding carbonyl, locking the preferred isomer.

Figure 1: Comparative isomerization dynamics. Note that unsubstituted Aze facilitates cis-amide formation, while the (2S,4S)-substitution pattern introduces steric locks that can freeze the conformation.

Experimental Protocols (Self-Validating Systems)

To verify the conformational advantage of (2S,4S)-Aze-DM in your peptide sequence, follow these protocols.

Protocol A: Synthesis & Incorporation (Scaffold Activation)

Since (2S,4S)-Aze-DM is a diol, it must be activated for peptide synthesis (e.g., oxidation to amino acid or conversion to succinimidyl carbonate).

  • Oxidation (If creating Amino Acid): Treat (2S,4S)-Aze-DM with TEMPO/NaOCl to generate trans-azetidine-2,4-dicarboxylic acid. Protect N-terminus with Fmoc-OSu.

  • Coupling: Use HATU/HOAt. Critical Step: Azetidine amines are less nucleophilic than proline due to ring strain. Increase coupling time to 4 hours and use 3 eq. of base (DIPEA).

  • Validation: Monitor via LC-MS. A mass shift of -14 Da relative to a Proline analog (if comparing Aze vs Pro) or specific scaffold mass must be observed.

Protocol B: CD Spectroscopy (Secondary Structure Analysis)

Objective: Determine if the analog induces a


-turn or distorts the helix.
  • Sample Prep: Dissolve peptide (0.1 mM) in Phosphate Buffer (pH 7.4) and TFE (Trifluoroethanol) titration (0% to 50%).

  • Measurement: Scan 190–250 nm at 20°C.

  • Interpretation:

    • Proline Control: Minima at 208/222 nm (

      
      -helix) or 200 nm (Random coil).
      
    • Aze (Unsubstituted): Look for a shift to ~205 nm and a shoulder at 225 nm (Indicative of

      
      -turn / inverse 
      
      
      
      -turn).
    • (2S,4S)-Aze Scaffold: Expect a distinct signature often showing reduced ellipticity (flattening) due to rigidification, or a unique minimum near 215 nm if a specific extended structure is formed.

Protocol C: NMR Determination of Cis/Trans Ratio

Objective: Quantify the population of the cis-amide bond.

  • Solvent: Dissolve 2 mg peptide in

    
     or 
    
    
    
    .
  • Experiment: 1H-NMR and ROESY (Rotating-frame Overhauser Effect Spectroscopy).

  • Analysis:

    • Locate the

      
       protons of the Azetidine ring (typically 4.0–5.0 ppm).
      
    • Cis-isomer: Strong NOE between

      
       (Aze) and 
      
      
      
      (Preceding residue).
    • Trans-isomer: Strong NOE between

      
       (Aze) and 
      
      
      
      (Preceding residue).
    • Calculation: Integrate peaks.

      
      .
      
    • Expectation: (2S,4S)-Aze derivatives often show a distinct set of chemical shifts for the 4-substituent, allowing precise quantification of ring puckering based on

      
       coupling constants.
      

Decision Matrix: When to Use Which?

Use the following logic flow to select the correct analog for your drug design program.

DecisionTree cluster_caption Selection Logic Start Goal: Constrain Peptide Q1 Is a Turn Required? Start->Q1 Q2 Which Type of Turn? Q1->Q2 Yes Res_Pro Use L-Proline (Beta-Turn / Flexible) Q1->Res_Pro No (General) Q2->Res_Pro Beta-Turn Res_Aze Use Aze-2-COOH (Gamma-Turn / Kink) Q2->Res_Aze Gamma-Turn Q3 Need Side Chain Vector? Q2->Q3 Specific Geometry Res_TransAze Use (2S,4S)-Aze Scaffold (Extended Vector / Rigid Spacer) Q3->Res_TransAze Linear/Trans Res_CisAze Use Cis-2,4-Aze (Concave / U-Shape) Q3->Res_CisAze U-Shape/Cis caption Select (2S,4S)-Aze when precise vector alignment of side chains is required, not just backbone turning.

Figure 2: Decision matrix for selecting proline analogs based on structural requirements.

References

  • BenchChem. (2025). A Comparative Guide: (S)-Methyl azetidine-2-carboxylate versus Proline in Peptide Structure. Retrieved from

  • Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. Biopolymers , 30(9-10), 951-959. Retrieved from

  • Bessonov, K., et al. (2013). Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations. Journal of Molecular Graphics and Modelling , 39, 118-125. Retrieved from

  • Fossey, J. S., et al. (2018).[1] Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis. Scientific Reports , 8, 6541.[1] Retrieved from

  • Smolecule. (2024). Product Information: ((2S,4S)-Azetidine-2,4-diyl)dimethanol hydrochloride.[2][3] Retrieved from

  • Couty, F., et al. (2008). Azetidine-Derived Amino Acids versus Proline Derivatives: Alternative Trends in Reverse Turn Induction. Journal of Organic Chemistry , 73(3). Retrieved from

Sources

A Head-to-Head Comparison of Synthetic Routes to Chiral Azetidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Strained Scaffold

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain, intermediate between that of the highly reactive aziridine and the more stable pyrrolidine, imparts a unique conformational rigidity and a distinct vector in three-dimensional space.[2] This structural feature is increasingly exploited by drug development professionals to enhance physicochemical properties such as metabolic stability, aqueous solubility, and lipophilicity, ultimately leading to improved pharmacokinetic profiles.[3][4] Consequently, the development of robust, stereocontrolled synthetic routes to access chiral, enantiomerically pure azetidines is a critical endeavor for both academic and industrial researchers.

This guide provides an in-depth, head-to-head comparison of the most prevalent and mechanistically distinct strategies for the synthesis of chiral azetidines. We will move beyond a simple listing of methods to dissect the underlying principles, causality behind experimental choices, and practical considerations for each route. This analysis is supported by comparative data and detailed experimental protocols to empower researchers in selecting and implementing the optimal strategy for their specific synthetic targets.

Core Synthetic Strategies: A Comparative Overview

The construction of the strained azetidine ring can be broadly categorized into three main approaches, each with its own set of advantages and limitations:

  • [2+2] Cycloaddition Reactions: The direct formation of the four-membered ring by combining two two-atom components.

  • Intramolecular Ring-Closing Reactions: The cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group at the γ-position.

  • Ring Expansion Reactions: The insertion of a carbon atom into a pre-existing aziridine (three-membered ring) scaffold.

We will now explore representative and powerful examples from each of these categories.

[2+2] Cycloaddition Reactions: Building the Ring Directly

The [2+2] cycloaddition represents the most atom-economical approach to the azetidine core. Historically, the Staudinger ketene-imine cycloaddition has been a cornerstone, primarily for the synthesis of β-lactams (azetidin-2-ones).[5][6][7] More recently, photochemical methods, particularly the aza Paternò-Büchi reaction, have gained prominence for their ability to construct the azetidine ring with diverse functionalities.[3][8][9][10]

The Staudinger Ketene-Imine Cycloaddition

The Staudinger synthesis involves the reaction of a ketene with an imine to form a β-lactam.[5] While primarily used for azetidin-2-ones, its principles are fundamental to [2+2] cycloadditions. Stereocontrol is a key challenge, often dictated by the geometry of the imine and the mode of ketene addition.

Mechanism: The reaction is generally accepted to proceed through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. Subsequent conrotatory ring closure yields the β-lactam.[7] The stereochemical outcome is highly dependent on the relative orientation of the substituents during this ring-closing step.

Causality in Experimental Design:

  • Ketene Generation: Ketenes are highly reactive and prone to polymerization. Therefore, they are almost always generated in situ from acyl chlorides using a tertiary amine base (e.g., triethylamine).[5][7] The slow addition of the acyl chloride to the solution of the imine and base is crucial to maintain a low concentration of the ketene and suppress side reactions.

  • Stereocontrol: Achieving high diastereoselectivity often relies on the use of chiral auxiliaries on either the imine or the ketene precursor. For instance, imines derived from chiral amines or aldehydes can effectively bias the facial approach of the ketene.[11] Temperature also plays a critical role; lower temperatures generally favor the kinetic product and can enhance stereoselectivity.[11]

The Aza Paternò-Büchi Reaction: A Photochemical Approach

The aza Paternò-Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene.[8] This method offers a direct entry to the azetidine core with the potential for high functional group tolerance. Recent advancements using visible-light photocatalysis have overcome many of the limitations of traditional UV-light-mediated reactions, such as the need for cyclic imines to prevent E/Z isomerization.[3][8][9]

Mechanism: The reaction is initiated by the photoexcitation of the imine (or a photosensitizer) to an excited triplet state. This excited species then interacts with the ground-state alkene to form a diradical intermediate, which subsequently undergoes spin inversion and ring closure to furnish the azetidine product.

Causality in Experimental Design:

  • Photocatalyst Selection: In visible-light-mediated variants, the choice of photocatalyst is critical. The catalyst must have a triplet energy sufficient to activate the imine precursor (e.g., an oxime) but not so high as to induce unwanted side reactions. Iridium-based photocatalysts are commonly employed.[3]

  • Substrate Matching: The success of the reaction can be highly dependent on the electronic properties of the reacting partners. Matching the frontier molecular orbital energies of the alkene and the imine precursor is key to promoting the desired cycloaddition over competing pathways like alkene dimerization.[8]

  • Solvent and Atmosphere: Photochemical reactions are sensitive to the reaction environment. Degassing the solvent to remove oxygen, which can quench the excited triplet state, is often necessary. The choice of solvent can also influence reaction efficiency and selectivity.

Intramolecular Ring-Closing Reactions: Cyclization of γ-Amino Alcohols

This is arguably the most common and reliable strategy for constructing chiral azetidines. The approach relies on a readily available chiral precursor, typically a γ-amino alcohol derived from the chiral pool (e.g., amino acids) or prepared through asymmetric synthesis. The core transformation is an intramolecular SN2 reaction.

Mechanism: The synthesis involves a two-step sequence. First, the hydroxyl group of the γ-amino alcohol is converted into a good leaving group (e.g., mesylate, tosylate, or an imidazolylsulfonate). Second, treatment with a base promotes deprotonation of the nitrogen atom (if it is a secondary amine or protected with a removable group) or directly facilitates the intramolecular nucleophilic attack by the amine nitrogen, displacing the leaving group and forming the four-membered ring.

Causality in Experimental Design:

  • Activation of the Hydroxyl Group: The choice of activating agent is crucial for efficiency and to avoid side reactions.

    • Mesyl Chloride (MsCl) or Tosyl Chloride (TsCl): These are standard reagents that work well but require a subsequent base-mediated cyclization step. Careful control of stoichiometry is needed to avoid over-reaction.

    • N,N'-Carbonyldiimidazole (CDI): This reagent offers a milder alternative, avoiding the use of strong acids or bases and tolerating a wider range of functional groups.[12] The reaction often proceeds in a one-pot fashion.

  • Base Selection: For the cyclization step, a non-nucleophilic base is preferred to avoid competing intermolecular reactions. Strong bases like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) are often used, particularly when the nitrogen nucleophilicity is reduced by electron-withdrawing protecting groups.[13]

  • Stereochemical Integrity: This method is highly stereospecific. The cyclization proceeds via an SN2 mechanism, resulting in inversion of configuration at the carbon bearing the leaving group. Therefore, the stereochemistry of the final azetidine is directly correlated to the stereochemistry of the starting γ-amino alcohol.

Ring Expansion Reactions: From Aziridines to Azetidines

Ring expansion strategies leverage the strain of a three-membered aziridine ring to drive the formation of the four-membered azetidine. These methods can provide access to highly substituted azetidines that are difficult to prepare by other routes. A prominent example is the rhodium-catalyzed one-carbon ring expansion.[14][15][16][17]

Mechanism: This transformation typically involves the reaction of an aziridine with a rhodium carbene, generated in situ from a diazo compound or a vinyl-N-triftosylhydrazone.[14][15][16] The aziridine nitrogen attacks the rhodium carbene to form an aziridinium ylide intermediate. This unstable ylide then undergoes a[5][14]-Stevens rearrangement or a related diradical pathway, leading to the insertion of the carbene carbon into one of the C-N bonds of the original aziridine, thus forming the azetidine ring.[14][15]

Causality in Experimental Design:

  • Carbene Precursor: The choice of the carbene precursor is critical for the success and scope of the reaction. Vinyl-N-triftosylhydrazones have recently emerged as effective and versatile vinylcarbene precursors, allowing for the synthesis of 2-vinyl azetidines.[14][15][16]

  • Catalyst: Dimer rhodium(II) catalysts, such as Rh₂(OAc)₄, are the standard for promoting the decomposition of the carbene precursor and facilitating the subsequent ylide formation and rearrangement.[14][16]

  • Stereospecificity: The chirality of the starting aziridine can be efficiently transferred to the azetidine product. The rearrangement process is often highly stereospecific, making this a powerful method for synthesizing enantiomerically enriched azetidines.[5]

Quantitative Performance Comparison

The following table summarizes typical performance metrics for the discussed synthetic routes. It is important to note that yields and stereoselectivities are highly substrate-dependent.

Synthetic RouteKey ReagentsTypical YieldStereoselectivity (ee/dr)Key AdvantagesKey Limitations
[2+2] Staudinger Cycloaddition Acyl chloride, Imine, Tertiary base40-80%Highly dependent on chiral auxiliary (often >95:5 dr)Direct access to β-lactams, well-established.Limited to β-lactams, ketenes are unstable, often requires chiral auxiliaries.
[2+2] Visible-Light Aza Paternò-Büchi Oxime/Imine, Alkene, Photocatalyst (e.g., Ir-based)50-95%Often high diastereoselectivity; enantioselectivity requires chiral catalysts.High atom economy, mild conditions, broad functional group tolerance.[3][8]Can be substrate-specific, requires photochemical equipment, potential for side reactions.[3]
Intramolecular Cyclization of γ-Amino Alcohols γ-Amino alcohol, MsCl/CDI, Base (e.g., NaH, LiHMDS)60-95%Excellent (enantiopurity retained from starting material)Reliable and general, stereochemistry is predictable, readily available starting materials.[12]Requires pre-synthesis of the chiral linear precursor, not atom-economical.
Rh-Catalyzed Ring Expansion of Aziridines Aziridine, Diazo compound/Hydrazone, Rh₂(OAc)₄60-95%Excellent (chirality transfer from aziridine)Access to complex substitution patterns, stereospecific.[14][15][16]Requires synthesis of the aziridine precursor, potential for catalyst-dependent side reactions.

Experimental Protocols

Protocol 1: Synthesis of a Chiral Azetidine via Intramolecular Cyclization of a γ-Amino Alcohol

This protocol is a representative example of activating the hydroxyl group with mesyl chloride followed by base-mediated cyclization.

Step A: Mesylation of the N-Protected γ-Amino Alcohol

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the chiral N-protected γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) to the solution.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

Step B: Base-Mediated Intramolecular Cyclization

  • Under an inert atmosphere, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).

  • Cool the suspension to 0 °C.

  • Dissolve the crude mesylate from Step A in anhydrous THF and add it dropwise to the NaH suspension over 20-30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral azetidine.

Protocol 2: Visible-Light-Mediated [2+2] Aza Paternò-Büchi Reaction

This protocol is a general guideline for the synthesis of an azetidine using an iridium photocatalyst.[3]

  • To an oven-dried vial equipped with a magnetic stir bar, add the oxime (1.0 eq), the alkene (1.5-2.0 eq), and the iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1-2 mol%).

  • Seal the vial with a septum.

  • Add anhydrous and degassed solvent (e.g., acetonitrile or toluene, to achieve approx. 0.1 M concentration of the oxime).

  • Sparge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Place the vial approximately 5-10 cm from a blue LED lamp (e.g., 450 nm) and begin irradiation with stirring. It may be necessary to use a fan to maintain the reaction at room temperature.

  • Monitor the reaction for 16-24 hours by TLC or ¹H NMR analysis of an aliquot.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the azetidine product.

Visualization of Key Mechanisms and Workflows

Diagram 1: Intramolecular Cyclization of a γ-Amino Alcohol

G s1_start Chiral γ-Amino Alcohol s1_reagents + MsCl, Et3N in DCM, 0°C to rt s1_start->s1_reagents s1_product Intermediate Mesylate s1_reagents->s1_product s2_start Intermediate Mesylate s1_product->s2_start Workup & direct use s2_reagents + NaH in THF, reflux s2_start->s2_reagents s2_product Chiral Azetidine s2_reagents->s2_product final Final Product s2_product->final Purification G cluster_light Light (hν) Imine Imine Imine_excited Imine* (Triplet) Alkene Alkene Diradical Diradical Intermediate Alkene->Diradical PC Photocatalyst [PC] PC_excited [PC]* (Triplet) PC->PC_excited 1. Excitation PC_excited->Imine 2. Energy Transfer Imine_excited->Diradical 3. [2+2] Addition Azetidine Azetidine Diradical->Azetidine 4. Ring Closure

Caption: Simplified mechanism of a photocatalyzed aza Paternò-Büchi reaction.

Conclusion and Future Outlook

The synthesis of chiral azetidines has matured significantly, with several robust and reliable methods now available to the synthetic chemist.

  • For reliability and predictable stereochemistry from chiral precursors, the intramolecular cyclization of γ-amino alcohols remains the gold standard. Its multi-step nature is a trade-off for its broad applicability and high fidelity in stereochemical transfer.

  • For atom economy and novel disconnections, photochemical [2+2] cycloadditions offer an exciting and increasingly viable alternative. The mild, visible-light-mediated conditions are particularly attractive, though substrate scope and the need for specialized equipment are key considerations.

  • For accessing complex and highly substituted scaffolds, ring expansion methodologies provide a powerful tool. They excel in situations where the required substitution pattern would be challenging to install using linear precursors or cycloaddition strategies.

The choice of synthetic route is not a one-size-fits-all decision. It requires a careful analysis of the target molecule's substitution pattern, the desired stereochemistry, the availability of starting materials, and the required scale of the synthesis. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, the development of even more efficient, selective, and general methods for chiral azetidine synthesis will undoubtedly remain an active and impactful area of research.

References

A comprehensive list of all sources cited within this guide.

  • Chen, K., Lin, J., Jing, J., Wang, J., Hu, J., Yi, H., Lei, A., & Li, J. (2024). Rhodium‐Catalyzed One‐Carbon Ring Expansion of Aziridines with Vinyl‐N‐triftosylhydrazones for the Synthesis of 2‐Vinyl Azetidines. Angewandte Chemie International Edition. [Link]

  • (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • (2022). Rhodium-Catalyzed Ring Expansion of Azetidines via Domino Conjugate Addition/N-Directed α-C(sp3)-H Activation. Organic Letters, 24(10), 1883-1888. [Link]

  • (2023). Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation. Journal of the American Chemical Society. [Link]

  • (2024). Rhodium‐Catalyzed One‐Carbon Ring Expansion of Aziridines with Vinyl‐N‐triftosylhydrazones for the Synthesis of 2‐Vinyl Azetidines. ResearchGate. [Link]

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  • Wearing, E., et al. (2024). Visible light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes to azetidines. Science, 384(6703), 1468-1476. [Link]

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  • Schindler, C., Kulik, H., Wearing, E., et al. (2023). Visible-Light-Mediated aza Paternò-Büchi Reaction of Acyclic Oximes and Alkenes for the Synthesis of Monocyclic Azetidines. ChemRxiv. [Link]

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The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry and a Comparative Guide to its Functionalized Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The four-membered nitrogen-containing heterocycle, azetidine, has emerged from relative obscurity to become a cornerstone in modern drug discovery.[1] Its inherent ring strain and conformational rigidity impart unique physicochemical properties that medicinal chemists leverage to enhance solubility, metabolic stability, and target selectivity.[1] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of functionalized azetidines, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore how subtle modifications to this versatile scaffold can profoundly impact biological activity across a range of therapeutic targets, supported by experimental data and detailed protocols.

The Strategic Advantage of the Azetidine Ring

The utility of the azetidine motif stems from its distinct structural characteristics. The high ring strain and sp3-rich nature of the azetidine ring provide a three-dimensional character that is highly sought after in drug design.[1] This constrained geometry allows for precise vectoral presentation of substituents, enabling fine-tuning of ligand-target interactions.[1] Furthermore, the azetidine nitrogen's basicity and hydrogen-bonding capacity can be modulated through substitution, influencing the pharmacokinetic profile of the molecule.[1]

Comparative SAR Analysis of Functionalized Azetidines

The biological activity of azetidine derivatives is exquisitely sensitive to the nature and position of their functionalization. Here, we compare the SAR of several classes of functionalized azetidines against prominent biological targets.

Azetidine-based STAT3 Inhibitors: A New Frontier in Oncology

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is constitutively activated in a multitude of cancers, making it a prime therapeutic target.[2] A series of (R)-azetidine-2-carboxamide analogues have been developed as potent and selective STAT3 inhibitors.[3][4]

A pivotal SAR finding was the significant boost in potency when transitioning from a proline linker to a more constrained azetidine ring. The azetidine-2-carboxamide analogue, 5a , exhibited over a four-fold increase in in vitro potency against STAT3 DNA-binding activity compared to its proline counterpart.[3] Further optimization of the substituents on the azetidine scaffold led to the discovery of compounds with sub-micromolar potencies.[3][4]

Table 1: In Vitro STAT3 DNA-Binding Inhibition by (R)-Azetidine-2-carboxamide Analogues [2][3]

Compound IDKey Structural FeaturesIC50 (µM) for STAT3 DNA-Binding
5a Salicylic acid moiety0.55
5o Optimized salicylic acid derivative0.38
8i Benzoic acid derivative0.34
H182 3-phenoxyazetidine derivative0.66 ± 0.10
H172 3-phenoxyazetidine derivative0.98 ± 0.05
H120 3-phenoxyazetidine derivative1.75 ± 0.19
H105 3-phenoxyazetidine derivative2.07 ± 0.12

The data clearly indicates that modifications to the aromatic moieties attached to the azetidine core significantly impact inhibitory activity. For instance, the strategic placement of fluorine atoms on the benzoic acid ring in compounds 6h and 6i (IC50 values of 0.75 and 0.86 µM, respectively) regained the potency that was lost with other substitutions.[4] The causality behind this lies in the ability of these substituents to form favorable interactions within the STAT3 protein's binding pocket.

Interestingly, while the carboxylic acid motif was found to be crucial for potent STAT3 inhibition, it contributed to poor cell permeability. To address this, methyl ester and other bioisosteric replacements were explored, leading to analogues like 7e , 7f , 7g , and 9k with improved cellular activity.[3][4] This highlights a common challenge in drug development: balancing target potency with desirable pharmacokinetic properties.

Molecular docking studies have provided a rationale for the observed SAR of azetidine-based STAT3 inhibitors. These studies suggest that the azetidine ring acts as a rigid scaffold to optimally position the key pharmacophoric elements for interaction with the STAT3 protein. The substituents on the azetidine ring are predicted to form hydrogen bonds and hydrophobic interactions with key residues in the binding pocket, thereby disrupting STAT3 dimerization and subsequent DNA binding.

STAT3_Inhibition_Workflow cluster_Discovery Discovery & Optimization cluster_Evaluation Biological Evaluation Lead_Identification Lead Identification (Proline-based inhibitors) Scaffold_Hopping Scaffold Hopping (Azetidine introduction) Lead_Identification->Scaffold_Hopping Increased Potency SAR_Exploration SAR Exploration (Substitution modification) Scaffold_Hopping->SAR_Exploration Fine-tuning Lead_Optimization Lead Optimization (Improved cell permeability) SAR_Exploration->Lead_Optimization Addressing PK issues EMSA EMSA (STAT3 DNA-binding) Lead_Optimization->EMSA Validate Target Inhibition Cell_Viability Cell Viability Assays (Cancer cell lines) EMSA->Cell_Viability Assess Cellular Efficacy In_Vivo In Vivo Studies (Xenograft models) Cell_Viability->In_Vivo Evaluate in vivo Antitumor Activity

Caption: Workflow for the discovery and optimization of azetidine-based STAT3 inhibitors.

Azetidine Derivatives as GABA Uptake Inhibitors: Modulating Neuronal Signaling

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake is mediated by GABA transporters (GATs).[5] Azetidine derivatives have been explored as conformationally constrained GABA analogues to inhibit GATs, with potential applications in treating neurological disorders like epilepsy.[5][6]

A study of azetidine derivatives as GABA uptake inhibitors revealed that substitutions at the 2- and 3-positions of the azetidine ring, as well as N-alkylation, significantly influence their potency and selectivity for GAT-1 and GAT-3.[6]

Table 2: Inhibitory Activity of Azetidine Derivatives against GABA Transporters [6]

CompoundKey Structural FeaturesGAT-1 IC50 (µM)GAT-3 IC50 (µM)
Azetidin-2-ylacetic acid derivative 1 4,4-diphenylbutenyl moiety2.83 ± 0.67-
Azetidin-2-ylacetic acid derivative 2 4,4-bis(3-methyl-2-thienyl)butenyl moiety2.01 ± 0.77-
12d 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid-15.3 ± 4.5
18b 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative26.6 ± 3.3-
18e 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative-31.0 ± 4.7

The data demonstrates that lipophilic N-substituents, such as the 4,4-diphenylbutenyl and 4,4-bis(3-methyl-2-thienyl)butenyl moieties, confer high potency at GAT-1.[6] In contrast, the beta-alanine analog 12d with a bulky N-substituent showed the highest potency for GAT-3.[6] This differential selectivity underscores the importance of the N-substituent in directing the interaction with specific GAT subtypes. The azetidine ring, in this context, serves as a rigid scaffold that mimics the conformation of GABA, while the substituents provide the necessary interactions for high-affinity binding.

GABA_SAR Azetidine_Core Azetidine Core Rigid GABA mimic N_Substituent N-Substituent Determines GAT subtype selectivity and potency Azetidine_Core->N_Substituent C2_C3_Substituents C2/C3 Substituents Influence potency Azetidine_Core->C2_C3_Substituents

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of discovery with a novel compound like Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol extends beyond its synthesis and application. The final, and arguably one of the most critical, phases of its lifecycle is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this azetidine derivative, ensuring the protection of laboratory personnel and the environment. Our commitment to your research success is intrinsically linked to our shared responsibility for laboratory safety.

Understanding the Compound: Hazard Profile and Rationale for Cautious Disposal

The fundamental principle of chemical waste management is to prevent the release of harmful substances into the environment and to ensure the safety of all personnel.[4] Improper disposal, such as drain disposal, is strictly prohibited for chemical waste as it can lead to the contamination of waterways and interfere with wastewater treatment processes.[4][5]

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a set of core principles that ensure safety and regulatory compliance. These principles, mandated by organizations such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), form the foundation of a robust Chemical Hygiene Plan (CHP).[6][7][8]

Core PrincipleRationale
Waste Characterization To identify the hazards associated with the waste and determine the appropriate disposal route.
Segregation To prevent dangerous reactions between incompatible chemicals.[9][10]
Proper Containerization To safely contain the waste and prevent leaks or spills.[4][10][11]
Clear Labeling To communicate the contents and hazards of the waste to all personnel.[4][11]
Designated Accumulation Area To store waste safely and in compliance with regulations prior to disposal.[11]
Licensed Disposal To ensure that the waste is transported, treated, and disposed of in an environmentally sound manner.

Step-by-Step Disposal Protocol for Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol

This protocol provides a clear, actionable workflow for the disposal of pure Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol, solutions containing it, and contaminated labware.

1. Personal Protective Equipment (PPE):

Before handling any chemical waste, ensure you are wearing the appropriate PPE. Based on the potential hazards of azetidine derivatives, the following are mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

2. Waste Segregation:

Proper segregation is critical to prevent accidental and dangerous chemical reactions.

  • Solid Waste: Collect unreacted Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated solid chemical waste container.

  • Liquid Waste:

    • Aqueous solutions of Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol should be collected in a designated aqueous hazardous waste container.

    • Solutions of the compound in organic solvents must be collected in a designated organic solvent waste container.

    • Crucially, do not mix aqueous and organic waste streams.

  • Sharps Waste: Needles, syringes, and broken glassware contaminated with the compound must be disposed of in a designated sharps container.

3. Containerization and Labeling:

  • Use only containers that are in good condition and compatible with the chemical waste.[11]

  • Ensure all waste containers are clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol," and the approximate concentration and quantity.[4][11]

  • Keep containers securely closed except when adding waste.[11]

4. Waste Accumulation and Storage:

  • Store waste containers in a designated satellite accumulation area within the laboratory.[11] This area should be under the control of laboratory personnel and away from general traffic.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

5. Requesting Disposal:

  • Once a waste container is full or has reached the designated accumulation time limit set by your institution, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Decision Workflow for Disposal Stream Selection

The following diagram illustrates the decision-making process for segregating waste containing Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Stream start Waste containing Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Solid Chemical Waste Container is_solid->solid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No aqueous_or_organic Is the solvent aqueous or organic? is_liquid->aqueous_or_organic Yes sharps_waste Sharps Container is_sharp->sharps_waste Yes aqueous_waste Aqueous Hazardous Waste Container organic_waste Organic Solvent Waste Container aqueous_or_organic->aqueous_waste Aqueous aqueous_or_organic->organic_waste Organic

Caption: Decision tree for proper waste stream segregation.

References

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

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  • National Science Teaching Association. Laboratory Waste Disposal Safety Protocols. [Link]

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  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. [Link]

  • United States Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • Delmed. Safety Data Sheet in Accordance with regulation 453/2010. [Link]

  • United States Environmental Protection Agency. trans-Azetidine-2,4-dicarboxylic acid Properties. [Link]

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A Comprehensive Guide to the Safe Handling of Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the introduction of unique chemical entities into the laboratory workflow demands a commensurate level of safety and operational excellence. This guide provides essential, immediate safety and logistical information for the handling of Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are grounded in a conservative approach, drawing from the known hazards of the parent azetidine moiety and structurally related compounds.[1]

The foundational principle of this guide is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, ensuring a culture of safety and scientific integrity within your laboratory.

Hazard Assessment: Understanding the Azetidine Moiety

Azetidines are four-membered nitrogen-containing heterocyclic compounds.[2] The parent compound, azetidine, is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage.[3][4] While the substitution on Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol will alter its physical and chemical properties, it is prudent to assume a similar hazard profile until specific toxicological data is available.

Assumed Key Hazards:

  • Corrosivity: Potential to cause severe skin and eye irritation or burns upon contact.[5]

  • Toxicity: May be harmful if ingested or inhaled.

  • Reactivity: Azetidine compounds can be reactive.[6]

Personal Protective Equipment (PPE): Your Primary Defense

A comprehensive PPE strategy is non-negotiable when handling Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol. The following table outlines the recommended PPE, emphasizing the importance of each component in mitigating potential exposure.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Goggles and Full Face ShieldChemical splash goggles are mandatory. A full-face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashes.Protects against accidental splashes that can cause serious eye damage.[6][7]
Hand Protection Chemical-Resistant GlovesHigh-performance nitrile or neoprene gloves are recommended. Double gloving is a best practice, especially for prolonged handling or during disposal.[7] Regularly inspect gloves for any signs of degradation or puncture and change them frequently.Prevents direct skin contact, which can lead to irritation or burns.[3]
Body Protection Chemical-Resistant Laboratory Coat or GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is ideal.[7] A chemical-resistant apron can provide an additional layer of protection.Protects personal clothing from contamination and minimizes skin exposure from spills.[5]
Respiratory Protection NIOSH-Approved Respirator with Organic Vapor CartridgeTo be used in poorly ventilated areas or when there is a potential for aerosol generation. Proper fit testing and training on respirator use are essential.Azetidine compounds can have harmful vapors.[7] A respirator minimizes the risk of inhalation.
Foot Protection Chemical-Resistant, Closed-Toe ShoesSturdy, closed-toe shoes are a minimum requirement. For handling larger volumes, chemical-resistant boots are recommended.Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Approach to Safe Handling

Adherence to a strict operational protocol is critical for minimizing risk. All handling of Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol should be performed within a certified chemical fume hood to control for potential vapors.[1][6]

Preparation:

  • Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate working height.

  • Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment (e.g., glassware, spatulas, pipettes) and ensure they are clean and dry.

  • Have a designated, clearly labeled waste container ready for the disposal of contaminated materials.

Dispensing and Handling:

  • Don the appropriate PPE as outlined in the table above.

  • Carefully open the container, avoiding any sudden movements that could cause spillage.

  • Use only compatible equipment (e.g., glass, stainless steel) for transferring the compound.

  • If weighing the compound, do so in a manner that prevents dust or aerosol generation.

  • Once the desired amount is dispensed, securely close the primary container.

  • Clean any residual compound from spatulas or other equipment before removing them from the fume hood.

Post-Handling:

  • Wipe down the work surface within the fume hood with an appropriate solvent.

  • Dispose of all contaminated disposable materials (e.g., bench paper, gloves, pipette tips) in the designated hazardous waste container.

  • Remove PPE in the correct order to avoid cross-contamination (see diagram below).

  • Wash hands thoroughly with soap and water after handling is complete.[8]

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 Gown/Apron don2 Respirator don1->don2 don3 Goggles/ Face Shield don2->don3 don4 Gloves don3->don4 doff1 Gloves doff2 Gown/Apron doff1->doff2 doff3 Goggles/ Face Shield doff2->doff3 doff4 Respirator doff3->doff4 Waste_Disposal_Workflow start Handling Complete segregate Segregate Waste (Solid vs. Liquid) start->segregate solid_container Place Solid Waste in Labeled Hazardous Container segregate->solid_container liquid_container Place Liquid Waste in Labeled Hazardous Container segregate->liquid_container secure_storage Store in Designated Secondary Containment solid_container->secure_storage liquid_container->secure_storage request_pickup Request Hazardous Waste Pickup secure_storage->request_pickup end Disposal Complete request_pickup->end

Caption: A streamlined workflow for the safe and compliant disposal of chemical waste generated from handling Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [4]Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [3]Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. [9]Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. [9]Seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. [10]For larger spills, or if you are unsure, contact your institution's environmental health and safety department immediately.

By integrating these safety protocols into your daily laboratory operations, you can confidently and responsibly advance your research with Rel-((2S,4S)-azetidine-2,4-diyl)dimethanol.

References

  • Personal protective equipment for handling 3-(2-Tert-butylphenoxy)azetidine - Benchchem. (URL: )
  • Personal protective equipment for handling 3-(2-Ethylbutyl)azetidine - Benchchem. (URL: )
  • Safe Disposal of Azetidine, 1-[(4-fluorophenyl)
  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (URL: )
  • A Comparative Guide to the Toxicological Profile of 2-(3-Chlorophenyl)
  • Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide - Benchchem. (URL: )
  • Navigating the Disposal of 2-(3-Chlorophenyl)
  • Lethal dose 50 (LD50 in mg/kg body) for azetidine-2-one derivatives. - ResearchGate. (URL: [Link])

  • MSDS UHP231 D-Azetidine-2-carboxylic acid.
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  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • MATERIAL SAFETY D
  • 1 - SAFETY D
  • SAFETY D
  • Safety D
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  • Azetidine - Wikipedia. (URL: [Link])

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.